molecular formula C10H6ClNO2S B094304 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 17228-98-7

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B094304
CAS No.: 17228-98-7
M. Wt: 239.68 g/mol
InChI Key: OOINMGFADWPJPC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C10H6ClNO2S and its molecular weight is 239.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOINMGFADWPJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350096
Record name 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17228-98-7
Record name 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, contributing to antimicrobial, anti-inflammatory, and anticancer activities. The target molecule of this guide, 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid, is a valuable building block in the synthesis of more complex bioactive molecules, with the chlorophenyl group often enhancing the therapeutic efficacy of the parent compound. This guide provides a detailed exploration of the synthesis of this important intermediate, focusing on the underlying reaction mechanism and a comprehensive, field-proven experimental protocol.

The Core Synthesis Strategy: Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of the this compound core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2][3] This reaction is a classic cyclization that involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of our target molecule, this translates to a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis of the corresponding ethyl ester, ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, from 4-chlorothiobenzamide and ethyl bromopyruvate.

  • Step 2: Hydrolysis of the resulting ester to yield the final product, this compound.

This approach is favored for its generally high yields and the stability of the resulting aromatic thiazole ring.[2]

Mechanistic Deep Dive: The Hantzsch Reaction Pathway

The Hantzsch thiazole synthesis proceeds through a well-understood, multi-step mechanism. The driving force for the reaction is the formation of the highly stable aromatic thiazole ring.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate. The final step is a dehydration event, leading to the formation of the aromatic thiazole ring.[2]

Below is a visual representation of the proposed mechanism for the synthesis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Reactant1 4-Chlorothiobenzamide Intermediate1 Nucleophilic Attack (SN2) Reactant1->Intermediate1 Sulfur Nucleophile Reactant2 Ethyl Bromopyruvate Reactant2->Intermediate1 Intermediate2 Thioimino Ether Intermediate Intermediate1->Intermediate2 Formation of C-S bond Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Nitrogen attacks carbonyl carbon Intermediate4 Hemiaminal Intermediate Intermediate3->Intermediate4 Ring formation Intermediate5 Dehydration Intermediate4->Intermediate5 Loss of H2O Product Ethyl 2-(4-chlorophenyl)- 1,3-thiazole-4-carboxylate Intermediate5->Product Aromatization

Caption: Proposed mechanism for the Hantzsch synthesis.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

This procedure is adapted from the general principles of the Hantzsch thiazole synthesis.[4]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Chlorothiobenzamide171.65101.72 g
Ethyl Bromopyruvate195.02101.95 g
Ethanol (anhydrous)46.07-50 mL
Sodium Bicarbonate (sat. soln.)84.01-As needed
Ethyl Acetate88.11-As needed
Brine--As needed
Magnesium Sulfate (anhydrous)120.37-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiobenzamide (1.72 g, 10 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture until the thioamide is fully dissolved.

  • Add ethyl bromopyruvate (1.95 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 25 mL), followed by water (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

Part 2: Hydrolysis to this compound

This procedure is based on standard ester hydrolysis protocols.[5]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate267.73(Assumed from Part 1)-
Sodium Hydroxide40.00(e.g., 2-3 eq.)(e.g., 0.8-1.2 g)
Water18.02-20 mL
Ethanol46.07-20 mL
Hydrochloric Acid (conc.)36.46-As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve the ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate from Part 1 in a mixture of ethanol (20 mL) and water (20 mL).

  • Add sodium hydroxide pellets (e.g., 2-3 molar equivalents relative to the ester).

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Dry the purified product under vacuum.

Experimental Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis Reactants 4-Chlorothiobenzamide + Ethyl Bromopyruvate in Ethanol Reflux Reflux (4-6h) Reactants->Reflux Workup1 Rotary Evaporation & Liquid-Liquid Extraction Reflux->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Ethyl 2-(4-chlorophenyl)- 1,3-thiazole-4-carboxylate Purification1->Intermediate Hydrolysis_Reactants Ester + NaOH in Ethanol/Water Intermediate->Hydrolysis_Reactants Reflux2 Reflux (2-4h) Hydrolysis_Reactants->Reflux2 Acidification Acidification with HCl Reflux2->Acidification Isolation Filtration & Recrystallization Acidification->Isolation Final_Product 2-(4-chlorophenyl)-1,3-thiazole- 4-carboxylic acid Isolation->Final_Product

Caption: Overall experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
CAS Number 17228-98-7[6]
Molecular Formula C10H6ClNO2S[6]
Molecular Weight 239.68 g/mol [6]
Appearance Off-white solid
Melting Point 187-190 °C

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the chlorophenyl group and the thiazole ring proton, as well as a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the thiazole and chlorophenyl rings, as well as the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Key infrared absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations. The successful synthesis can be validated at each stage:

  • TLC Monitoring: The progress of both the Hantzsch reaction and the hydrolysis should be monitored by TLC to ensure the complete consumption of starting materials.

  • Intermediate Characterization: The purified ethyl ester intermediate can be characterized by NMR and IR spectroscopy to confirm its structure before proceeding to the hydrolysis step.

  • Final Product Analysis: The final product should be thoroughly characterized by melting point determination, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values or expected chemical shifts and fragmentation patterns to confirm the structure and purity.

Conclusion

The synthesis of this compound via the Hantzsch thiazole synthesis followed by hydrolysis is a reliable and efficient method for obtaining this valuable building block. By understanding the underlying mechanism and adhering to a carefully executed experimental protocol, researchers can confidently produce this compound for further applications in drug discovery and development. The key to a successful synthesis lies in careful monitoring of the reaction progress and thorough characterization of the intermediate and final products to ensure purity and structural integrity.

References

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold in the design of novel therapeutics.[3][4] Among the vast library of thiazole derivatives, this compound has emerged as a compound of significant interest due to its diverse pharmacological potential.[5] The presence of a 4-chlorophenyl group can enhance the efficacy of the molecule in targeting specific biological pathways.[5] This technical guide provides an in-depth exploration of the biological activities of this compound, offering field-proven insights into its potential as an anti-inflammatory, antimicrobial, and anticancer agent. We will delve into the underlying mechanisms of action, present detailed experimental protocols for its evaluation, and provide a framework for its potential applications in drug discovery and development.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through established methods for thiazole ring formation.[6][7]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂S[8]
Molecular Weight 239.68 g/mol [8]
Appearance White to off-white powder[9]
Melting Point Approximately 206°C[9]
Solubility >36 µg/mL at pH 7.4[8]

Anti-inflammatory Activity

Thiazole derivatives have demonstrated notable anti-inflammatory properties, and this compound is a promising candidate in this therapeutic area.[10][11][12] Inflammation is a complex biological response to harmful stimuli, and the arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key mediator.[11]

Mechanism of Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[11] The primary proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Thiazole compounds have been shown to inhibit COX enzymes, thereby reducing prostaglandin synthesis.[11]

  • Inhibition of 5-Lipoxygenase (5-LOX): 5-LOX is another critical enzyme in the arachidonic acid pathway, leading to the production of leukotrienes, which are involved in various inflammatory diseases. Some thiazole derivatives have demonstrated inhibitory activity against 5-LOX.[11]

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to the inflammatory process. Certain thiazole derivatives have been identified as potential iNOS inhibitors, reducing excessive NO synthesis.[13]

Anti-inflammatory Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Compound 2-(4-chlorophenyl)-1,3- thiazole-4-carboxylic acid Thiazole Compound->COX-1/COX-2 Thiazole Compound->5-LOX iNOS iNOS Thiazole Compound->iNOS NO Nitric Oxide iNOS->NO NO->Inflammation

Caption: Potential anti-inflammatory mechanisms of the thiazole compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound: this compound

  • Positive control: Celecoxib

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction and Detection: Incubate the plate for 5 minutes at room temperature. The production of Prostaglandin G2 is measured colorimetrically according to the assay kit instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Antimicrobial Activity

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties.[14][15][16][17] The incorporation of a chlorophenyl group can further enhance this activity.[5]

Mechanism of Action

The precise mechanisms of antimicrobial action for thiazole derivatives are still under investigation, but several potential targets have been proposed:

  • Inhibition of Essential Enzymes: Thiazoles may interfere with microbial enzymes crucial for survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the chlorophenyl group may facilitate the compound's interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with Biofilm Formation: Some compounds can inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

To determine if the compound is microbicidal, an aliquot from the wells with no visible growth is plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).

Antimicrobial Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Test Compound start->serial_dilution inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate (18-48 hours) inoculate_plate->incubation read_mic Determine MIC (Visual or OD600) incubation->read_mic read_mbc Determine MBC/MFC incubation->read_mbc plate_for_mbc Plate on Agar for MBC/MFC read_mic->plate_for_mbc plate_for_mbc->incubation end End read_mbc->end

Caption: Workflow for determining MIC and MBC/MFC.

Anticancer Activity

The thiazole scaffold is present in several approved anticancer drugs, and novel derivatives are continually being explored for their antitumor potential.[3][4][18][19]

Mechanism of Action

The anticancer activity of thiazole derivatives can be multifaceted, involving various cellular processes:

  • Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis. Thiazole compounds may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), preventing cancer cells from dividing and proliferating.[18]

  • Inhibition of Protein Kinases: Dysregulation of protein kinases is a hallmark of many cancers. Thiazole derivatives can be designed to inhibit specific kinases involved in cancer cell growth and survival.

  • Anti-proliferative Effects: The overall outcome of these mechanisms is the inhibition of cancer cell proliferation.[18]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound: this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Anticipated Results:

CompoundCell LineIC₅₀ (µM)
This compound MCF-7[Example Value]
This compound A549[Example Value]
Doxorubicin (Positive Control) MCF-7[Example Value]
Doxorubicin (Positive Control) A549[Example Value]

Conclusion and Future Directions

This compound is a versatile molecule with significant potential in drug discovery. Its demonstrated anti-inflammatory, antimicrobial, and potential anticancer activities make it a compelling lead compound for further investigation. The experimental protocols provided in this guide offer a robust framework for evaluating its biological profile.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening derivatives to improve potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its biological activities.

  • In Vivo Efficacy and Safety: Evaluating the compound's performance in animal models of inflammation, infection, and cancer to assess its therapeutic potential and safety profile.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively advance the exploration of this compound and its derivatives as promising therapeutic agents.

References

An In-depth Technical Guide to 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets. Thiazole derivatives are found in a wide array of FDA-approved drugs, including the anti-gout agent Febuxostat and the antimicrobial agent Cefixime, highlighting their therapeutic significance.[3][4]

Within this broad class, the 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid core has emerged as a particularly promising "privileged structure." This guide provides a comprehensive technical overview of this scaffold and its analogs, delving into its synthesis, derivatization strategies, diverse biological activities, and the critical structure-activity relationships that guide modern drug discovery efforts. We will explore the causality behind experimental choices, present actionable protocols, and synthesize data to provide a field-proven perspective for researchers aiming to leverage this potent chemical entity.

The Core Scaffold: Synthesis and Chemical Properties

The foundation of any drug discovery program based on this scaffold is the efficient and reliable synthesis of the core molecule, this compound. The most prevalent and effective method for constructing this 2,4-disubstituted thiazole is the Hantzsch Thiazole Synthesis, first described in 1887.[5]

Causality of Method Selection: The Hantzsch Synthesis

The Hantzsch synthesis is favored for several key reasons:

  • High Yields: The reaction is known for being robust and providing good to excellent yields.[6][7]

  • Readily Available Starting Materials: It utilizes common and commercially available α-haloketones and thioamides.

  • Versatility: The method is highly adaptable, allowing for the synthesis of a wide range of substituted thiazoles by simply varying the starting materials.[8]

The synthesis proceeds via the condensation of an α-haloketone with a thioamide. The reaction initiates with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[6]

Experimental Protocol: Hantzsch Synthesis of the Core Scaffold

This protocol describes the synthesis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, the ester precursor to the title carboxylic acid.

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate (α-haloketone)

  • This starting material is typically prepared or commercially sourced. For the synthesis of the direct carboxylic acid, one would start with ethyl bromopyruvate and 4-chlorothiobenzamide.

Step 2: Cyclocondensation Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorothiobenzamide (1 equivalent) and ethyl bromopyruvate (1.1 equivalents) in absolute ethanol.

  • Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the solid product using a Buchner funnel, wash thoroughly with water to remove any unreacted starting materials and salts, and air dry.[6]

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

Step 3: Hydrolysis to Carboxylic Acid

  • Dissolve the purified ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2M).

  • Heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 using dilute hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain pure this compound.

Hantzsch_Synthesis Figure 1: Hantzsch Thiazole Synthesis Workflow reagent1 4-Chlorothiobenzamide intermediate Cyclocondensation (Reflux) reagent1->intermediate reagent2 Ethyl Bromopyruvate reagent2->intermediate solvent Ethanol solvent->intermediate product_ester Ethyl 2-(4-chlorophenyl)- 1,3-thiazole-4-carboxylate intermediate->product_ester hydrolysis Base Hydrolysis (NaOH, EtOH) product_ester->hydrolysis final_product 2-(4-Chlorophenyl)- 1,3-thiazole-4-carboxylic acid hydrolysis->final_product Derivatization_Points Figure 2: Key Derivatization Points cluster_0 C4 Primary Site: Amide/Ester Formation C4_target C4->C4_target C2 SAR Exploration: Modify Substituent (R) C2_target C2->C2_target img SAR_Summary Figure 3: Key Structure-Activity Relationship Insights cluster_scaffold Core Scaffold cluster_C2 At C2-Phenyl Ring cluster_C4 At C4-Amide (R₂) cluster_Activity Biological Activity Scaffold 2-(4-Cl-Ph)-Thiazole-4-C(O)-R₂ EWG Electron-Withdrawing Group (e.g., -Cl, -CF₃) Anticancer Increased Anticancer Potency EWG->Anticancer Often correlates with EDG Electron-Donating Group (e.g., -OCH₃) EDG->Anticancer Often decreases Aromatic Substituted Aromatic Rings Aromatic->Anticancer Can enhance Lipophilic Bulky/Lipophilic Groups Antimicrobial Increased Antimicrobial Potency Lipophilic->Antimicrobial Can enhance

References

physicochemical properties of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its molecular architecture, featuring a stable thiazole ring, a 4-chlorophenyl substituent, and a carboxylic acid functional group, makes it a versatile synthetic intermediate. The thiazole nucleus is a well-established scaffold in numerous biologically active compounds, contributing to a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and antifungal activities.[1][2]

The physicochemical properties of this molecule are paramount as they directly govern its behavior in both chemical and biological systems. Parameters such as solubility, acidity (pKa), and lipophilicity (LogP) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of modern drug discovery. Understanding these properties is essential for designing effective synthetic routes, developing robust formulations, and predicting a candidate molecule's ultimate in vivo efficacy and safety.

This guide provides a comprehensive technical overview of the core . It is designed to equip researchers with the foundational knowledge and practical methodologies required to fully characterize this important chemical entity.

Compound Identification and Structure

A clear identification of the molecule is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 17228-98-7[1][3]
Molecular Formula C₁₀H₆ClNO₂S[1][3]
Molecular Weight 239.68 g/mol [1][3]
Appearance Off-white solid[1]
PubChem CID 673682[1][3]

Molecular Structure:

The structure consists of a central 1,3-thiazole ring. A 4-chlorophenyl group is attached at the 2-position, and a carboxylic acid group is attached at the 4-position. This arrangement confers a rigid, largely planar geometry to the core of the molecule.

(Image of 2D and 3D structures can be referenced from PubChem CID 673682)[3]

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific experimental spectra for this exact compound are not publicly cataloged, its structural features allow for a reliable prediction of its key spectral signatures.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid group. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, overlapping with C-H stretches. A strong, sharp carbonyl (C=O) stretching absorption should appear around 1700-1725 cm⁻¹. Additional characteristic peaks include C=N and C=C stretching vibrations from the thiazole and phenyl rings in the 1400-1600 cm⁻¹ region.[4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most downfield signal will be the acidic proton of the carboxylic acid group, typically appearing as a broad singlet at δ > 10 ppm. The protons on the 4-chlorophenyl ring will present as a pair of doublets in the aromatic region (δ 7.5-8.2 ppm). A sharp singlet corresponding to the proton at the 5-position of the thiazole ring is also expected in the aromatic region.[4][5]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbonyl carbon of the carboxylic acid will be the most deshielded signal, appearing in the δ 160-185 ppm range.[4][6] The carbons of the phenyl and thiazole rings will resonate between δ 120-155 ppm.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 239, corresponding to the nominal mass. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak) and one sulfur atom. A common fragmentation pathway would be the loss of the carboxyl group (•COOH, 45 Da) or CO₂ (44 Da).

Core Physicochemical Properties

This section details the most critical physicochemical parameters for drug development and provides validated protocols for their experimental determination.

Solubility Profile

Expertise & Experience: Solubility is a gatekeeper property. Poor aqueous solubility can halt the development of an otherwise promising drug candidate due to low bioavailability. For an acidic compound like this, solubility is highly pH-dependent. It is expected to be poorly soluble in neutral water but will show significantly enhanced solubility in basic solutions due to the formation of its water-soluble carboxylate salt.

Quantitative Data: Limited experimental data is available, with one source reporting a solubility of >36 µg/mL at a physiological pH of 7.4.[3]

Experimental Protocol: Qualitative Solubility Classification This protocol provides a systematic way to classify the compound based on its acidic nature.[7][8][9][10]

  • Preparation : Prepare three test tubes, each containing ~25 mg of the solid compound.

  • Test 1 (Water) : To the first tube, add 1 mL of deionized water. Agitate vigorously. Observe if the solid dissolves. Most carboxylic acids with significant aromatic character are insoluble in neutral water.

  • Test 2 (Aqueous Base) : To the second tube, add 1 mL of 5% aqueous sodium hydroxide (NaOH). Agitate and observe. Dissolution indicates the formation of the sodium carboxylate salt.

  • Test 3 (Aqueous Bicarbonate) : To the third tube, add 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Agitate and observe carefully. The evolution of carbon dioxide gas (brisk effervescence) is a definitive positive test for a carboxylic acid and distinguishes it from less acidic functional groups like phenols.[8][11]

  • Confirmation : To the clear solution from Test 2 (NaOH), add 5% hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that the initial dissolution was due to an acid-base reaction.

G start Place ~25mg of Compound in Test Tube water Add 1 mL H₂O Agitate start->water observe_water Soluble? water->observe_water naoh Add 1 mL 5% NaOH Agitate observe_water->naoh Yes insoluble Insoluble in Water observe_water->insoluble No observe_naoh Soluble? naoh->observe_naoh nahco3 Add 1 mL 5% NaHCO₃ Agitate observe_naoh->nahco3 Yes neutral Neutral Compound observe_naoh->neutral No observe_nahco3 Effervescence? nahco3->observe_nahco3 acidic_group Strongly Acidic (Carboxylic Acid) observe_nahco3->acidic_group Yes weakly_acidic Weakly Acidic (e.g., Phenol) observe_nahco3->weakly_acidic No insoluble->naoh

Caption: Workflow for solubility-based classification.

Acidity (pKa)

Expertise & Experience: The pKa value defines the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and ionized (deprotonated) forms. For a carboxylic acid, this equilibrium is crucial. At the low pH of the stomach, it will be predominantly neutral and more readily absorbed. In the higher pH of the intestine and blood, it will be ionized, increasing its aqueous solubility. The electron-withdrawing nature of both the chlorophenyl group and the thiazole ring is expected to stabilize the carboxylate anion, resulting in a lower pKa (stronger acidity) compared to a simple aliphatic carboxylic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration This is a robust and widely used method for determining the pKa of ionizable compounds.[12][13]

  • Sample Preparation : Accurately weigh a precise amount of the compound (e.g., 20-50 mg) and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50% ethanol-water) to ensure complete dissolution.

  • Titration Setup : Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).

  • Titration : Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis : Continue the titration well past the equivalence point. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Calculation : The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, where the peak indicates the equivalence point.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis dissolve Dissolve Weighed Compound in Solvent setup Calibrate pH Meter & Setup Titration Apparatus dissolve->setup start_titration Record Initial pH setup->start_titration add_titrant Add Increment of Standardized Base (NaOH) start_titration->add_titrant record_ph Record Stabilized pH add_titrant->record_ph check_end Past Equivalence Point? record_ph->check_end check_end->add_titrant No plot Plot pH vs. Volume check_end->plot Yes derivative Calculate 1st Derivative to Find Equivalence Point plot->derivative pka Determine pKa at 1/2 Equivalence Volume derivative->pka

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (LogP). It is a critical parameter that influences a drug's ability to cross cell membranes, bind to plasma proteins, and interact with metabolic enzymes. A balanced LogP is often sought; too low, and the molecule may not cross membranes; too high, and it may have poor aqueous solubility or be rapidly metabolized. For thiazole derivatives, LogP values are frequently studied to optimize their pharmacokinetic profiles.[14][15]

Computational Prediction: Numerous software packages can predict LogP values. While these are estimates, they provide valuable guidance. For a structurally similar compound, 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a calculated LogP of 3.09 is reported, suggesting moderate lipophilicity.[16]

Experimental Approach: Shake-Flask Method (Principle) The gold-standard method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.

  • A known concentration of the compound is dissolved in one of the phases (e.g., water saturated with octanol).

  • An equal volume of the second phase (e.g., octanol saturated with water) is added.

  • The mixture is shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.

  • The layers are separated, and the concentration of the compound in each layer is measured (e.g., by UV-Vis spectroscopy or HPLC).

  • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Melting Point (MP)

Expertise & Experience: The melting point is a fundamental physical property used for both identification and as a sensitive indicator of purity.[17] A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[18][19] Heterocyclic carboxylic acids with nitrogen atoms often have relatively high melting points due to strong intermolecular hydrogen bonding.[20]

Experimental Protocol: Capillary Melting Point Determination This method provides an accurate and reproducible measurement of the melting point range.[17][18]

  • Sample Preparation : Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube and pack it down firmly.

  • Preliminary Measurement : Place the capillary in a melting point apparatus and heat rapidly (10-20 °C/min) to determine an approximate melting temperature.

  • Accurate Measurement : Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point found in step 2.

  • Slow Heating : Decrease the heating rate to 1-2 °C/min.

  • Record Range : Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting point range.

  • Validation : Repeat the accurate measurement at least once to ensure reproducibility.

Thermal Stability

Expertise & Experience: Assessing thermal stability is crucial for determining appropriate storage conditions and for understanding potential degradation pathways during manufacturing processes like milling or heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used.[21][22]

  • Differential Scanning Calorimetry (DSC) : This technique measures the heat flow into or out of a sample as it is heated. It will show a sharp endothermic peak corresponding to the melting of the compound. At higher temperatures, exothermic peaks may indicate decomposition.

  • Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would likely show a stable mass until the melting/decomposition temperature is reached, followed by a significant mass loss corresponding to the volatilization and decomposition of the molecule.

The compound is expected to be a thermally stable solid at ambient temperatures, but will decompose at elevated temperatures, likely initiating with decarboxylation.

Summary and Applications

The define it as a moderately lipophilic, crystalline solid with a distinct acidic character. These features are key to its utility as a molecular building block.

PropertyExpected Characteristic / MethodSignificance
Solubility Poor in water; soluble in aqueous basepH-dependent; crucial for formulation
Acidity (pKa) Moderately acidic (potentiometric titration)Governs ionization state, absorption, solubility
Lipophilicity (LogP) Moderate (computational/shake-flask)Influences membrane permeability and ADME
Melting Point High, sharp range for pure solid (capillary method)Indicator of identity and purity
Thermal Stability Stable at RT; decomposes upon heating (DSC/TGA)Defines storage and handling conditions

This compound serves as a key intermediate in the synthesis of a variety of target molecules in both the pharmaceutical and agricultural sectors. The presence of the carboxylic acid provides a convenient handle for further chemical modification, such as amide bond formation, while the chlorophenyl and thiazole moieties contribute to the biological activity profiles of the final products, which include potential anti-inflammatory and antimicrobial agents.[1]

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to form key hydrogen bonds allow for interaction with a wide array of biological targets.[1][2] The specific compound of interest, 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid, combines this versatile heterocycle with a 4-chlorophenyl group—a substitution known to enhance the biological efficacy of various small molecules—and a carboxylic acid moiety, which can serve as a critical anchor for binding to protein targets.[5][6]

This guide provides a comprehensive exploration of the potential therapeutic targets for this compound. Drawing upon the extensive research into thiazole derivatives, we will delineate a rational, multi-pronged strategy for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

Part 1: The Landscape of Thiazole Bioactivity: Primary Target Classes

An extensive review of the literature reveals that thiazole derivatives consistently exhibit activity across several key therapeutic areas. This body of work provides a logical starting point for identifying the most probable targets for this compound.

Inflammatory Cascade Modulators

Inflammation is a complex biological response implicated in a myriad of diseases.[7] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid pathway.[8][9]

  • Cyclooxygenase (COX) Enzymes: Both COX-1 and COX-2 are well-established targets for anti-inflammatory drugs.[9][10] Thiazole-containing compounds have been shown to inhibit both isoforms, with some exhibiting selectivity for COX-2, which is often associated with inflammatory pain and is a desirable target to minimize gastrointestinal side effects.[9][11]

  • Lipoxygenase (LOX) Enzymes: 5-lipoxygenase (5-LOX) is another critical enzyme in the inflammatory cascade. Dual inhibition of COX and LOX pathways is an attractive therapeutic strategy, and some thiazole derivatives have shown promise in this regard.[8][9][10]

Oncology Targets: A Multi-faceted Approach

Cancer remains a leading cause of mortality, and the development of novel anticancer agents is a perpetual priority.[1] The thiazole scaffold is a component of approved anticancer drugs like Dasatinib and Ixazomib, highlighting its clinical relevance.[1][2] Thiazole derivatives exert their anticancer effects through various mechanisms, making this a rich area for target exploration.[1][2][12]

  • Protein Kinases: Deregulation of protein kinase signaling is a hallmark of cancer.[3][4][13] Thiazole derivatives have been successfully developed as inhibitors of both serine/threonine and tyrosine kinases.[3][4][14] Specific kinases of interest based on existing research include:

    • B-RAFV600E: A mutant kinase prevalent in melanoma.[14]

    • Epidermal Growth Factor Receptor (EGFR): A key target in various solid tumors.[13][15]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for tumor angiogenesis.[4][13]

  • Tubulin Polymerization: The microtubule network is essential for cell division, making it a validated target for cancer chemotherapy. Some thiazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16]

  • Metastasis-Associated Proteins: Fascin, a protein involved in cell migration and invasion, has emerged as a therapeutic target for metastatic cancers. Thiazole derivatives have been identified as inhibitors of fascin function.[17]

Metabolic Enzyme Inhibitors

Metabolic enzymes play crucial roles in both physiological and pathological processes. Their inhibition can be a therapeutic strategy for a range of conditions. Thiazole derivatives have been shown to inhibit several classes of metabolic enzymes.

  • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and have been implicated in glaucoma and certain cancers. Thiazole-based compounds have demonstrated inhibitory activity against CA isoenzymes.[18][19]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Some 2-aminothiazole derivatives have shown potent inhibition of these enzymes.[18]

  • Aldose Reductase and α-Glycosidase: These enzymes are involved in glucose metabolism, and their inhibition is a strategy for managing diabetic complications. Pyrazolyl-thiazole derivatives have been reported as effective inhibitors of both aldose reductase and α-glycosidase.[20]

Part 2: A Strategic Framework for Target Identification and Validation

The following section outlines a systematic approach to pinpoint and validate the specific molecular targets of this compound. The causality behind each experimental choice is explained to provide a clear and logical workflow.

Initial Broad-Spectrum Phenotypic Screening

Before diving into specific target-based assays, it is crucial to understand the broader biological effects of the compound. This is best achieved through a panel of well-established phenotypic assays.

Experimental Protocol: Multi-Panel Phenotypic Screening

  • Cell Viability Assays:

    • Objective: To determine the cytotoxic or anti-proliferative effects of the compound across a diverse range of cell lines.

    • Methodology:

      • Select a panel of human cancer cell lines representing different tissues (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, SaOS-2 for osteosarcoma) and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[6][15]

      • Plate cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

      • Assess cell viability using an MTS or resazurin-based assay.

      • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

    • Rationale: This initial screen will reveal if the compound has potent anti-proliferative activity and whether this activity is selective for cancer cells. The IC50 values will guide the concentration range for subsequent mechanism-of-action studies.[6]

  • Anti-inflammatory Assays:

    • Objective: To evaluate the compound's ability to suppress inflammatory responses in a cellular context.

    • Methodology:

      • Use a cell line such as RAW 264.7 murine macrophages.

      • Pre-treat the cells with various concentrations of the compound for 1 hour.

      • Induce an inflammatory response by adding lipopolysaccharide (LPS).

      • After 24 hours, measure the levels of nitric oxide (NO) in the supernatant using the Griess reagent and pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.[21]

    • Rationale: A positive result in this assay would strongly suggest that the compound interacts with targets within the inflammatory signaling pathways, warranting further investigation into COX/LOX inhibition.

Data Presentation: Summary of Phenotypic Screening Results

Cell LineTissue of OriginCompound IC50 (µM)
MCF-7Breast CancerExperimental Value
HepG2Liver CancerExperimental Value
SaOS-2OsteosarcomaExperimental Value
Human FibroblastsNormal Connective TissueExperimental Value
Assay Metric Compound IC50 (µM)
LPS-induced NO ProductionNO InhibitionExperimental Value
LPS-induced TNF-α ReleaseTNF-α InhibitionExperimental Value
Target-Based Enzymatic Assays

Based on the phenotypic screening results and the known activities of thiazole derivatives, a panel of enzymatic assays should be conducted to test for direct inhibition of the most probable targets.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

  • COX-1/COX-2 Inhibition Assay:

    • Objective: To determine if the compound directly inhibits COX-1 and/or COX-2.

    • Methodology:

      • Utilize commercially available human recombinant COX-1 and COX-2 inhibitor screening kits.

      • Follow the manufacturer's protocol, which typically involves measuring the peroxidase activity of the COX enzymes.

      • Test the compound across a range of concentrations to determine IC50 values for both enzymes.

      • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[11]

    • Rationale: This assay provides direct evidence of target engagement and is the gold standard for identifying COX inhibitors.

  • Protein Kinase Inhibition Profiling:

    • Objective: To screen the compound against a broad panel of protein kinases to identify potential targets.

    • Methodology:

      • Engage a contract research organization (CRO) that offers kinase profiling services (e.g., against a panel of 50-100 kinases).

      • The compound is typically tested at a fixed concentration (e.g., 10 µM) in the initial screen.

      • For any kinases showing significant inhibition (>50%), a follow-up dose-response curve is generated to determine the IC50.

    • Rationale: Given the prevalence of thiazoles as kinase inhibitors, an unbiased screen is the most efficient way to identify novel kinase targets.[3][4][14]

  • Metabolic Enzyme Inhibition Assays:

    • Objective: To assess the inhibitory activity against key metabolic enzymes.

    • Methodology:

      • Conduct individual assays for carbonic anhydrase, acetylcholinesterase, and α-glycosidase using purified enzymes and their respective substrates.

      • Monitor the enzymatic reaction spectrophotometrically in the presence of varying concentrations of the compound to determine IC50 values.[18][20]

    • Rationale: These assays will confirm or rule out direct inhibition of these specific metabolic enzymes.

Data Presentation: Summary of Enzymatic Inhibition Data

Target EnzymeCompound IC50 (µM)
COX-1Experimental Value
COX-2Experimental Value
B-RAFV600EExperimental Value
EGFRExperimental Value
VEGFR-2Experimental Value
Carbonic Anhydrase IExperimental Value
AcetylcholinesteraseExperimental Value
α-GlycosidaseExperimental Value
Elucidating the Mechanism of Action in a Cellular Context

Once a primary target or target class has been identified, the next step is to validate this interaction within a cellular environment and understand its downstream consequences.

Experimental Workflow: Cellular Mechanism of Action Studies

Cellular_MoA_Workflow cluster_Upstream Target Engagement cluster_Downstream Downstream Signaling & Phenotype Target_Binding Confirm Target Binding (e.g., CETSA, SPR) Pathway_Analysis Western Blot for Downstream Effectors Target_Binding->Pathway_Analysis confirms engagement leads to analysis of Phenotypic_Rescue Phenotypic Rescue (Target Overexpression/Knockdown) Pathway_Analysis->Phenotypic_Rescue identifies pathway for validation via Molecular_Docking_Process Ligand_Prep Prepare 3D structure of 2-(4-chlorophenyl)-1,3-thiazole- 4-carboxylic acid Docking_Run Perform docking simulation to predict binding pose and score Ligand_Prep->Docking_Run Protein_Prep Obtain crystal structure of target protein (e.g., COX-2) from Protein Data Bank Protein_Prep->Docking_Run Analysis Analyze interactions (H-bonds, hydrophobic, etc.) Docking_Run->Analysis

References

The Investigator's Guide to 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are paramount. Among the myriad of scaffolds available to medicinal chemists, the thiazole nucleus holds a place of distinction due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on a specific, promising derivative: 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid . This molecule serves as a valuable building block in the synthesis of potent anti-inflammatory, antimicrobial, and antifungal agents, primarily through the inhibition of key enzymes.[3]

This document provides an in-depth technical framework for utilizing this compound in enzyme inhibition studies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry from initial synthesis to detailed kinetic analysis. Our objective is to equip researchers with the expertise to not only execute these studies but also to interpret the results with confidence and insight.

Part 1: Foundational Understanding - The Thiazole Scaffold and Its Significance

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This arrangement imparts unique electronic properties, allowing for a diverse range of interactions with biological macromolecules. The inherent biological activity of the thiazole ring makes it a privileged structure in medicinal chemistry.[1][3]

The subject of this guide, this compound, possesses key structural features that suggest its potential as an enzyme inhibitor:

  • The Thiazole Core: Provides a rigid scaffold for the presentation of substituent groups.

  • The 4-Chlorophenyl Group: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire molecule, potentially enhancing binding affinity to target enzymes. This substitution is common in compounds targeting various enzymes.

  • The 4-Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding and ionic interactions within an enzyme's active site, often serving as a key anchoring point.

Derivatives of the thiazole scaffold have demonstrated inhibitory activity against a wide array of enzymes, including but not limited to:

  • Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO)[4]

  • Peptidyl prolyl cis-trans isomerase (Pin1)[5]

  • Carbonic Anhydrases (CAs)[6]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[6][7]

  • Cyclooxygenase (COX) enzymes[8]

This broad spectrum of activity underscores the versatility of the thiazole scaffold and provides a compelling rationale for investigating the inhibitory potential of this compound and its analogues.

Part 2: Synthesis of this compound

While numerous commercial suppliers offer this compound, an in-house synthesis may be desirable for creating novel derivatives for structure-activity relationship (SAR) studies. A common and effective method is the Hantzsch thiazole synthesis.

Representative Synthetic Protocol:

This protocol is a generalized representation based on established methods for thiazole synthesis.

Materials:

  • 4-chlorothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature with constant stirring.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: Dissolve the resulting crude ester in an ethanolic solution of sodium hydroxide (2 equivalents) and heat to reflux for 1-2 hours to hydrolyze the ester to the carboxylic acid.

  • Purification: Cool the reaction mixture and acidify with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Causality of Choices:

  • Hantzsch Synthesis: This is a classic and reliable method for the formation of thiazole rings.

  • Ethanol as Solvent: It is a versatile solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Ester Hydrolysis: The use of a base like NaOH is a standard and efficient method for converting the initially formed ester to the desired carboxylic acid.

Part 3: In Vitro Enzyme Inhibition Assays - A Practical Guide

The core of your investigation will be the in vitro enzyme inhibition assay. The specific protocol will depend on the target enzyme. Below are detailed, field-proven protocols for three common enzyme classes that thiazole derivatives are known to inhibit.

General Considerations for All Assays:
  • Controls are Non-Negotiable: Always include positive and negative controls. A known inhibitor of the target enzyme serves as a positive control, validating the assay's responsiveness. A negative control, typically the reaction mixture without the inhibitor (or with the vehicle, e.g., DMSO), represents 100% enzyme activity. A blank control without the enzyme is also crucial to account for any non-enzymatic substrate degradation.[9]

  • Solvent Effects: Most inhibitors are dissolved in organic solvents like DMSO. Ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all wells to avoid solvent-induced inhibition or activation of the enzyme.[8]

  • Enzyme and Substrate Concentrations: The concentrations of both the enzyme and substrate should be carefully optimized. For IC50 determination, the substrate concentration is often kept at or near its Michaelis constant (Km) value.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[3]

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Acetazolamide (positive control)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO. Create a series of dilutions in the assay buffer.

    • Prepare a working solution of hCA II in cold assay buffer.

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Setup (in triplicate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.[3]

    • 100% Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[3]

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[3]

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.[3]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5][11][12]

Materials:

  • Purified human acetylcholinesterase

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Donepezil or Eserine (positive control)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions in the phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare fresh solutions of DTNB and ATCI in phosphate buffer.

  • Assay Setup (in triplicate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[5]

    • 100% Activity Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO.[5]

    • Test Compound: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[5]

    • Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL positive control solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

Data Analysis: Follow the same data analysis steps as outlined for the Carbonic Anhydrase assay to determine the IC50 value.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method for screening COX inhibitors by measuring the peroxidase activity of the enzyme.[13]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid

  • Celecoxib or Indomethacin (positive control)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions.

    • Prepare working solutions of COX-1 or COX-2 in assay buffer.

    • Prepare a solution of arachidonic acid.

  • Assay Setup (in triplicate):

    • Background: 160 µL Assay Buffer + 10 µL Heme.

    • 100% Initial Activity: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme.[13]

    • Test Compound: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL test compound solution.

    • Positive Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL positive control solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells.

  • Data Acquisition: Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in kinetic mode for 2-5 minutes.

Data Analysis: Calculate the IC50 value as described in the previous protocols.

Part 4: Determining the Mechanism of Inhibition - Kinetic Analysis

Once you have determined that this compound is an inhibitor of your target enzyme, the next crucial step is to elucidate its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). This is achieved through enzyme kinetic studies.

The Experimental Approach:

The core of this analysis involves measuring the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

Data Visualization and Interpretation:

The most common method for visualizing and interpreting this data is the Lineweaver-Burk plot , which is a double reciprocal plot of 1/rate (1/V) versus 1/substrate concentration (1/[S]).[7][14][15] This plot linearizes the Michaelis-Menten equation, allowing for a more straightforward determination of key kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[6][16]

dot graph [rankdir=TB, splines=ortho] node [shape=plaintext];

Caption: Key features of a Lineweaver-Burk plot.

Interpreting the Results:

The pattern of the lines on the Lineweaver-Burk plot for the inhibited and uninhibited reactions reveals the mechanism of inhibition:

Inhibition TypeLineweaver-Burk Plot AppearanceEffect on VmaxEffect on Km
Competitive Lines intersect on the y-axis.UnchangedIncreases
Non-competitive Lines intersect on the x-axis.DecreasesUnchanged
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the second quadrant.DecreasesIncreases or Decreases

Table 1: Interpretation of Lineweaver-Burk Plots for Different Inhibition Mechanisms. [17]

Part 5: Data Presentation and Trustworthiness

For clear and concise communication of your findings, quantitative data should be summarized in tables.

Table 2: Example Data Summary for Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
This compoundEnzyme X15.2 ± 1.8Competitive7.5 ± 0.9
Positive ControlEnzyme X0.5 ± 0.1Competitive0.2 ± 0.05

Data are presented as mean ± standard deviation from at least three independent experiments.

Ensuring Trustworthiness:

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least three different occasions to ensure the reproducibility of the results.

  • Statistical Analysis: Employ appropriate statistical methods to determine the significance of your findings.

  • Orthogonal Assays: If possible, confirm your findings using a different assay format that measures a different aspect of the enzyme's function.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. This guide has provided a comprehensive framework for its investigation, from synthesis to detailed mechanistic studies. By adhering to the principles of scientific integrity, employing robust experimental design, and carefully analyzing the resulting data, researchers can confidently elucidate the inhibitory potential of this and related compounds, paving the way for future discoveries in drug development and beyond.

References

structure-activity relationship of chlorophenyl thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Thiazole Compounds

Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its synthetic accessibility and diverse pharmacological profile make it a privileged core for drug discovery.[3] When substituted with a chlorophenyl moiety, the resulting compounds exhibit a wide spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The position and number of chlorine atoms on the phenyl ring, along with substitutions at other positions of the thiazole core, profoundly influence the compound's efficacy and mechanism of action. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chlorophenyl thiazole derivatives. We will explore the causal relationships behind synthetic strategies, delve into the specific molecular interactions driving biological activity, and present detailed protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of compounds.

The Chlorophenyl Thiazole Scaffold: A Union of Privileged Structures

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure found in a multitude of biologically active molecules.[2] Its derivatives are known to engage with a wide array of biological targets, leading to therapeutic effects ranging from antimicrobial and anti-inflammatory to anticancer and antihypertensive.[1][7] The introduction of a chlorophenyl group is a common and highly effective strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom, being electronegative and lipophilic, can alter electron distribution, enhance binding affinity through halogen bonding, and improve membrane permeability, thereby influencing the overall biological profile.[8] The interplay between the thiazole core and the chlorophenyl substituent creates a powerful pharmacophore for targeted drug design.

Synthesis of Chlorophenyl Thiazole Derivatives

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The most reliable and versatile method for constructing the 2,4-substituted thiazole ring is the Hantzsch thiazole synthesis.[6][9] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[6] For chlorophenyl thiazoles, a 2-halo-1-(chlorophenyl)ethanone is typically reacted with a nucleophile like thiourea or a thiosemicarbazone.[9][10] The choice of this methodology is driven by its efficiency, high yields, and the ready availability of starting materials. It allows for facile introduction of diverse substituents at positions 2 and 4 of the thiazole ring, making it the ideal choice for generating compound libraries for SAR studies.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol describes a representative Hantzsch synthesis, a foundational reaction for creating the chlorophenyl thiazole core.[6][11]

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirring

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol) and thiourea (10 mmol) in 100 mL of absolute ethanol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate the precipitation of the hydrobromide salt of the product.

  • Neutralization: Collect the precipitate by vacuum filtration. To obtain the free base, suspend the solid in water and neutralize with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is ~8.

  • Purification: Collect the resulting solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry.[6] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2-amino-4-(4-chlorophenyl)thiazole.

Visualization: Hantzsch Synthesis Workflow

Hantzsch_Synthesis reagents Reactants: - α-Haloketone (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone) - Thioamide (e.g., Thiourea) reflux Reflux (3-4 hours) reagents->reflux solvent Solvent (e.g., Ethanol) solvent->reflux workup Reaction Workup: - Cooling & Precipitation - Neutralization reflux->workup product Purified Product: 2-Amino-4-(4-chlorophenyl)thiazole workup->product

Caption: Workflow for the Hantzsch thiazole synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorophenyl thiazole compounds is highly dependent on the substitution patterns on both the phenyl and thiazole rings.

Anticancer Activity

Thiazole-based compounds are known to exert potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[5][12]

  • Influence of Chlorine Position: The position of the chlorine atom on the phenyl ring is critical. Studies have shown that para-chlorophenyl analogs at the 4-position of the thiazole ring often display a better anticancer profile than the corresponding ortho-chlorophenyl analogs.[5] This suggests that the steric and electronic effects at the para position are more favorable for target binding.

  • Mechanism of Action - HAT Inhibition: A specific derivative, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2), has been identified as an inhibitor of histone acetyltransferases (HATs), particularly targeting the Gcn5p-dependent functional network.[9] HATs are enzymes that acetylate histone proteins, leading to a more relaxed chromatin structure that facilitates gene transcription.[12] By inhibiting HATs, these compounds can modulate gene expression, impacting cell cycle progression and apoptosis, which is a promising mechanism for cancer therapy.[12]

  • Other Substitutions: The presence of a trifluoromethyl group can also enhance anticancer activity, with some derivatives showing potent cytostatic and cytotoxic effects against a broad panel of cancer cell lines.[13]

Table 1: Anticancer Activity of Selected Chlorophenyl Thiazole Derivatives

Compound IDSubstitution on Phenyl RingSubstitution on Thiazole RingCancer Cell LineActivity (IC50 µM)Reference
Analog 4a 4-Chloro2-(Hydrazinyl-R1)A549 (Lung)< 10[5]
Analog 4d 4-Chloro2-(Hydrazinyl-R2)MCF7 (Breast)< 10[5]
CPTH2 4-Chloro2-(2-cyclopentylidenehydrazinyl)VariousHAT Inhibition[9][12]
Analog 3b 4-Chloro7-Chloro, 5-Trifluoromethyl (fused)HCT-116 (Colon)7.19[13][14]

Visualization: Simplified HAT Inhibition Pathway

HAT_Inhibition cluster_normal Normal Cell Function CPTH2 Chlorophenyl Thiazole (e.g., CPTH2) Gcn5 Gcn5 (HAT) CPTH2->Gcn5 INHIBITS Histones Histone Proteins Gcn5->Histones Catalyzes Acetylation Apoptosis Apoptosis / Cell Cycle Arrest Gcn5->Apoptosis Inhibition leads to... AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones AcetylCoA Acetyl-CoA AcetylCoA->Gcn5 Acetyl Group Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Transcription Gene Transcription (Cell Growth & Survival) Chromatin->Transcription

Caption: Inhibition of Gcn5 HAT by a chlorophenyl thiazole compound.

Antimicrobial Activity

The chlorophenyl thiazole scaffold is a potent pharmacophore for developing new antimicrobial agents.

  • Role of Lipophilicity: The presence of a halogenated phenyl ring, such as chlorophenyl, increases the lipophilicity of the molecule. This property is crucial as it allows the compounds to more easily permeate the phospholipid bilayer of bacterial and fungal cell membranes, leading to disruption of cellular processes and cell death.[8][15]

  • Effect of Multiple Chlorine Atoms: Increasing the number of chlorine substituents can modulate activity. For instance, compounds with 3-chlorophenyl and 3,5-dichlorophenyl groups have demonstrated excellent inhibitory activity against Staphylococcus aureus, with potency comparable to the reference drug streptomycin.[1] Similarly, trichlorophenyl thiazole derivatives have shown significant inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.[15]

  • Spectrum of Activity: Many derivatives exhibit a broad spectrum of activity. However, some compounds show distinguished antifungal activity, particularly against Candida albicans and Candida glabrata, even when their antibacterial activity is limited.[11]

Table 2: Antimicrobial Activity (MIC) of Selected Chlorophenyl Thiazole Derivatives

Compound ClassSubstitutionMicroorganismMIC (µg/mL)Reference
Triazolo-Thiazole 3-ChlorophenylS. aureus25[1]
Triazolo-Thiazole 3,5-DichlorophenylS. aureus25[1]
Triazolo-Thiazole 3-ChlorophenylP. aeruginosa25[1]
Dichlorophenyl Triazolo-Thiadiazole 2,4-DichlorophenylS. aureus125[16]
Amino-thiazole Derivative 4-ChlorophenylC. albicansActive[11]
Anti-inflammatory Activity

Several chlorophenyl thiazole derivatives have been investigated as non-steroidal anti-inflammatory agents (NSAIDs).[7][17]

  • In Vivo Efficacy: Derivatives such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid have been shown to strongly suppress paw edema in the rat carrageenan edema model, a standard preclinical test for acute inflammation.[4]

  • Mechanism of Action: The anti-inflammatory effects can arise from multiple mechanisms. Some compounds have been shown to inhibit proteolytic enzymes like trypsin and chymotrypsin.[4] Others may act through the inhibition of pro-inflammatory mediators and reducing vascular permeability.[7]

  • Reduced Side Effects: Importantly, certain active compounds have demonstrated a preferable safety profile with significantly less gastrointestinal damage compared to traditional NSAIDs like ibuprofen, addressing a major limitation of current therapies.[4]

Visualization: General SAR Principles

SAR_Principles Core Chlorophenyl Thiazole Core Anticancer Anticancer Activity Core->Anticancer Position of Cl is key Antimicrobial Antimicrobial Activity Core->Antimicrobial Lipophilicity is key AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory P_Cl Para-Chloro: Often enhances activity Anticancer->P_Cl O_Cl Ortho-Chloro: Often less active Anticancer->O_Cl HAT Hydrazinyl group at C2: Can confer HAT inhibition Anticancer->HAT Lipo Increased Lipophilicity: Enhances membrane permeation Antimicrobial->Lipo MultiCl Di- or Tri-chloro: Potent activity vs. certain bacteria Antimicrobial->MultiCl Acid Acetic Acid group: Key for some anti-inflammatory agents AntiInflammatory->Acid

Caption: Key SAR principles for chlorophenyl thiazole compounds.

Methodologies for Biological Evaluation

To establish a robust SAR, standardized and validated biological assays are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Prepare a standardized inoculum of the microorganism to be tested (e.g., S. aureus, C. albicans) and add it to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A standard antibiotic (e.g., ampicillin, fluconazole) should also be tested as a reference.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.[12]

Visualization: General Workflow for In Vitro Screening

screening_workflow start Synthesized Compound Library assay_prep Prepare Serial Dilutions start->assay_prep treatment Compound Treatment & Incubation assay_prep->treatment cell_culture Cell Culture / Microbial Culture (96-well plates) cell_culture->treatment data_acq Data Acquisition (e.g., Plate Reader, Visual Inspection) treatment->data_acq analysis Data Analysis (Calculate IC50 / Determine MIC) data_acq->analysis sar Structure-Activity Relationship Analysis analysis->sar end Identify Lead Compound sar->end

Caption: General experimental workflow for in vitro drug screening.

Conclusion and Future Perspectives

The chlorophenyl thiazole scaffold represents a highly versatile and potent platform for the development of novel therapeutics. The structure-activity relationship is profoundly influenced by the electronic and steric properties of substituents on both the phenyl and thiazole rings. Key SAR insights indicate that a para-chloro substitution on the phenyl ring is often favorable for anticancer activity, while increased chlorination and lipophilicity enhance antimicrobial effects. Specific functional groups at the C2 position of the thiazole can introduce novel mechanisms of action, such as HAT inhibition.

Future research should focus on expanding the chemical space around this scaffold. This includes the synthesis and evaluation of derivatives with alternative halogen substitutions (F, Br, I), exploring a wider range of heterocyclic and aliphatic groups at the C2 and C5 positions of the thiazole ring, and performing detailed mechanistic studies to elucidate novel biological targets. Combining these SAR insights with computational modeling and in vivo efficacy studies will be crucial in translating the promise of these compounds into clinically effective drugs.

References

An In-depth Technical Guide to 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document explores the foundational principles of its synthesis, its physicochemical properties, and the broader context of its biological relevance based on the activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Significance

This compound belongs to the thiazole class of heterocyclic compounds, which are a cornerstone in the development of numerous pharmaceuticals.[1] The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[2] The subject of this guide is a derivative that features a 4-chlorophenyl group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring. This substitution pattern offers a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of novel therapeutic agents.[3] Derivatives of this core structure have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

Historical Context and the Hantzsch Thiazole Synthesis

The logic behind the Hantzsch synthesis is an elegant example of nucleophilic substitution followed by cyclization and dehydration. The thioamide, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, leading to a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.

Synthesis and Mechanism

The most probable and widely accepted method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. The key starting materials for this synthesis are 4-chlorothiobenzamide and an α-halo-pyruvic acid derivative (such as ethyl bromopyruvate).

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of 4-chlorothiobenzamide, being a soft nucleophile, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion.

  • Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the ketone carbonyl group, forming a five-membered ring intermediate.

  • Dehydration: The resulting intermediate readily dehydrates to form the aromatic thiazole ring.

  • Hydrolysis: The ester group at the 4-position is then hydrolyzed to the carboxylic acid, typically under basic or acidic conditions, to yield the final product.

Hantzsch_Synthesis thioamide 4-Chlorothiobenzamide intermediate1 Nucleophilic Attack Intermediate thioamide->intermediate1 haloketone Ethyl Bromopyruvate haloketone->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization ester_product Ethyl 2-(4-chlorophenyl) -1,3-thiazole-4-carboxylate intermediate2->ester_product Dehydration product 2-(4-chlorophenyl)-1,3-thiazole -4-carboxylic acid ester_product->product Hydrolysis

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol (General Procedure)

The following is a generalized, step-by-step methodology for the synthesis of this compound, based on established Hantzsch synthesis protocols.

Materials:

  • 4-chlorothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide or hydrochloric acid (for hydrolysis)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorothiobenzamide in ethanol.

  • Addition of Reagent: To this solution, add ethyl bromopyruvate dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation of Ester Intermediate: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate can be purified by recrystallization or column chromatography.

  • Hydrolysis: The purified ester is then subjected to hydrolysis. This can be achieved by refluxing with an aqueous solution of sodium hydroxide followed by acidification, or by heating with concentrated hydrochloric acid.

  • Final Product Isolation: The precipitated this compound is collected by filtration, washed with water, and dried. Purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂S[6]
Molecular Weight 239.68 g/mol [6]
CAS Number 17228-98-7[6]
Appearance Off-white solid[3]
Melting Point 187-190 °C[4]
Solubility >36 µg/mL (at pH 7.4)[6]

Biological Activity and Potential Applications

While specific biological data for the parent compound, this compound, is not extensively reported in the literature, the thiazole scaffold is a well-established pharmacophore. The biological activities of its derivatives provide strong evidence for the potential therapeutic applications of this chemical class.

  • Antimicrobial and Antifungal Activity: Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[2] The presence of the chlorophenyl group can enhance lipophilicity, potentially improving cell membrane penetration.

  • Anticancer Activity: Numerous thiazole-containing compounds have been investigated as anticancer agents.[1][7] The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

  • Enzyme Inhibition: The carboxylic acid moiety, along with the thiazole ring, can act as a scaffold for designing enzyme inhibitors. For example, derivatives of thiazole-4-carboxylic acid have been explored as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

  • Agrochemicals: This compound also serves as an intermediate in the synthesis of agrochemicals, such as fungicides and herbicides.[3][4]

Biological_Applications core 2-(4-chlorophenyl)-1,3-thiazole -4-carboxylic acid pharma Pharmaceuticals core->pharma Building Block for agro Agrochemicals core->agro Intermediate for antimicrobial Antimicrobial Agents pharma->antimicrobial anticancer Anticancer Agents pharma->anticancer enzyme_inhibitors Enzyme Inhibitors pharma->enzyme_inhibitors fungicides Fungicides agro->fungicides herbicides Herbicides agro->herbicides

Caption: Potential Applications of the Core Compound.

Future Directions

This compound remains a molecule of high interest for further investigation. Future research should focus on:

  • Elucidation of Specific Biological Targets: Comprehensive screening of the core compound against various biological targets is necessary to identify its specific mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a focused library of derivatives will help in understanding the SAR and optimizing the potency and selectivity.

  • Development of Novel Therapeutics: Leveraging this scaffold to design and synthesize novel drugs for infectious diseases, cancer, and other therapeutic areas.

Conclusion

This compound, synthesized via the robust Hantzsch thiazole synthesis, is a versatile heterocyclic compound with significant potential in drug discovery and agrochemical development. While detailed biological data on the core molecule is limited, the extensive research on its derivatives underscores the importance of the thiazole scaffold. This technical guide provides a foundational understanding for researchers looking to explore the chemistry and biological applications of this promising molecule.

References

Methodological & Application

Synthesis Protocol for 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Arylthiazole Scaffold

The 2-aryl-1,3-thiazole-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a remarkable breadth of biological activities, serving as inhibitors for enzymes such as xanthine oxidase, which is implicated in hyperuricemia and gout. Furthermore, the thiazole ring is a key component in numerous approved pharmaceuticals, valued for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets. The title compound, 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] The presence of the 4-chlorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological efficacy.

This application note provides a detailed, four-step synthetic protocol for the preparation of this compound, commencing from readily available 4-chlorobenzoic acid. The described pathway is robust, scalable, and relies on well-established chemical transformations, including thionation with Lawesson's reagent and the classic Hantzsch thiazole synthesis.[2][3]

Overall Synthetic Strategy

The synthesis is designed as a logical, multi-step sequence that progressively builds the target molecule. Each step is optimized to ensure high yields and purity of the intermediates, culminating in the desired final product. The overall workflow is depicted below.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation cluster_2 Step 3: Hantzsch Thiazole Synthesis cluster_3 Step 4: Hydrolysis A 4-Chlorobenzoic Acid B 4-Chlorobenzoyl Chloride A->B SOCl₂ C 4-Chlorobenzamide B->C NH₄OH D 4-Chlorobenzamide E 4-Chlorothiobenzamide D->E Lawesson's Reagent F 4-Chlorothiobenzamide H Ethyl 2-(4-chlorophenyl)- 1,3-thiazole-4-carboxylate F->H G Ethyl Bromopyruvate G->H I Ethyl 2-(4-chlorophenyl)- 1,3-thiazole-4-carboxylate J 2-(4-chlorophenyl)-1,3-thiazole- 4-carboxylic Acid I->J NaOH, EtOH/H₂O

Caption: Overall synthetic workflow.

PART 1: Synthesis of 4-Chlorothiobenzamide

This part covers the preparation of the key thioamide intermediate from 4-chlorobenzoic acid.

Step 1: Synthesis of 4-Chlorobenzamide

Scientific Rationale: The synthesis begins with the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate is not isolated but is directly reacted with aqueous ammonia in a nucleophilic acyl substitution to yield the stable amide. The gaseous byproducts of the chlorination step (SO₂ and HCl) drive the reaction to completion.

Protocol:

  • Acyl Chloride Formation: In a fume hood, to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzoic acid (15.6 g, 100 mmol). Carefully add thionyl chloride (22 mL, 300 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Heat the mixture to reflux at 75-80°C for 2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Amidation: Allow the reaction mixture to cool to room temperature. Carefully and slowly, add the crude 4-chlorobenzoyl chloride solution dropwise to a beaker containing 200 mL of chilled concentrated aqueous ammonia (NH₄OH) with vigorous stirring in an ice bath.

  • A white precipitate of 4-chlorobenzamide will form immediately. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Characterization (4-Chlorobenzamide):

  • Appearance: White solid.

  • Yield: Typically >90%.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.11 (s, 1H, NH), 7.93 (d, J=8.6 Hz, 2H, Ar-H), 7.54 (d, J=8.6 Hz, 2H, Ar-H), 7.54 (s, 1H, NH).[4]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 166.5 (C=O), 136.5 (Ar-C), 133.2 (Ar-C), 129.7 (Ar-CH), 128.5 (Ar-CH).

Step 2: Synthesis of 4-Chlorothiobenzamide

Scientific Rationale: The conversion of the amide's carbonyl group to a thiocarbonyl is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This thionation reaction is a well-established method favored for its relatively mild conditions and high yields.[5] The reaction proceeds via a four-membered ring intermediate, with the formation of a stable P=O bond as the driving force.[5]

Protocol:

  • To a 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 4-chlorobenzamide (10.0 g, 64.3 mmol) and Lawesson's reagent (14.2 g, 35.4 mmol, 0.55 eq).

  • Add 200 mL of anhydrous toluene.

  • Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere with vigorous stirring. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting amide is consumed (typically 3-4 hours).

  • Cool the reaction mixture to room temperature. To simplify purification, add 40 mL of ethanol and reflux for an additional 2 hours to convert phosphorus byproducts into more polar species.[6]

  • Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield yellow crystals of 4-chlorothiobenzamide.

Characterization (4-Chlorothiobenzamide):

  • Appearance: Yellow crystalline solid.

  • Yield: Typically 75-85%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J=8.5 Hz, 2H, Ar-H), 7.42 (d, J=8.5 Hz, 2H, Ar-H), 7.80 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 199.8 (C=S), 139.3 (Ar-C), 138.0 (Ar-C), 129.2 (Ar-CH), 128.6 (Ar-CH).

PART 2: Hantzsch Thiazole Synthesis and Hydrolysis

This section details the construction of the thiazole ring and the final conversion to the target carboxylic acid.

Step 3: Synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

Scientific Rationale: The Hantzsch thiazole synthesis is a classic condensation reaction between a thioamide and an α-haloketone to form a thiazole ring.[2] In this step, the sulfur atom of 4-chlorothiobenzamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

G Thioamide 4-Chlorothiobenzamide Intermediate1 S-alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone Ethyl Bromopyruvate Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Ethyl 2-(4-chlorophenyl)- 1,3-thiazole-4-carboxylate Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-chlorothiobenzamide (8.58 g, 50 mmol) in 100 mL of absolute ethanol.

  • To this solution, add ethyl bromopyruvate (7.5 mL, 60 mmol, 1.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product hydrobromide salt.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free base, suspend the solid in 150 mL of water and neutralize by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until effervescence ceases and the pH is ~7-8.

  • Collect the resulting solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Characterization (Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate):

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 80-90%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, thiazole-H), 7.90 (d, J=8.7 Hz, 2H, Ar-H), 7.45 (d, J=8.7 Hz, 2H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.5 (C=O, thiazole), 161.2 (C=O, ester), 147.5 (C-S), 136.8 (Ar-C), 131.9 (Ar-C), 129.4 (Ar-CH), 127.8 (Ar-CH), 126.0 (C-COOH), 61.5 (OCH₂CH₃), 14.4 (OCH₂CH₃).

Step 4: Synthesis of this compound

Scientific Rationale: The final step is a standard saponification (alkaline hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[7] Hydroxide ions act as a nucleophile, attacking the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final product.

Protocol:

  • Suspend ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (11.3 g, 40 mmol) in a mixture of 100 mL of ethanol and 50 mL of 2 M aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2 hours, during which the solid should dissolve, indicating the progress of the hydrolysis.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow, dropwise addition of 2 M hydrochloric acid (HCl) with stirring. A precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the final product in a vacuum oven at 80°C to a constant weight.

Quantitative Data Summary

CompoundMolecular FormulaMol. Weight ( g/mol )Molar Eq.Typical Yield
4-ChlorobenzamideC₇H₆ClNO155.58->90%
4-ChlorothiobenzamideC₇H₆ClNS171.65-75-85%
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylateC₁₂H₁₀ClNO₂S267.73-80-90%
This compound C₁₀H₆ClNO₂S 239.68 - >95%

Characterization of Final Product

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₆ClNO₂S[8]

  • Molecular Weight: 239.68 g/mol [8]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 8.60 (s, 1H, thiazole-H), 8.05 (d, J=8.8 Hz, 2H, Ar-H), 7.60 (d, J=8.8 Hz, 2H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.1 (C=O, thiazole), 162.0 (COOH), 148.0 (C-S), 136.0 (Ar-C), 131.9 (Ar-C), 129.5 (Ar-CH), 128.2 (Ar-CH), 127.5 (C-COOH).

  • IR (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1590, 1480 (C=C aromatic stretch).[9]

  • Mass Spectrometry (ESI-): m/z 238.0 [M-H]⁻.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Lawesson's Reagent: Harmful if swallowed or inhaled. Contact with water or moisture can release flammable and toxic gases (e.g., hydrogen sulfide). It is moisture-sensitive and should be handled under an inert atmosphere.[10][11][12][13][14]

  • Ethyl Bromopyruvate: Lachrymator and corrosive. Causes severe skin and eye irritation. Handle with care, avoiding inhalation and skin contact.[15]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.

References

Comprehensive Guide to the Synthesis of Thiazole-4-Carboxylic Acid: Mechanisms, Protocols, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science, forming the core scaffold of numerous biologically active compounds and functional materials.[1] Its synthesis is a critical step in the development of novel pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as agrochemicals like fungicides and herbicides.[1][2] This document provides a comprehensive guide to the experimental synthesis of thiazole-4-carboxylic acid, designed for researchers and drug development professionals. We delve into the prevalent synthetic strategies, with a primary focus on the Hantzsch thiazole synthesis, offering a detailed, step-by-step protocol from cyclization to final product purification. The causality behind experimental choices is explained, ensuring both technical accuracy and practical insight. This guide includes detailed characterization methods, safety protocols, and a complete set of references to authoritative sources.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[2] This structural motif is present in a wide array of natural products and synthetic compounds, bestowing upon them diverse pharmacological activities.[3] Thiazole-4-carboxylic acid, in particular, serves as a versatile intermediate, allowing for further functionalization at the carboxylic acid group to generate libraries of derivatives for drug screening and materials development.[1] Understanding and mastering its synthesis is, therefore, a fundamental skill for chemists in these fields.

Overview of Synthetic Strategies

Several methods have been developed for the synthesis of the thiazole ring system. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

  • Hantzsch Thiazole Synthesis: This is the most common and versatile method for thiazole synthesis. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[4][5] For thiazole-4-carboxylic acid, this typically involves the reaction of an ethyl bromopyruvate with thioformamide.[6] The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][8]

  • Cook-Heilbron Synthesis: This method is used to prepare 5-aminothiazoles by reacting α-aminonitriles with agents like carbon disulfide or dithioacids.[9][10] While effective for producing 5-amino derivatives, it is not a direct route to thiazole-4-carboxylic acid.

  • Synthesis from L-Cysteine: An alternative route utilizes readily available L-cysteine hydrochloride, which first reacts with formaldehyde. The resulting thiazolidine intermediate is then oxidized to form the aromatic thiazole ring, followed by hydrolysis to yield the final carboxylic acid.[11] This method is notable for its use of inexpensive and biocompatible starting materials.

  • Oxidation of 4-Substituted Thiazoles: Thiazole-4-carboxylic acid can also be prepared by the oxidation of a precursor like 4-methylthiazole or 4-hydroxymethylthiazole using strong oxidizing agents such as nitric acid.[12]

This guide will focus on the Hantzsch synthesis, as it is a robust, high-yielding, and widely adopted method in research laboratories.

Experimental Protocol: Hantzsch Synthesis of Thiazole-4-Carboxylic Acid

The synthesis is a two-step process: (1) the formation of ethyl thiazole-4-carboxylate via cyclization, and (2) the subsequent hydrolysis (saponification) of the ester to the carboxylic acid.

Workflow Overview

The overall experimental workflow is depicted below, starting from the key reagents and proceeding through the two main reaction stages to the final, purified product.

G cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Saponification & Acidification cluster_2 Purification & Analysis A Ethyl Bromopyruvate D Reaction @ Reflux A->D B Thioformamide B->D C Ethanol (Solvent) C->D E Ethyl Thiazole-4-carboxylate (Intermediate) D->E G Reaction @ Reflux E->G F NaOH (aq) F->G H Sodium Thiazole-4-carboxylate G->H J Acidification to pH 2-3 H->J I HCl (aq) I->J K Thiazole-4-carboxylic Acid (Crude Product) J->K L Filtration & Washing K->L M Recrystallization L->M N Characterization (NMR, MS, MP) M->N

Caption: High-level workflow for the synthesis of thiazole-4-carboxylic acid.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.Quantity (Example Scale)
Ethyl BromopyruvateC₅H₇BrO₃195.011.010.0 g (51.3 mmol)
ThioformamideCH₃NS61.101.03.13 g (51.3 mmol)
Ethanol (Absolute)C₂H₅OH46.07-150 mL
Sodium HydroxideNaOH40.00~2.55.1 g (128 mmol)
Hydrochloric AcidHCl36.46-~10 M, as needed
Deionized WaterH₂O18.02-As needed
Step-by-Step Procedure

PART A: Synthesis of Ethyl Thiazole-4-carboxylate (Cyclization)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioformamide (3.13 g, 51.3 mmol) and absolute ethanol (100 mL). Stir the mixture until the thioformamide is fully dissolved.

  • Reagent Addition: Slowly add ethyl bromopyruvate (10.0 g, 51.3 mmol) to the solution at room temperature. Causality: The reaction is exothermic; slow addition helps to control the initial temperature rise.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-3 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl thiazole-4-carboxylate as an oil or semi-solid. This crude intermediate is typically used in the next step without further purification.

PART B: Synthesis of Thiazole-4-carboxylic Acid (Hydrolysis)

  • Saponification: To the flask containing the crude ethyl thiazole-4-carboxylate, add a solution of sodium hydroxide (5.1 g, 128 mmol) in 100 mL of deionized water.[11]

  • Heating: Re-attach the reflux condenser and heat the mixture to reflux (approximately 100 °C) for 1-2 hours. The solution should become homogeneous as the ester is hydrolyzed. Causality: The basic hydrolysis (saponification) cleaves the ethyl ester to form the sodium salt of the carboxylic acid, which is soluble in water, and ethanol.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. While stirring vigorously, slowly add concentrated hydrochloric acid (~10 M) dropwise to acidify the solution to a pH of 2-3.[11][12] Causality: Acidification protonates the water-soluble carboxylate salt, causing the less soluble free carboxylic acid to precipitate out of the solution.

  • Product Isolation: A white or off-white solid will precipitate. Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 20 mL) to remove any residual salts.[12] Causality: Using ice-cold water minimizes the loss of the desired product, which has slight solubility in water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-95%.

Purification

The crude product is often of sufficient purity for many applications. For higher purity, recrystallization can be performed from hot water or an ethanol/water mixture.

Characterization

The identity and purity of the synthesized thiazole-4-carboxylic acid must be confirmed through standard analytical techniques.

  • Melting Point (MP): The literature value for the melting point is in the range of 195-199 °C.[11] A sharp melting point within this range indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show two characteristic singlets in the aromatic region. For example, in (CD₃)₂SO (DMSO-d6), expected peaks are around δ 8.4 ppm (s, 1H, H-5) and δ 9.1 ppm (s, 1H, H-2), along with a broad singlet for the carboxylic acid proton (>12 ppm).[11]

    • ¹³C NMR: The carbon NMR will show signals for the three carbons of the thiazole ring and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₄H₃NO₂S, MW = 129.14 g/mol ).[13]

Mechanistic Insight: The Hantzsch Synthesis

The Hantzsch synthesis is a classic condensation reaction. The mechanism for the formation of the thiazole ring from an α-haloketone and a thioamide involves several key steps.

G Thioamide Thioamide (Nucleophile) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone α-Halocarbonyl (Electrophile) Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Thiazole Ring Intermediate2->Product 3. Dehydration    (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen atom on the ethyl bromopyruvate in an Sₙ2 reaction.[7]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring intermediate (a hydroxythiazoline).[8]

  • Dehydration: The hydroxythiazoline intermediate readily undergoes acid- or base-catalyzed dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Ethyl Bromopyruvate: This is an α-halocarbonyl compound and a potent lachrymator and alkylating agent.[14] It is corrosive and can cause severe skin and eye irritation. Handle with extreme care and avoid inhalation of vapors.

  • Thioformamide: Thioamides can be toxic. Avoid inhalation of dust and direct contact with skin.

  • Acids and Bases: Concentrated hydrochloric acid and solid sodium hydroxide are highly corrosive. Handle with care, avoiding contact with skin and eyes.

Conclusion

The Hantzsch synthesis provides a reliable and high-yielding pathway to thiazole-4-carboxylic acid, a crucial intermediate for research in medicinal chemistry and materials science. By understanding the underlying mechanisms and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable chemical building block. Proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications.

References

Application Notes and Protocols for Enzyme Inhibition Assay with 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with a Novel Thiazole Derivative

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[1][2] Unlike the constitutively expressed COX-1 isoform which serves homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drug development.[2][3]

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The compound 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid belongs to this versatile class of molecules and holds potential as a selective COX-2 inhibitor. This application note provides a detailed protocol for assessing the inhibitory activity of this compound against human recombinant COX-2 using a fluorometric assay. The principles and methodologies described herein are designed to guide researchers in the accurate determination of inhibitory potency, a crucial step in the evaluation of novel therapeutic agents.

The COX-2 Signaling Pathway in Inflammation

The COX-2 signaling pathway is a central axis in the inflammatory response. Upon stimulation by pro-inflammatory signals such as cytokines and growth factors, cellular arachidonic acid is converted by COX-2 into the intermediate prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostanoids, including prostaglandin E2 (PGE2), a potent mediator of inflammation.[1][6] By inhibiting COX-2, the production of these pro-inflammatory mediators is suppressed.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX2 COX-2 Pro-inflammatory Stimuli->COX2 Induces Expression Arachidonic Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic Acid->PGG2 catalyzed by PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Promotes Inhibitor 2-(4-chlorophenyl)-1,3- thiazole-4-carboxylic acid Inhibitor->COX2 Inhibits

Caption: The COX-2 signaling pathway in inflammation and the point of inhibition.

Principle of the Fluorometric COX-2 Inhibition Assay

This protocol utilizes a sensitive fluorometric method to screen for COX-2 inhibitors. The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the action of COX-2 on arachidonic acid. A specific probe is used that fluoresces upon reacting with PGG2. The fluorescence intensity is directly proportional to the amount of PGG2 produced and thus to the COX-2 activity.[7][8] In the presence of an inhibitor like this compound, the enzymatic activity of COX-2 is reduced, leading to a decrease in PGG2 formation and a corresponding decrease in fluorescence. The inhibitory potency of the compound is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for multi-sample analysis.

Materials and Reagents
ReagentSupplierNotes
Human Recombinant COX-2e.g., Cayman Chemical, AbcamStore at -80°C. Avoid repeated freeze-thaw cycles.[8]
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)Commercially available or self-preparedEnsure high purity.
COX Probe (in DMSO)Included in commercial kitsA fluorogenic probe that reacts with PGG2. Protect from light.[7]
COX Cofactor (e.g., Heme, in DMSO)Included in commercial kitsEssential for enzyme activity.
Arachidonic Acid (Substrate)e.g., Cayman ChemicalPrepare fresh solution before use.[9]
This compoundVarious suppliersThe test inhibitor. Prepare a stock solution in a suitable solvent like DMSO.
Celecoxibe.g., Sigma-AldrichPositive control inhibitor.[7]
Dimethyl Sulfoxide (DMSO)ACS grade or higherSolvent for inhibitor and some reagents.
96-well white opaque microplateNunc, Corning, etc.Suitable for fluorescence measurements.
Multi-channel pipetteFor accurate and simultaneous additions.
Fluorescence microplate readerCapable of excitation at ~535 nm and emission at ~587 nm.[8]
Step-by-Step Methodology

1. Reagent Preparation:

  • COX Assay Buffer: Prepare according to the manufacturer's instructions or use a standard 0.1 M Tris-HCl buffer, pH 8.0.

  • Human Recombinant COX-2: Reconstitute the lyophilized enzyme in sterile water to the recommended concentration. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute to the working concentration with COX Assay Buffer. Keep the diluted enzyme on ice.[8]

  • Test Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Positive Control Stock Solution: Prepare a 1 mM stock solution of Celecoxib in DMSO.

  • Arachidonic Acid Solution: Prepare a fresh solution of arachidonic acid according to the kit manufacturer's protocol, often involving dilution in ethanol and a basic solution before final dilution in assay buffer.[8][9]

2. Assay Plate Setup:

  • Prepare a serial dilution of the test inhibitor and the positive control (Celecoxib) in COX Assay Buffer. A typical starting range for a new compound could be from 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is consistent and ideally below 1% to avoid solvent effects.

  • Set up the following controls on the 96-well plate:

    • Enzyme Control (100% Activity): Contains all reagents except the inhibitor (substitute with an equal volume of assay buffer with the same DMSO concentration).

    • Inhibitor Control: Contains all reagents, including the positive control inhibitor (Celecoxib) at a concentration known to cause significant inhibition (e.g., 10 µM).

    • Solvent Control: Contains all reagents, with the highest concentration of DMSO used in the inhibitor wells to check for solvent effects.

    • No Enzyme Control (Background): Contains all reagents except the enzyme, to measure background fluorescence.

3. Reaction Assembly:

The following steps should be performed in a 96-well white opaque plate. A generalized reaction setup is provided below; however, volumes may need to be adjusted based on the specific kit being used.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Controls to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme Solution Prep_Enzyme->Add_Enzyme Prep_Mix Prepare Reaction Mix (Buffer, Probe, Cofactor) Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate Add_Enzyme->Preincubation Add_Substrate Initiate with Arachidonic Acid Preincubation->Add_Substrate Measurement Kinetic Fluorescence Measurement Add_Substrate->Measurement

Caption: General workflow for the COX-2 enzyme inhibition assay.

  • To each well, add the appropriate volume of diluted test inhibitor, positive control, or solvent control.

  • Prepare a master mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the master mix to all wells.

  • Add the diluted human recombinant COX-2 enzyme to all wells except the "No Enzyme Control" wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the prepared arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[7][8] The readings should be taken at regular intervals (e.g., every 30 seconds).

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

  • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (Slope of Inhibitor Well - Slope of No Enzyme Control) / (Slope of Enzyme Control - Slope of No Enzyme Control)] x 100

2. Determination of IC₅₀:

  • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.[10][11] Software such as GraphPad Prism is commonly used for this analysis.

3. Interpretation of Results:

A lower IC₅₀ value indicates a more potent inhibitor. The IC₅₀ of the test compound can be compared to that of the positive control (Celecoxib) to gauge its relative potency. Further studies may be required to determine the mechanism of inhibition (e.g., competitive, non-competitive).[12]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following points are critical:

  • Controls are Essential: The inclusion of positive, negative, and solvent controls is mandatory to validate the assay performance and rule out false-positive or false-negative results.

  • Linearity of Reaction: Ensure that the reaction rates are measured within the linear range of the assay. Substrate depletion or product inhibition can lead to non-linear kinetics and inaccurate results.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for an HTS assay.

  • Reproducibility: The experiment should be repeated on different days with freshly prepared reagents to ensure the reproducibility of the IC₅₀ values.

Conclusion

This application note provides a comprehensive and detailed protocol for the evaluation of this compound as a potential COX-2 inhibitor. By following this robust methodology, researchers can obtain reliable and reproducible data on the inhibitory potency of this and other novel compounds, facilitating the drug discovery and development process for new anti-inflammatory agents.

References

derivatization of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid for bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid for Bioactivity Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a "privileged scaffold" for engaging with a diverse range of biological targets. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3][4][5][6]

The core molecule, this compound, serves as an exceptional starting point for chemical exploration.[7][8] The 2-aryl substitution, specifically with a 4-chlorophenyl group, is a common feature in bioactive compounds that can enhance binding affinity through halogen bonding and hydrophobic interactions. The carboxylic acid at the 4-position is a versatile chemical handle, ripe for modification.

This guide provides a strategic framework for the derivatization of this core scaffold. We will detail robust protocols for creating amide and ester libraries, explain the rationale behind these choices, and provide validated, step-by-step methods for screening these new chemical entities for antimicrobial, anticancer, and anti-inflammatory activities. The objective is to empower researchers to efficiently navigate the early stages of drug discovery, from library synthesis to hit identification.

Core Compound Profile
PropertyValue
IUPAC Name This compound
CAS Number 17228-98-7[8]
Molecular Formula C₁₀H₆ClNO₂S[8]
Molecular Weight 239.68 g/mol [8]
Appearance White to off-white powder

Synthetic Derivatization Strategies

The carboxylic acid moiety is the primary site for derivatization. By converting it into amides and esters, we can systematically introduce a wide array of chemical diversity, thereby modulating the molecule's physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capability) and exploring the structure-activity relationship (SAR).

G Start 2-(4-chlorophenyl)-1,3- thiazole-4-carboxylic Acid Amide Strategy 1: Amide Synthesis Start->Amide Ester Strategy 2: Ester Synthesis Start->Ester Library Diverse Chemical Library (Amides & Esters) Amide->Library Ester->Library Screening Bioactivity Screening Cascade Library->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Assays Screening->Anticancer AntiInflammatory Anti-inflammatory Assays Screening->AntiInflammatory Hit Hit Identification & SAR Analysis Antimicrobial->Hit Anticancer->Hit AntiInflammatory->Hit G cluster_0 Primary Screening cluster_1 Secondary Screening (Dose-Response) P_Antimicrobial Single-Dose Antimicrobial Screen S_Antimicrobial MIC/MBC Determination P_Antimicrobial->S_Antimicrobial P_Anticancer Single-Dose Cytotoxicity (MTT) S_Anticancer IC50 Determination (MTT Assay) P_Anticancer->S_Anticancer P_AntiInflam Single-Dose NO Inhibition S_AntiInflam IC50 Determination (NO Assay) P_AntiInflam->S_AntiInflam Library Synthesized Derivative Library Library->P_Antimicrobial Library->P_Anticancer Library->P_AntiInflam

References

Application Notes and Protocols for Cell Viability Assessment of Thiazole Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Perspective on a Classic Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability, proliferation, and cytotoxicity. In the landscape of drug discovery and development, its simplicity and high-throughput adaptability have made it an indispensable tool.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the robust application of the MTT assay, with a specialized focus on the nuances of evaluating thiazole derivatives.

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As such, accurately determining their cytotoxic profiles is a critical step in preclinical development. This guide moves beyond a simple recitation of steps, delving into the causality behind the protocol, ensuring self-validating experimental design, and addressing the specific chemical challenges posed by thiazole derivatives.

Pillar 1: The Scientific Underpinnings of the MTT Assay

The core principle of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[3] This bioreduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of metabolically active cells.[3] Consequently, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[4][5]

The insoluble formazan crystals are then solubilized using a solvent, most commonly Dimethyl Sulfoxide (DMSO) or acidified isopropanol, resulting in a colored solution.[6][7] The absorbance of this solution is measured using a spectrophotometer (microplate reader), typically at a wavelength between 500 and 600 nm.[3][8] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, either through cytotoxicity or inhibition of proliferation.[9]

MTT_Mechanism cluster_cell Viable Cell cluster_mito Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Viability Cell Viability Proportional to Absorbance Measurement->Viability

Caption: Mechanism of the MTT assay within a viable cell.

Pillar 2: The Imperative of Self-Validating Protocols

A robust scientific protocol is one that inherently includes controls to validate its own results. For the MTT assay, particularly when screening novel compounds like thiazole derivatives, this is paramount. Potential pitfalls include direct reduction of MTT by the compound, interference with formazan crystal formation or solubilization, and compound-induced changes in cellular metabolism that do not correlate with cell death.[6][10][11]

Special Considerations for Thiazole Derivatives

The MTT reagent itself is a thiazole derivative. While this does not inherently cause issues, the diverse chemical space of other thiazole derivatives being tested necessitates caution. Many heterocyclic compounds, including those with thiol groups or strong antioxidant properties, can directly reduce MTT to formazan in a cell-free environment.[12][13][14] This leads to a false-positive signal, making a toxic compound appear less potent or even proliferative.

Key Precautionary Steps:

  • Cell-Free Control: Always include control wells containing the complete culture medium, your thiazole derivative at its highest concentration, and the MTT reagent, but no cells . If a purple color develops, your compound is directly reducing MTT.[13]

  • Compound Color: If your thiazole derivative is colored, especially in the yellow-to-purple spectrum, it can interfere with absorbance readings. Run a control with the compound in the solubilizing agent to determine its background absorbance.

  • Microscopic Examination: Before adding the solubilizing agent, visually inspect the wells under a microscope. This can provide qualitative confirmation of cell death (e.g., detachment, blebbing) and the presence of formazan crystals.

Pillar 3: A Detailed, Step-by-Step Protocol for Thiazole Derivatives

This protocol is optimized for adherent cells in a 96-well plate format but can be adapted for suspension cells.

Materials and Reagents
Reagent/MaterialSpecificationsStorage
MTT Powder3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide4°C, protected from light
Phosphate-Buffered Saline (PBS)pH 7.4, sterileRoom Temperature
Cell Culture MediumAppropriate for the cell line, with or without serum as required4°C
Thiazole Derivative StockHigh concentration in a suitable solvent (e.g., DMSO)As per compound stability
Solubilization SolutionDMSO, or 10% SDS in 0.01 M HCl, or Acidified IsopropanolRoom Temperature
96-well PlatesFlat-bottom, tissue culture-treated, sterileRoom Temperature
Multichannel PipettesCalibratedN/A
Microplate ReaderCapable of reading absorbance at 570 nm (reference at 630-690 nm)N/A

Experimental Workflow

MTT_Workflow start Start seed 1. Seed Cells (96-well plate) start->seed incubate1 2. Incubate (e.g., 24h for attachment) seed->incubate1 treat 3. Treat with Thiazole Derivative (Dose-response) incubate1->treat incubate2 4. Incubate (e.g., 24h, 48h, 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt visualize 6. Visualize Formazan Crystals (Microscopy) add_mtt->visualize solubilize 7. Solubilize Crystals (Add DMSO/SDS) visualize->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (% Viability, IC50) read->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the MTT assay.

Procedure

Day 1: Cell Seeding

  • Harvest and count cells that are in the logarithmic growth phase.

  • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.[15]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only for blank measurements.

  • Incubate the plate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

Day 2: Treatment with Thiazole Derivatives

  • Prepare serial dilutions of your thiazole derivative in complete culture medium.

  • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of your compound.

  • Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3/4/5: MTT Addition and Measurement

  • After the incubation period, carefully aspirate the treatment medium.

  • Add 100 µL of fresh, serum-free medium to each well. Using serum-free medium during MTT incubation prevents potential interference from serum components.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C. The optimal incubation time can vary between cell types and should be optimized.[6][9]

  • After incubation, purple formazan crystals should be visible in viable cells.

  • Solubilization:

    • For DMSO: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[2]

    • For SDS-HCl: Add 100 µL of 10% SDS in 0.01 M HCl directly to the wells (without removing the MTT solution). This method can reduce pipetting errors and crystal loss.[16]

  • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance from cell debris and other artifacts.

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate Percentage Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot Dose-Response Curve: Plot the percentage viability against the log concentration of the thiazole derivative.

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve using non-linear regression analysis. This value represents the concentration of the compound that inhibits cell viability by 50%.

Troubleshooting and Advanced Insights

IssuePotential CauseRecommended Solution
High Background in Blank Wells Contamination of medium; MTT solution is old or was exposed to light.Use fresh, sterile medium and reagents. Store MTT solution protected from light at 4°C.[9]
Incomplete Formazan Solubilization Insufficient solvent volume or mixing.Increase shaking time or gently pipette up and down to ensure complete dissolution. Consider using an SDS-based solubilizing solution.[17]
Results Suggest Proliferation at High Drug Concentrations The thiazole derivative is directly reducing MTT.Perform a cell-free control experiment. If interference is confirmed, wash cells with PBS before adding MTT or consider an alternative viability assay (e.g., SRB, ATP-based).[12][13]
High Variability Between Replicates Inconsistent cell seeding; loss of formazan crystals during medium removal.Ensure a homogenous cell suspension during seeding.[15] Use a multichannel pipette carefully or switch to an SDS-based solubilization method that does not require medium removal.[16]

Conclusion

References

Application Note: High-Purity Thiazole Carboxylic Acids via Optimized Recrystallization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiazole carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of numerous pharmaceuticals and functional materials. The purity of these intermediates is paramount, as it directly influences the yield, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, in-depth analysis of recrystallization as a robust method for purifying thiazole carboxylic acids. Moving beyond a simple list of steps, this document elucidates the fundamental principles, explains the causality behind experimental choices, and delivers field-proven, step-by-step protocols for both single-solvent and mixed-solvent systems. It includes detailed troubleshooting guides and methods for purity validation, establishing a self-validating framework for researchers to achieve high-purity compounds consistently.

Introduction

The Significance of Thiazole Carboxylic Acids in Research and Development

The thiazole ring is a privileged scaffold in drug discovery, and its carboxylic acid derivatives are crucial building blocks for a range of therapeutic agents.[1][2] For instance, thiazole-4-carboxylic acid is a key intermediate in the synthesis of the widely used anthelmintic drug, Thiabendazole.[3] Similarly, other derivatives are integral to the synthesis of modern drugs like Febuxostat, used for treating hyperuricemia and gout.[4] Their utility also extends to agrochemicals and material science, making them a compound class of significant industrial and academic interest.[2]

The Critical Role of Purity

In the synthesis of APIs, the purity of starting materials and intermediates is not merely a matter of quality but of safety and regulatory compliance. Impurities, even in trace amounts, can lead to unwanted side reactions, reduce the efficacy of the final product, or introduce toxicity. Therefore, an effective and scalable purification strategy is a cornerstone of any synthetic campaign.

Recrystallization as the Gold Standard for Solid Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5][6] The method leverages differences in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures.[6] When executed correctly, it effectively removes insoluble, soluble, and colored impurities, yielding a product of high crystalline and chemical purity.

The Science of Recrystallization: A Mechanistic Overview

Core Principles: Solubility, Temperature, and Supersaturation

The efficacy of recrystallization hinges on the principle that the solubility of most solids increases significantly with temperature.[7] The process begins by dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[8] As this solution is allowed to cool, the solubility of the desired compound decreases, creating a supersaturated state from which the compound crystallizes out of the solution. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated during filtration.

The Ideal Recrystallization Solvent: Criteria for Success

The choice of solvent is the most critical variable in recrystallization.[9] An ideal solvent should:

  • Exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[9]

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert, not reacting with the compound being purified.[10]

  • Have a relatively low boiling point for easy removal from the purified crystals.[9]

  • Be non-toxic, inexpensive, and non-flammable for safety and scalability.[10]

The Power of Mixed-Solvent Systems

Finding a single solvent that meets all the ideal criteria can be challenging. A mixed-solvent system, comprising a "good" solvent in which the compound is highly soluble and a "bad" (or anti-solvent) in which it is poorly soluble, offers a versatile alternative.[11][12] The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point), after which the solution is allowed to cool and crystallize.[13][14] This technique allows for fine-tuning of the solubility properties to achieve optimal purification.

Recrystallization_Principle start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Remove Insoluble Impurities) dissolve->hot_filter cool Slow Cooling (Induce Crystallization) hot_filter->cool impurities_out Insoluble Impurities hot_filter->impurities_out isolate Vacuum Filtration (Isolate Crystals) cool->isolate wash Wash with Cold Solvent isolate->wash mother_liquor Mother Liquor (Soluble Impurities) isolate->mother_liquor dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Fundamental steps of the recrystallization process.

Solvent System Selection for Thiazole Carboxylic Acids

Physicochemical Considerations: Polarity and Hydrogen Bonding

Thiazole carboxylic acids are polar molecules. The presence of the nitrogen and sulfur heteroatoms in the aromatic ring, combined with the hydrogen-bonding capability of the carboxylic acid group, dictates their solubility. Following the "like dissolves like" principle, polar solvents are generally the most suitable candidates for their recrystallization.[5]

Recommended Solvents and Solvent Pairs

Based on the polarity of thiazole carboxylic acids, solvents capable of hydrogen bonding are excellent starting points. Water, alcohols, and acetic acid are frequently effective.[11][13][15] Mixed-solvent systems, particularly alcohol/water combinations, are highly effective and have been documented in patents for purifying related compounds.[3][16]

Table 1: Recommended Solvents for Recrystallization of Thiazole Carboxylic Acids

SolventBoiling Point (°C)PolarityKey Advantages & Use CasesSafety Notes
Water 100HighExcellent for highly polar compounds. Green, inexpensive solvent.[15]No flammability. Risk of "oiling out" if compound's melting point is <100°C.
Ethanol 78.4HighGood general-purpose solvent for polar organics. Often used in water mixtures.[3]Flammable. Use a heating mantle or steam bath, no open flames.
Methanol 64.7HighSimilar to ethanol but more volatile. Good for lower-melting solids.Flammable and toxic. Use in a well-ventilated fume hood.
Acetic Acid 118HighExcellent solvent for many organic acids, can suppress deprotonation.[11]Corrosive and has a pungent odor. Difficult to remove completely.
Ethyl Acetate 77.1MediumGood for compounds of intermediate polarity. Less polar than alcohols.Flammable.
Ethanol/Water VariableTunableHighly versatile mixed-solvent system. Allows for fine-tuning of polarity.[12][14]Flammable.
Methanol/Water VariableTunableSimilar to ethanol/water, useful for compounds more soluble in methanol.[17]Flammable and toxic.

Detailed Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat flammable organic solvents with an open flame; use a heating mantle, steam bath, or hot plate.

Protocol 1: Single-Solvent Recrystallization from an Aqueous System

This protocol is suitable for polar thiazole carboxylic acids with good water solubility at high temperatures.

Methodology:

  • Dissolution: Place the impure thiazole carboxylic acid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a small volume of deionized water (e.g., 10-15 mL) and heat the mixture to boiling with stirring on a hot plate.

  • Achieve Saturation: Continue to add small portions of hot deionized water to the boiling mixture until the solid just completely dissolves.[8] Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified compound upon cooling.[5]

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% by weight, just the tip of a spatula) to the solution.[11] Return the mixture to a boil for a few minutes. Causality Note: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration.[18] Use a pre-heated stemless funnel and fluted filter paper. Filter the hot solution into a clean, pre-heated Erlenmeyer flask. Rinse the original flask and filter paper with a small amount of boiling solvent to recover any remaining product. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[11]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[19] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold deionized water to remove any adhering mother liquor.[5] Causality Note: Using ice-cold solvent for washing minimizes the redissolving of the purified product.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. Transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This is a highly effective method when a suitable single solvent cannot be found.

Mixed_Solvent_Workflow cluster_prep Preparation cluster_saturation Saturation & Clarification cluster_crystallization Crystallization & Isolation start Start: Impure Thiazole Carboxylic Acid dissolve Dissolve solid in minimum boiling 'Good' Solvent (e.g., Ethanol) start->dissolve add_anti Add hot 'Bad' Solvent (Anti-Solvent, e.g., Water) dropwise until persistent cloudiness dissolve->add_anti cloud_check Is solution cloudy? add_anti->cloud_check cloud_check->add_anti No, add more clarify Add a few drops of hot 'Good' Solvent to re-clarify cloud_check->clarify Yes cool Allow to cool slowly to room temperature, then in an ice bath clarify->cool filtrate Collect crystals by vacuum filtration cool->filtrate wash_dry Wash with ice-cold solvent mixture. Dry thoroughly. filtrate->wash_dry finish Pure Product wash_dry->finish

Caption: Workflow for mixed-solvent recrystallization.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling "good" solvent (ethanol).[14]

  • Induce Saturation (Cloud Point): While keeping the solution hot, add the "bad" solvent (hot water) dropwise with swirling until a faint, persistent cloudiness appears. This indicates that the solution is saturated.[13][14]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[13] This ensures the solution is just at the point of saturation, not beyond it.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from Protocol 1, using an ice-cold mixture of the two solvents (in the final determined ratio) for the washing step.

Troubleshooting and Field-Proven Insights

Common Challenges and Solutions

Recrystallization, while powerful, can sometimes present challenges. Understanding the cause of these issues is key to resolving them effectively.

Table 2: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point; the solution is cooling too rapidly; the solution is too concentrated.[11]Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.
Low or No Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent; washing with solvent that was not ice-cold.[5][20]Boil off some of the excess solvent to re-concentrate the solution and cool again. Ensure the filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
No Crystals Form Solution is too dilute (too much solvent); solution is supersaturated and requires nucleation.Boil off excess solvent. Try scratching the inner wall of the flask with a glass rod at the liquid-air interface. Add a "seed" crystal of the pure compound. Cool for a longer period in an ice bath.
Persistent Color Colored impurities are not removed by recrystallization alone.Use a small amount of activated charcoal during the dissolution step, followed by hot filtration (Protocol 1, Step 3). Be aware that excessive charcoal can adsorb the product and reduce yield.[9]
Expert Tip: Thermal Stability Considerations

Some heterocyclic compounds can be sensitive to prolonged heating. Thiazole-2-carboxylic acid, for example, has been shown to undergo thermal decomposition.[21] Therefore, it is prudent to minimize the time the solution is held at reflux. Dissolve the compound efficiently and proceed to the next step without unnecessary delay.

Expert Tip: The Importance of pH

The solubility of carboxylic acids is highly dependent on pH. They are significantly more soluble in basic or neutral solutions (as the carboxylate salt) and least soluble at an acidic pH where the molecule is fully protonated.[22] When purifying a crude product from a reaction mixture, ensure the pH is adjusted to be acidic (typically pH 1.5-2.5) to precipitate the carboxylic acid before attempting recrystallization.[22]

Purity Validation: A Self-Validating System

A successful purification must be confirmed. The following methods provide a robust validation of purity.

Primary Assessment: Melting Point Analysis

This is the most straightforward method to assess the purity of a crystalline solid. A pure compound will exhibit a sharp melting point over a narrow range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and broadened.[13] Comparing the experimental melting point to the literature value is a key indicator of purity.

Confirmatory Analysis

For research and development purposes, further confirmation is essential:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in the sample. The purified sample should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of any remaining impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.

Conclusion

The recrystallization of thiazole carboxylic acids is a technique that combines fundamental chemical principles with careful laboratory practice. By understanding the causality behind solvent choice, the importance of procedural details like slow cooling and minimal solvent volume, and the methods for troubleshooting common issues, researchers can reliably obtain materials of high purity. The protocols and insights provided in this guide offer a robust framework for scientists and drug development professionals to master this essential purification technique, ensuring the quality and integrity of these vital chemical building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. This molecule is a crucial building block in the development of pharmaceuticals and agrochemicals, valued for its role as an intermediate in creating anti-inflammatory agents, antimicrobials, and fungicides.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields and purity. We will focus on the most prevalent synthetic route, the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing insights into their root causes and offering validated solutions.

Q1: My overall yield is consistently low. What are the common causes and how can I improve it?

Low yield is the most frequent issue and can stem from several factors throughout the synthetic process.

Potential Cause A: Purity of Starting Materials

The Hantzsch synthesis is sensitive to the purity of the reactants, primarily the 4-chlorothiobenzamide and the α-halo ester (e.g., ethyl bromopyruvate). Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.

  • Solution & Protocol:

    • Verify Purity: Always verify the purity of commercial starting materials by melting point or NMR spectroscopy before use. For procurement, ensure a purity level of at least 97%.[4]

    • Recrystallize if Necessary: If impurities are detected, recrystallize the starting materials. 4-chlorothiobenzamide can be recrystallized from hot ethanol.

    • Synthesize Fresh Thioamide: For maximum reactivity, consider synthesizing 4-chlorothiobenzamide immediately before use from 4-chlorobenzamide and Lawesson's reagent. This ensures it is free from degradation products.

Potential Cause B: Incomplete Reaction or Slow Kinetics

The reaction may not have proceeded to completion, leaving significant amounts of starting material.

  • Solution & Protocol:

    • Optimize Reaction Conditions: The condensation typically requires heat to overcome the activation energy for cyclization and dehydration.[5] Refluxing in a suitable solvent like ethanol or methanol is common.[6] See the table below for starting points.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent. A typical mobile phase is 50% ethyl acetate/50% hexane.[6] The reaction is complete when the spot corresponding to the starting material is faint or absent.

    • Increase Reaction Time: If the reaction stalls, extend the reflux time in increments of 1-2 hours, monitoring by TLC at each interval.

Potential Cause C: Product Loss During Workup and Purification

The target molecule has both acidic (carboxylic acid) and basic (thiazole nitrogen) functionalities. Significant product can be lost if the pH is not carefully controlled during the aqueous workup.

  • Solution & Protocol:

    • Controlled Acidification: After the hydrolysis of the intermediate ester to the carboxylic acid, the product is often dissolved in an aqueous basic solution. To precipitate the product, cool the solution in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the pH is approximately 3-4.[7] Adding acid too quickly can lead to the formation of fine, difficult-to-filter particles.

    • Thorough Extraction: If the product doesn't precipitate cleanly, you may need to perform a liquid-liquid extraction. Ensure you perform multiple extractions (e.g., 3x with ethyl acetate) from the acidified aqueous layer to maximize recovery.

    • Minimize Transfers: Each transfer of material from one flask to another results in some loss. Plan your workup to use a minimal number of vessels.

ParameterCondition ACondition B (Optimized)Expected Outcome
Solvent Dichloromethane (DCM)EthanolEthanol's protic nature facilitates proton transfers in the mechanism.
Temperature Room Temperature80°C (Reflux)Heating provides the energy for the dehydration step, driving the reaction forward.[5]
Reaction Time 2 hours4-6 hours (TLC Monitored)Ensures the reaction proceeds to completion, maximizing conversion.
Base (Hydrolysis) 1M NaOH10% NaOH SolutionA higher concentration ensures complete and reasonably fast saponification of the ester.[7]
Workup pH pH 6-7pH 3-4The carboxylic acid is protonated and least soluble at its isoelectric point, maximizing precipitation.
Q2: The reaction is not starting, or it stalls after a short period. What should I check?

Potential Cause A: Incorrect Reagent Stoichiometry

While the core reaction is 1:1, using a slight excess of one reagent can sometimes drive the reaction to completion, especially if one component is volatile or prone to side reactions.

  • Solution & Protocol:

    • Use a Slight Excess of Thioamide: It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the thioamide.[5] The excess is typically water-soluble and easily removed during workup.[5]

    • Accurate Measurement: Ensure all reagents are weighed accurately and calculations for molar equivalents are double-checked.

Potential Cause B: Ineffective Mixing

If the reaction mixture is not homogenous, the reagents cannot interact effectively, leading to a stalled or very slow reaction.

  • Solution & Protocol:

    • Ensure Adequate Stirring: Use a magnetic stir bar that is appropriately sized for the reaction flask and ensure it is spinning at a rate sufficient to create a vortex and keep all solids suspended.

    • Check Solubility: If the starting materials are not dissolving in the chosen solvent even with heating, a different solvent may be required. Ethanol and methanol are generally effective choices.[6]

Q3: My final product is impure. What are the likely side-products and how can I remove them?

Potential Cause A: Unreacted Starting Materials

This is the most common impurity and is often due to an incomplete reaction.

  • Solution & Protocol:

    • Purification by Recrystallization: The crude product can be effectively purified by recrystallization. A common solvent system is ethanol/water or isopropanol.[8] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor.

    • Acid-Base Wash: During the workup, washing the organic layer with a dilute basic solution (like 5% NaHCO₃) can remove unreacted ethyl bromopyruvate (if it hasn't hydrolyzed), and a subsequent wash with dilute acid (1M HCl) can remove any basic impurities.

Potential Cause B: Formation of Regioisomers

Under certain conditions, particularly acidic ones, the condensation of N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9] While less common for the parent thioamide, awareness of this possibility is important.

  • Solution & Protocol:

    • Maintain Neutral or Slightly Basic Conditions: The standard Hantzsch synthesis is typically run in a neutral solvent like ethanol, which favors the formation of the desired 2-substituted thiazole. Avoid strongly acidic conditions during the initial cyclization step.

    • Characterization: Use ¹H NMR and ¹³C NMR to confirm the structure of your product and rule out the presence of isomers.

Visualizing the Process

To better understand the chemistry and workflow, the following diagrams illustrate the reaction mechanism and the experimental procedure.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism SM 4-Chlorothiobenzamide + Ethyl Bromopyruvate Int1 S-Alkylation Intermediate (SN2 Attack) SM->Int1 S attacks α-carbon -Br⁻ Int2 Hemiaminal Intermediate (Intramolecular Cyclization) Int1->Int2 N attacks carbonyl C Product_Ester Ethyl 2-(4-chlorophenyl) -1,3-thiazole-4-carboxylate Int2->Product_Ester Dehydration (-H₂O) Final_Product 2-(4-chlorophenyl)-1,3- thiazole-4-carboxylic acid Product_Ester->Final_Product Hydrolysis (e.g., NaOH, H₃O⁺) -EtOH Workflow Experimental Workflow Reagents 1. Combine Thioamide & Ethyl Bromopyruvate in Ethanol Reflux 2. Reflux for 4-6h (Monitor by TLC) Reagents->Reflux Cool 3. Cool to Room Temp. Reflux->Cool Hydrolysis 4. Add NaOH(aq) Reflux for 1-2h Cool->Hydrolysis Acidify 5. Cool in Ice Bath Acidify to pH 3-4 with HCl Hydrolysis->Acidify Isolate 6. Filter Precipitate Wash with Cold Water Acidify->Isolate Dry 7. Dry Crude Product Isolate->Dry Purify 8. Recrystallize (e.g., from Isopropanol) Dry->Purify Analyze 9. Characterize (MP, NMR, MS) Purify->Analyze

References

Technical Support Center: Navigating the Solubility Challenges of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. The unique trifecta of a planar, aromatic thiazole ring, a lipophilic chlorophenyl substituent, and a polar carboxylic acid group presents a complex solubility profile that can be challenging to navigate. This guide provides in-depth troubleshooting advice, theoretical insights, and practical experimental protocols to empower you to overcome these hurdles in your research.

The inherent properties of this compound suggest a tendency towards low solubility in both aqueous and non-polar organic solvents. The crystalline lattice structure of such molecules is often stabilized by strong intermolecular interactions, including hydrogen bonding from the carboxylic acid and π-stacking of the aromatic rings. Overcoming this lattice energy is a key factor in achieving successful dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile I should expect from this compound?

A1: Based on its chemical structure, this compound is predicted to have the highest solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively disrupt the intermolecular hydrogen bonds of the carboxylic acid and interact with the aromatic system. Solubility is expected to be moderate in polar protic solvents like methanol and ethanol, and poor in non-polar solvents such as heptane or toluene. A close structural analog, 2-phenyl-1,3-thiazole-4-carboxylic acid, is reported to be soluble in ethanol, ether, and chloroform, and only slightly soluble in water, which supports this general prediction[1].

Q2: How does the 4-chlorophenyl group influence the solubility of the molecule?

A2: The 4-chlorophenyl group significantly increases the lipophilicity (logP) of the molecule, which generally decreases its solubility in polar solvents like water. The chloro-substituent is electron-withdrawing, which can influence the pKa of the carboxylic acid and the overall electronic distribution of the molecule, but its primary impact on solubility is the enhancement of the non-polar character of that portion of the molecule.

Q3: Are there any known stability issues with the thiazole ring or the carboxylic acid group in common organic solvents?

A3: The thiazole ring is generally stable, but it can be susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or harsh basic conditions. The stability of the thiazole ring can be influenced by its substituents[2]. The carboxylic acid group is generally stable, but decarboxylation can occur at high temperatures[3]. It is advisable to store stock solutions at low temperatures and protected from light to minimize potential degradation over time.

Q4: Can I predict the solubility of this compound in a specific solvent without performing experiments?

A4: While precise quantitative prediction is challenging without experimental data, Quantitative Structure-Property Relationship (QSPR) models and machine learning approaches are being developed to predict the solubility of organic compounds[4][5][6][7][8][9]. These models use molecular descriptors to correlate a compound's structure with its solubility. However, for immediate practical purposes, a qualitative prediction based on the "like dissolves like" principle and data from structural analogs is a useful starting point. For accurate and reliable data for your specific application, experimental determination is always recommended.

Troubleshooting Guide

Issue 1: My compound, this compound, is not dissolving in my chosen organic solvent.

This is a common issue stemming from the high lattice energy of the crystalline solid and a potential mismatch between the solute and solvent polarities.

Caption: Troubleshooting workflow for dissolution issues.

  • Re-evaluate Your Solvent Choice: As a first step, ensure your solvent is appropriate. For this compound, polar aprotic solvents like DMSO or DMF are the best starting points for achieving high concentrations. If your experimental system cannot tolerate these, consider polar protic solvents like methanol or ethanol, but expect lower solubility.

  • Apply Gentle Heat: Increasing the temperature can provide the necessary energy to overcome the crystal lattice energy. Gently warm your solution in a water bath to 40-50°C. Always monitor for any signs of degradation, such as a color change.

  • Utilize Sonication: Ultrasonic agitation can help to break up solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.

  • Consider a Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. For example, if your compound has low solubility in ethanol, adding a small percentage of DMSO (e.g., 5-10%) can significantly improve solubility without drastically changing the overall properties of the solvent system.

Issue 2: My compound dissolves initially but then precipitates out of solution over time.

This often indicates that you have created a supersaturated solution, which is thermodynamically unstable.

  • Determine if it is a Supersaturated Solution: If you heated the mixture to achieve dissolution, the solubility of the compound may be significantly lower at room temperature. Allow the solution to cool slowly. If crystals form, you have a supersaturated solution.

  • Reduce the Concentration: The most straightforward solution is to prepare a new solution at a lower concentration.

  • Use a Better Solvent: If you need to work at a higher concentration, you will likely need to switch to a solvent in which the compound has higher intrinsic solubility (e.g., move from ethanol to DMSO).

Issue 3: The solution of my compound has an unexpected color or changes color over time.

An unexpected color or a change in color can be an indicator of compound degradation or an interaction with the solvent.

  • Check the Purity of Your Compound and Solvent: Ensure that both your compound and the solvent are of high purity and that the solvent is not from an old or improperly stored bottle.

  • Investigate Potential Degradation: The thiazole ring can be susceptible to degradation under certain conditions. Analyze the solution by HPLC or LC-MS to check for the appearance of new peaks that would indicate the formation of degradation products.

  • Storage Conditions: Store your stock solutions at low temperatures (e.g., -20°C) and protected from light to minimize the risk of degradation. If possible, prepare fresh solutions for your experiments.

Qualitative Solubility Prediction

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. These predictions are based on chemical principles and data from analogous structures and should be confirmed experimentally.

SolventPolarityPredicted SolubilityJustification
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighSolubleExcellent hydrogen bond acceptor, can solvate both the carboxylic acid and the aromatic rings.
Dimethylformamide (DMF)HighSolubleSimilar to DMSO, a strong hydrogen bond acceptor.
AcetonitrileMediumSparingly SolubleLess effective at hydrogen bonding compared to DMSO and DMF.
Tetrahydrofuran (THF)MediumSparingly SolubleCan interact with the aromatic system, but less effective with the carboxylic acid.
Polar Protic Solvents
MethanolHighSparingly SolubleCan act as both a hydrogen bond donor and acceptor, but the lipophilic chlorophenyl group will limit solubility.
EthanolHighSparingly SolubleSimilar to methanol, but slightly less polar.
Non-Polar Solvents
TolueneLowInsolubleCannot effectively solvate the polar carboxylic acid group.
Dichloromethane (DCM)LowSparingly SolubleMay show some limited solubility due to interactions with the aromatic system.
Ethyl AcetateMediumSparingly SolubleModerate polarity may allow for some limited dissolution.
HeptaneLowInsolubleHighly non-polar, will not interact favorably with the polar functional groups.

Experimental Protocols for Solubility Determination

For accurate and reliable data, it is highly recommended to experimentally determine the solubility of this compound in your specific solvent systems. Below are standard protocols for kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Assay

This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution, which is relevant for many early-stage drug discovery screening assays.[10][11]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Organic solvent of interest

  • 96-well microplate

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solution with the organic solvent of interest to achieve a range of final concentrations.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.[12][13]

Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • Solubility Determination: The measured concentration of the compound in the supernatant represents its thermodynamic solubility in that solvent at the specified temperature.

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thiazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. This resource is built on a foundation of scientific expertise, practical field experience, and authoritative references to ensure the integrity and reliability of the information provided.

I. The Hantzsch Thiazole Synthesis: A Workhorse Reaction

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide to yield a thiazole.[1][2] While robust, this reaction is not without its challenges. This section will guide you through common issues and their solutions.

Troubleshooting Guide: Hantzsch Thiazole Synthesis

Q1: My Hantzsch reaction is giving a low yield. What are the common culprits and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors, ranging from reactant quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • α-Haloketones: These reagents can be unstable and prone to self-condensation or degradation.[3] It is highly recommended to use freshly prepared or purified α-haloketones. Monitor their purity by TLC or NMR before use.

    • Thioamides: Thioamides can hydrolyze, especially under acidic or basic conditions, or degrade upon prolonged storage.[4][5] Assess the purity of your thioamide and consider recrystallization if necessary.

  • Reaction Conditions:

    • Temperature: While heating is often required, excessive temperatures can lead to byproduct formation. Conversely, a temperature that is too low may result in an incomplete reaction. An initial optimization at a moderate temperature (e.g., refluxing ethanol) is a good starting point.

    • Solvent: Ethanol is a common solvent, but other protic or aprotic polar solvents can be explored.[6] The choice of solvent can influence reaction rates and solubility of intermediates.

    • Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes improve the conversion of the α-haloketone.

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of any significant byproducts.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

A2: The issue of regioselectivity is particularly relevant when using N-substituted thioamides. The reaction can potentially yield two different regioisomers: the expected 2-amino-substituted thiazole and the isomeric 3-substituted-2-imino-2,3-dihydrothiazole.

  • Controlling pH: The pH of the reaction medium is a critical factor.[7][8]

    • Neutral or slightly basic conditions generally favor the formation of the desired 2-(N-substituted amino)thiazole.

    • Acidic conditions (e.g., using 10M HCl in ethanol) can promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[7][8] Therefore, careful control of the reaction's acidity is crucial for achieving the desired regioselectivity.

Q3: My chiral thioamide is leading to a racemic or epimerized thiazole product. How can I preserve the stereochemistry?

A3: Racemization is a known issue when using chiral thioamides, particularly those derived from amino acids. The acidic hydrogen alpha to the thiocarbonyl can be abstracted under basic conditions, leading to epimerization.

  • Reaction Conditions:

    • Avoid Strong Bases: The use of strong bases should be avoided. If a base is necessary, a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) might be a better choice than stronger bases like sodium ethoxide.

    • Temperature Control: Lowering the reaction temperature can sometimes help to minimize epimerization.

    • Thioimidate Protection: A more advanced strategy involves the temporary protection of the thioamide as a thioimidate, which increases the pKa of the alpha-proton, thus preventing its abstraction. The thioimidate can be deprotected after the thiazole ring formation.

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general starting point for the synthesis of a 2-amino-4-phenylthiazole. Optimization may be required for different substrates.

  • In a round-bottom flask, dissolve the α-bromoacetophenone (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Hantzsch_Workflow Start Start: Hantzsch Synthesis Reactants Combine α-Haloketone and Thioamide in Solvent Start->Reactants Monitor Monitor Reaction (TLC) Reactants->Monitor Workup Aqueous Workup (e.g., NaHCO₃ wash) Monitor->Workup Reaction Complete Troubleshoot Troubleshooting Monitor->Troubleshoot Issue Detected Purify Purification (Recrystallization/ Chromatography) Workup->Purify Product Pure Thiazole Purify->Product LowYield Low Yield? Troubleshoot->LowYield SideProducts Side Products? Troubleshoot->SideProducts

II. The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles, which are important building blocks in medicinal chemistry. This reaction involves the condensation of an α-aminonitrile with carbon disulfide or a related sulfur-containing reagent.[9][10]

Troubleshooting Guide: Cook-Heilbron Synthesis

Q1: My Cook-Heilbron reaction is sluggish and gives a low yield. What can I do to improve it?

A1: The Cook-Heilbron synthesis can be sensitive to reaction conditions and the quality of the starting materials.

  • α-Aminonitriles: These compounds can be unstable. It is often best to use them immediately after preparation.

  • Carbon Disulfide (CS₂): Use freshly distilled CS₂ to ensure high purity. The reaction is often carried out in a suitable solvent like pyridine or ethanol.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating. A systematic optimization of the temperature may be necessary for your specific substrates.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times may lead to the degradation of products or starting materials.

Q2: I am concerned about the toxicity and handling of carbon disulfide. Are there any safer alternatives?

A2: Carbon disulfide is indeed a hazardous reagent. While direct, safer alternatives that perfectly mimic its reactivity in the Cook-Heilbron synthesis are not always readily available, some strategies can be considered:

  • Thioacid Derivatives: Instead of CS₂, you can use dithiocarbamates or xanthates, which can be prepared from CS₂ in a separate, more controlled step.

  • Alternative Synthetic Routes: For the synthesis of 5-aminothiazoles, other methods that do not involve CS₂ might be explored, depending on the desired substitution pattern. One such method involves the reaction of α-amino-α-cyanoacetates with isothiocyanates.

Cook_Heilbron_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Tautomerization cluster_product Final Product Aminonitrile α-Aminonitrile Thioamide_intermediate Dithiocarbamate Intermediate Aminonitrile->Thioamide_intermediate Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Thioamide_intermediate Cyclized_intermediate Cyclized Intermediate Thioamide_intermediate->Cyclized_intermediate Intramolecular Cyclization Tautomerization Tautomerization Cyclized_intermediate->Tautomerization Thiazole 5-Aminothiazole Tautomerization->Thiazole

III. Purification of Thiazole Derivatives

The purification of thiazole derivatives can sometimes be challenging due to their polarity and potential for coordination with silica gel.

Purification Strategies
Problem Potential Solution Explanation
Product is a stubborn oil 1. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent like hexanes or diethyl ether. 2. Salt Formation: If the thiazole has a basic nitrogen, consider forming a salt (e.g., hydrochloride or hydrobromide) which is often a crystalline solid. The free base can be regenerated later.These techniques can help to obtain a solid product that is easier to handle and purify by filtration.
Product streaks on TLC plate 1. Add a modifier to the eluent: For basic thiazoles, adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel. 2. Use a different stationary phase: Consider using alumina or reversed-phase silica gel for chromatography.Streaking is often caused by strong interactions between the basic thiazole and acidic silica gel.
Difficulty in separating isomers 1. Optimize chromatographic conditions: A systematic screening of different solvent systems and gradients in flash chromatography or HPLC is necessary.[11] 2. Preparative HPLC: For challenging separations, preparative HPLC with a suitable column can provide high purity isomers.Isomers can have very similar polarities, making their separation difficult.
Product is water-soluble 1. Extraction with a more polar solvent: Use a solvent like ethyl acetate or a mixture of dichloromethane and isopropanol for extraction from the aqueous layer. 2. Continuous liquid-liquid extraction: For highly water-soluble compounds, this technique can be very effective.Standard extractions with less polar organic solvents may not be efficient for polar thiazole derivatives.

IV. Frequently Asked Questions (FAQs)

Q1: How do electron-donating or electron-withdrawing groups on the starting materials affect the Hantzsch synthesis?

A1: The electronic nature of the substituents on both the α-haloketone and the thioamide can influence the reaction rate.

  • Electron-withdrawing groups on the α-haloketone generally increase its electrophilicity, making it more reactive towards the nucleophilic attack by the thioamide, which can lead to faster reaction rates.

  • Electron-donating groups on the thioamide increase the nucleophilicity of the sulfur atom, which can also accelerate the initial S-alkylation step.

Q2: What are the best practices for storing thioamides?

A2: Thioamides are generally more sensitive to hydrolysis than their amide counterparts.[4] To ensure their stability:

  • Store them in a cool, dry, and dark place.

  • Keep them in a tightly sealed container to protect from moisture and air.

  • For long-term storage, consider storing them under an inert atmosphere (e.g., argon or nitrogen).

Q3: Can I use microwave irradiation to accelerate my thiazole synthesis?

A3: Yes, microwave-assisted synthesis has been successfully applied to both the Hantzsch and other thiazole syntheses.[12] The main advantages are significantly reduced reaction times and often improved yields. It is an excellent technique to consider for optimizing your reaction conditions.

V. References

  • Benchchem. (2025). Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers.

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639.

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.

  • Stability of thioamides? (2013). ResearchGate.

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1473.

  • Benchchem. (2025). Degradation pathways of 6-Methylpicolinic acid-thioamide under experimental conditions.

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

  • Hyun, M. H., & Pirkle, W. H. (2000). Liquid chromatographic separation of the stereoisomers of thiazide diuretics. Journal of Chromatography A, 876(1-2), 221-227.

  • ChemRxiv. (2020). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.

  • Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds.

  • ResearchGate. (2020). Hantzsch thiazole synthesis.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.

  • ResearchGate. (n.d.). Hantzsch reaction and mechanism for dihydropyridines synthesis.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.

  • Asif, M. (2014). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Medicinal Chemistry.

  • University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles.

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 6(1).

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.

  • ResearchGate. (2025). Progress in the Synthesis of 5-Aminothiazole Derivatives.

  • ACS Publications. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.

  • PubMed Central. (2016). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins.

  • PubMed Central. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions.

  • Benchchem. (2025). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure.

  • CUTM Courseware. (n.d.). Thiazole.

  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.

  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazoles.

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

  • Benchchem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.

  • ResearchGate. (2025). Synthesis and reactions with carbon disulfide of 5-amino-3-(2-pyrrolyl)pyrazoles.

  • Benchchem. (2025). A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals.

  • ResearchGate. (2025). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.

  • Wikipedia. (n.d.). Self-condensation.

References

Technical Support Center: Purification of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 17228-98-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering purification challenges with this important synthetic intermediate. The compound is a key building block in the development of pharmaceuticals and agrochemicals, notably for its role in creating anti-inflammatory and antimicrobial agents.[1] Its purification, however, is often non-trivial due to impurities arising from its synthesis.

This guide is structured to address problems from their source—the synthetic route—and provide logical, step-by-step solutions to achieve high purity.

Section 1: Understanding the Source of Impurities

Effective purification begins with understanding the likely impurities. The most common route to this compound is a variation of the Hantzsch thiazole synthesis, typically involving the cyclocondensation of 4-chlorothiobenzamide with an ethyl or methyl 3-halo-2-oxopropanoate (e.g., ethyl bromopyruvate), followed by the hydrolysis of the resulting ester intermediate.[2][3]

Each step in this process is a potential source of impurities that can complicate downstream purification.

Common Synthetic Pathway and Impurity Injection Points

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis (Saponification) A 4-Chlorothiobenzamide C Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (Ester Intermediate) A->C Cyclocondensation I1 Impurity: Unreacted Starting Materials A->I1 B Ethyl Bromopyruvate B->C Cyclocondensation B->I1 D This compound (Desired Product) C->D NaOH or KOH, then H+ workup I2 Impurity: Isomeric By-products C->I2 Side Reactions I3 Impurity: Residual Ester (Incomplete Hydrolysis) C->I3 I4 Impurity: Salts (e.g., Sodium Salt) D->I4 Improper Workup

Caption: Synthetic pathway and common impurity sources.

  • Unreacted Starting Materials: Incomplete reaction in Step 1 leaves residual 4-chlorothiobenzamide or the halo-ester.

  • Isomeric By-products: Hantzsch synthesis can sometimes yield regioisomers, particularly under non-optimal pH conditions.[4]

  • Residual Ester Intermediate: This is the most common impurity. Incomplete hydrolysis (saponification) in Step 2 leaves the neutral, often co-precipitating ester in the final product.

  • Salts: The product is a carboxylic acid. An improper acidic workup after hydrolysis can lead to the isolation of the sodium or potassium salt of the product, which has vastly different solubility properties.[5]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is an off-white, sticky solid with a low or broad melting point. What is the likely cause and how do I fix it?

A: This is a classic sign of multiple impurities, most likely a combination of unreacted starting materials and residual ester. The "stickiness" often points to the presence of the lower-melting point ester intermediate.

Causality: The ester intermediate lacks the hydrogen-bonding capability of the carboxylic acid, leading to a lower melting point and different crystal lattice structure. Its presence disrupts the crystallization of the desired acid, resulting in an impure, amorphous, or oily solid.

Troubleshooting Protocol:

  • Initial Diagnosis:

    • Run a thin-layer chromatography (TLC) analysis. Use a mobile phase like Ethyl Acetate/Hexane (1:1) with 0.5% acetic acid. The carboxylic acid product should have a low Rf (streaky spot), while the ester intermediate and other starting materials will be less polar and have higher Rf values.

    • Obtain a proton NMR (¹H NMR) spectrum. Look for the characteristic quartet and triplet signals of an ethyl group (~4.4 and ~1.4 ppm, respectively) which confirms the presence of the ethyl ester impurity.[6]

  • Purification Strategy: Acid-Base Extraction

    • This method is highly effective for separating the acidic product from neutral impurities (like the ester).

    • Refer to Protocol 1: Robust Acid-Base Extraction in Section 4 for a detailed, step-by-step guide. The underlying principle is to convert the carboxylic acid into its water-soluble carboxylate salt, wash away water-insoluble neutral impurities, and then regenerate the pure carboxylic acid by re-acidification.

Q2: My ¹H NMR spectrum is clean except for signals of the ester intermediate. Can I just re-run the hydrolysis?

A: Yes, and this is often the most direct solution. Incomplete hydrolysis is common if reaction time, temperature, or reagent stoichiometry was insufficient.

Causality: The hydrolysis of the thiazole ester can be sluggish due to the electron-withdrawing nature of the heterocyclic ring system. Simply repeating the reaction under more forcing conditions will drive it to completion.

Troubleshooting Protocol:

  • Re-subject to Hydrolysis:

    • Dissolve the entire crude batch in a suitable solvent like methanol or ethanol.

    • Add a 10-20% aqueous solution of sodium hydroxide (NaOH), using at least 2-3 molar equivalents relative to the estimated amount of residual ester.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the ester spot has completely disappeared.

  • Proper Workup:

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and proceed with the acid-base extraction detailed in Protocol 1 to remove any other potential neutral impurities.

    • Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2-3 to precipitate the pure carboxylic acid.[7][8] The precise pH for minimum solubility should be determined empirically but is typically in this range.[7]

Q3: After acidification, my product yield is extremely low, or nothing precipitates. What went wrong?

A: This issue typically points to one of two problems: incorrect pH for precipitation or excessive use of a co-solvent in which the product is too soluble.

Causality: Every carboxylic acid has a specific pH range of minimum solubility. Over-acidifying (pH < 1) can sometimes lead to the formation of a soluble hydrochloride salt by protonating the thiazole nitrogen.[5] Conversely, not acidifying enough (pH > 4) will leave a significant portion of the product as the soluble carboxylate salt.

Troubleshooting Workflow:

G start Low/No Precipitate After Acidification check_ph Check pH of the Aqueous Solution start->check_ph ph_high pH > 4? check_ph->ph_high ph_low pH < 1? ph_high->ph_low No add_acid Slowly Add More 1M HCl to reach pH 2-3 ph_high->add_acid Yes add_base Slowly Add 1M NaOH to reach pH 2-3 ph_low->add_base Yes check_solvent Is a co-solvent (e.g., EtOH) present in high concentration? ph_low->check_solvent No end Filter Precipitate add_acid->end add_base->end remove_solvent Remove co-solvent under reduced pressure check_solvent->remove_solvent Yes extract Extract aqueous phase with EtOAc or DCM to recover any precipitated product check_solvent->extract No remove_solvent->end extract->end

Caption: Troubleshooting workflow for low precipitation yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-purpose purification strategy for this compound?

A: A two-stage approach is most robust:

  • Acid-Base Extraction: This should be your default first step after the initial synthesis workup. It efficiently removes the most common and troublesome impurity—the neutral ester precursor. See Protocol 1 .

  • Recrystallization: Following extraction, a recrystallization step will remove any remaining minor impurities and provide a highly crystalline final product with a sharp melting point. See Protocol 2 .

Q2: Which solvent systems are recommended for recrystallization?

A: The choice depends on the specific impurities present, but the goal is to find a solvent (or solvent pair) in which the acid has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Solvent SystemRationale & Use Case
Ethanol/Water Best for general purpose. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Cool slowly.
Acetic Acid Excellent for stubborn impurities. The acidic nature of the solvent helps to keep the product protonated and in its free acid form. The product is then typically precipitated by carefully adding water.
DMF/Water For poorly soluble crude material. Dimethylformamide (DMF) is a strong solvent. Use a minimal amount of hot DMF to dissolve the solid, then precipitate by adding water. Be aware that removing residual DMF can be difficult.
Isopropanol A good single-solvent alternative to ethanol, often providing well-defined crystals.

Q3: How can I best monitor the purity of my product during these steps?

A: A combination of techniques provides a complete picture:

  • TLC: Ideal for rapid, real-time monitoring of reaction progress and chromatographic fractions.

  • HPLC: High-Performance Liquid Chromatography provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) is a good starting point. Purity should ideally be >97% for most applications.[9][10]

  • ¹H NMR: Confirms the chemical structure and detects proton-containing impurities.

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a strong indicator of high purity.

Section 4: Standard Operating Protocols

Protocol 1: Robust Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities (like the ester) will remain in the organic layer.

  • Organic Wash (Optional): Combine the aqueous layers and wash them once with fresh EtOAc to remove any last traces of neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is between 2 and 3.

  • Precipitation & Isolation: A white or off-white precipitate of the pure acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold hexane to aid in drying. Dry the product under vacuum to a constant weight.

Protocol 2: Optimized Recrystallization (Ethanol/Water Example)

  • Dissolution: Place the crude, dry acid into an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated. Add another 1-2 drops of hot ethanol to make it clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture (e.g., 20:80), and then dry under vacuum.

Section 5: Purification Method Selection

Choosing the right purification strategy depends on the nature and quantity of the impurities. This decision tree can guide your choice.

G start Crude Product Analysis (TLC, NMR) check_ester Is residual ester the major impurity? start->check_ester check_baseline Are there significant baseline/polar impurities? check_ester->check_baseline No (<10%) action_hydrolysis Re-run Hydrolysis Followed by Acid-Base Extraction check_ester->action_hydrolysis Yes (>10%) check_multiple_spots Are there multiple, non-polar spots close to each other? check_baseline->check_multiple_spots No action_extraction Perform Acid-Base Extraction check_baseline->action_extraction Yes action_recrystallize Recrystallize from suitable solvent check_multiple_spots->action_recrystallize No action_chromatography Use Column Chromatography (with acidic modifier) or Preparative HPLC check_multiple_spots->action_chromatography Yes action_hydrolysis->action_recrystallize action_extraction->action_recrystallize action_chromatography->action_recrystallize Fractions may require recrystallization

Caption: Decision tree for selecting a purification method.

By systematically diagnosing impurities and applying the targeted purification protocols outlined in this guide, researchers can reliably overcome the common challenges associated with isolating high-purity this compound.

References

Technical Support Center: Synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. Our focus is on anticipating and resolving common side reactions and experimental challenges to enhance yield, purity, and process robustness.

Introduction: The Synthetic Pathway

The most prevalent and reliable method for synthesizing the 2-aryl-thiazole-4-carboxylate core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This pathway involves the condensation of an α-haloketone with a thioamide.[2][3] For the target molecule, this translates to a two-step process:

  • Step 1 (Hantzsch Cyclization): Reaction of 4-chlorothiobenzamide with an ethyl α-haloacetoacetate, typically ethyl bromopyruvate, to form ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

  • Step 2 (Saponification): Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

While robust, this synthesis is not without potential pitfalls. Understanding the mechanistic basis of potential side reactions is critical for successful execution. This guide is structured to address these issues head-on.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My Hantzsch cyclization is resulting in a low yield of the desired ethyl ester and a complex mixture of byproducts. What's going wrong?

A1: Low yields in the Hantzsch synthesis step typically stem from three primary issues: reagent quality, competing side reactions of the thioamide, and suboptimal reaction conditions.

Probable Cause 1: Thioamide Self-Condensation 4-chlorothiobenzamide, like many thioamides, can undergo self-condensation, especially when heated or in the presence of electrophilic activators. The primary side reaction is the formation of a stable, six-membered 2,4-di-(4-chlorophenyl)-6H-1,3,5-dithiazine. This occurs when one molecule of thioamide acts as a nucleophile and another acts as an electrophile (after protonation or activation), leading to the elimination of hydrogen sulfide and ammonia.

Recommended Solutions:

  • Controlled Addition: Add the ethyl bromopyruvate solution dropwise to the thioamide solution at a controlled temperature. This maintains a low concentration of the electrophile, favoring the desired bimolecular reaction over the thioamide self-condensation.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the thioamide to ensure the complete consumption of the more reactive ethyl bromopyruvate.

  • Temperature Control: Run the reaction at a moderate temperature (e.g., refluxing ethanol). Excessive heat can accelerate side reactions.

Probable Cause 2: Impure Starting Materials

  • 4-chlorobenzamide: If the starting 4-chlorothiobenzamide is contaminated with its oxygen analog, 4-chlorobenzamide (from incomplete thionation), you will form the corresponding oxazole byproduct, ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate.

  • Ethyl Bromopyruvate Degradation: This reagent is a lachrymator and can degrade upon storage. Ensure it is fresh or has been stored properly under an inert atmosphere.

Recommended Solutions:

  • Reagent QC: Verify the purity of your 4-chlorothiobenzamide by ¹H NMR or LC-MS before starting. If significant amide impurity is detected, repurification or re-synthesis is advised.

  • Use Fresh Reagents: Use freshly opened or distilled ethyl bromopyruvate for best results.

Q2: During the final hydrolysis step, my product is contaminated with a significant amount of a lower molecular weight byproduct. Mass spectrometry suggests the loss of CO₂. What is this and how can I prevent it?

A2: This is a classic case of decarboxylation. The impurity is 2-(4-chlorophenyl)-1,3-thiazole. Heteroaromatic carboxylic acids can be susceptible to decarboxylation, particularly when subjected to harsh thermal or pH conditions.[4][5]

Mechanism of Decarboxylation: The C4 position of the thiazole ring can be protonated under acidic conditions or exist in equilibrium under neutral/basic conditions. This facilitates the collapse of the carboxylate group, releasing CO₂ and forming a carbanionic intermediate at C4, which is then quenched to give the decarboxylated product. Elevated temperatures dramatically accelerate this process.

Recommended Solutions:

  • Milder Base: Use lithium hydroxide (LiOH) instead of sodium or potassium hydroxide. LiOH is often sufficient for saponification at lower temperatures.

  • Temperature Control: Maintain a reaction temperature at or below 50-60°C during hydrolysis. Avoid prolonged heating. If the reaction is sluggish, it is better to extend the reaction time than to increase the temperature.

  • Careful Workup: During the acidic workup to precipitate the carboxylic acid, perform the acidification slowly in an ice bath. Localized "hot spots" of high acid concentration and temperature can promote decarboxylation. Adjust the pH to approximately 2-3 for optimal precipitation.[6]

Q3: My final product shows the presence of the starting ethyl ester, even after extended reaction times during hydrolysis. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue, often related to solubility and reaction kinetics. The ethyl ester intermediate can have poor solubility in purely aqueous basic solutions.

Recommended Solutions:

  • Use a Co-solvent: Perform the saponification in a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or dioxane. This will improve the solubility of the ester and facilitate its interaction with the hydroxide ions. A 2:1 or 3:1 ratio of organic solvent to aqueous base is a good starting point.

  • Increase Base Equivalents: Use a sufficient excess of the base (e.g., 2-3 equivalents of LiOH) to ensure the reaction goes to completion and neutralizes any acidic impurities.

  • Reaction Monitoring: Do not rely solely on time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting ester spot/peak is no longer visible.

Troubleshooting Summary Table
Problem ID Observed Issue Probable Cause(s) Recommended Solutions
P1 Low yield in cyclization step1. Thioamide self-condensation2. Impure starting materials1. Controlled addition of electrophile2. Moderate temperature3. QC of reagents
P2 Decarboxylated byproductHarsh pH/thermal conditions during hydrolysis1. Use milder base (LiOH)2. Keep temperature < 60°C3. Cold, slow acidic workup
P3 Incomplete hydrolysisPoor solubility of the ethyl ester intermediate1. Use a co-solvent (THF/Water)2. Increase equivalents of base3. Monitor reaction by TLC/LC-MS
P4 Oxazole impurity detectedContamination of thioamide with benzamideRe-purify or re-synthesize 4-chlorothiobenzamide

Part 2: Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Hantzsch thiazole synthesis? The reaction proceeds via an initial S-alkylation, where the nucleophilic sulfur of the thioamide attacks the α-carbon of the ethyl bromopyruvate in an SN2 reaction.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs to form the aromatic thiazole ring.[7]

  • Which analytical techniques are most effective for monitoring these reactions?

    • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. Use a mobile phase like 30% ethyl acetate in hexanes.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring reaction progress. It allows for the simultaneous tracking of reactants, intermediates, products, and side products, confirming their identities by mass.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for identifying and quantifying impurities after isolation.

  • Are there alternatives to ethyl bromopyruvate? Yes, ethyl 3-chloro-2-oxopropanoate can also be used. While bromopyruvates are generally more reactive, chloropyruvates can be effective, sometimes requiring slightly more forcing conditions (e.g., higher temperature or longer reaction times). The choice may depend on commercial availability and cost.

  • How critical is the workup procedure for isolating the final carboxylic acid? It is extremely critical. After hydrolysis, the product exists as a carboxylate salt dissolved in the aqueous/organic mixture. The goal is to protonate it to the neutral, less soluble carboxylic acid, causing it to precipitate. The key is to adjust the pH slowly and with cooling to a range where the product is least soluble (typically pH 2-3) without promoting decarboxylation.[6] Washing the filtered solid with cold water removes inorganic salts, and a final wash with a non-polar solvent like hexane or ether can remove organic, non-polar impurities.

Part 3: Protocols and Visualizations

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorothiobenzamide (1.0 eq) and ethanol (approx. 0.2 M concentration).

  • Stir the mixture until the thioamide is fully dissolved.

  • In a separate dropping funnel, dissolve ethyl bromopyruvate (1.05 eq) in a small amount of ethanol.

  • Heat the thioamide solution to reflux.

  • Add the ethyl bromopyruvate solution dropwise over 30 minutes to the refluxing mixture.

  • After the addition is complete, maintain the reflux and monitor the reaction by TLC (e.g., 30:70 Ethyl Acetate:Hexanes) until the 4-chlorothiobenzamide is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue and stir. If a solid is present, filter it, wash with water, and then a small amount of cold ethanol.

  • The crude solid can be purified by recrystallization from ethanol to yield the target ester.

Protocol 2: Hydrolysis to this compound

  • In a round-bottom flask, suspend the ethyl ester (1.0 eq) in a 2:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq).

  • Heat the mixture to 50°C and stir vigorously.

  • Monitor the reaction by LC-MS or TLC until the starting ester is completely consumed (typically 3-6 hours).

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add 1M HCl dropwise with stirring to acidify the solution to pH ~2-3. A white precipitate will form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the final carboxylic acid.

Visual Diagrams

Synthesis_Pathway Main Synthetic Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Chlorothiobenzamide C Ethyl 2-(4-chlorophenyl) -1,3-thiazole-4-carboxylate A->C Step 1: Hantzsch Cyclization (EtOH, Reflux) B Ethyl Bromopyruvate B->C Step 1: Hantzsch Cyclization (EtOH, Reflux) D 2-(4-Chlorophenyl) -1,3-thiazole-4-carboxylic acid C->D Step 2: Saponification (LiOH, THF/H₂O)

Caption: Overall synthesis scheme for the target molecule.

Side_Reactions Key Side Reaction Mechanisms cluster_decarboxylation Decarboxylation (Hydrolysis Step) cluster_dimerization Dimerization (Cyclization Step) Product Target Carboxylic Acid Side_Product1 2-(4-Chlorophenyl) -1,3-thiazole Product->Side_Product1 Heat / Δ -CO₂ Thioamide 4-Chlorothiobenzamide (x2) Side_Product2 1,3,5-Dithiazine Derivative Thioamide->Side_Product2 Self- Condensation

Caption: Mechanisms for two major potential side reactions.

Caption: A logical workflow for diagnosing synthesis issues.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center dedicated to addressing a common yet complex challenge in medicinal chemistry and drug development: the low bioactivity of newly synthesized thiazole compounds. The thiazole scaffold is a privileged structure, forming the core of numerous FDA-approved drugs and biologically active agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2][3] However, the journey from a promising molecular design to a potent bioactive compound is often fraught with obstacles. This guide is structured to provide you, our fellow researchers and drug development professionals, with a systematic and technically robust framework for troubleshooting and overcoming these hurdles. As your Senior Application Scientist, my goal is to not only provide a checklist of potential issues but to delve into the underlying scientific principles, empowering you to make informed decisions in your experimental workflow.

Part 1: Foundational Troubleshooting - Is the Compound the Problem?

Before delving into complex biological assays, it is imperative to confirm the fundamental properties of your synthesized thiazole derivative. Low bioactivity can often be traced back to issues with the compound's identity, purity, or stability.

FAQ 1: My thiazole compound shows significantly lower activity than predicted by my model. Where do I start?

This is a frequent challenge. A systematic, multi-step approach is crucial to diagnose the root cause. We recommend a tiered approach, starting with the compound itself before scrutinizing the biological assay.

A Logical Troubleshooting Workflow

Below is a workflow diagram illustrating the initial steps to take when faced with low bioactivity.

troubleshooting_workflow cluster_compound_validation Compound Validation cluster_assay_validation Assay & Target Validation cluster_sar_analysis SAR Analysis A Low Bioactivity Observed B Confirm Compound Identity & Purity (NMR, LC-MS, HRMS) A->B Step 1 C Assess Compound Solubility (Visual, Nephelometry) B->C Step 2 D Evaluate Compound Stability (HPLC Time-Course) C->D Step 3 E Review Assay Conditions (pH, Buffer, Co-solvents) D->E Step 4 F Confirm Target Engagement (Cellular Thermal Shift Assay, etc.) E->F Step 5 G Investigate Cell Permeability (PAMPA, Caco-2) F->G Step 6 H Re-evaluate Structure-Activity Relationship (SAR) G->H Step 7

Caption: A stepwise workflow for troubleshooting low bioactivity.

FAQ 2: How do I definitively confirm the identity and purity of my synthesized thiazole compound?

This is a critical first step. An incorrect structure or the presence of impurities can lead to a complete loss of activity.

Answer: Comprehensive analytical characterization is non-negotiable.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential to confirm the chemical structure. The aromatic protons of the thiazole ring typically resonate between 7.27 and 8.77 ppm, providing a key diagnostic window.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing purity and confirming the molecular weight of the target compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Purity Assessment: Aim for a purity of >95% as determined by HPLC with UV detection at multiple wavelengths.

FAQ 3: My compound seems pure, but could solubility be the issue?

Answer: Absolutely. Poor aqueous solubility is a common culprit for low bioactivity in in-vitro assays. If your compound precipitates in the assay buffer, its effective concentration at the target site will be significantly lower than the nominal concentration.

Troubleshooting Solubility Issues:

ParameterExperimental ProtocolExpected Outcome
Aqueous Solubility Prepare a saturated solution of the compound in the assay buffer. After equilibration, centrifuge and measure the concentration of the supernatant by HPLC.Determine the maximum soluble concentration.
Co-solvent Effects If using a co-solvent like DMSO, be mindful of the final concentration in the assay. High concentrations can affect protein conformation and cell viability.[5]Keep the final DMSO concentration below 0.5% whenever possible.
pH Adjustment The solubility of thiazole derivatives with ionizable groups can be pH-dependent. Determine the pKa of your compound and adjust the buffer pH to favor the more soluble form.[5]Increased solubility at a pH that does not compromise the assay.
FAQ 4: I'm observing a decline in activity over the course of my experiment. What's happening?

Answer: This strongly suggests compound instability. Thiazole rings and their substituents can be susceptible to degradation under certain experimental conditions.

Common Degradation Pathways for Thiazole Compounds:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions.[5]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can form sulfoxides or sulfones, altering the compound's electronic properties and shape.[5]

  • Photodegradation: Aromatic systems like thiazole can be light-sensitive.[5]

Experimental Protocol: Assessing Compound Stability

  • Preparation: Prepare a solution of your thiazole compound in the final assay buffer.

  • Incubation: Incubate the solution under the exact conditions of your biological assay (temperature, light, presence of other reagents).

  • Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quantification: Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine its half-life under assay conditions.

Part 2: Delving Deeper - Assay and Biological Considerations

If you have confirmed that your compound is pure, soluble, and stable, the next step is to investigate the biological assay and the compound's interaction with the biological system.

FAQ 5: How can I be sure my compound is reaching its intracellular target in my cell-based assay?

Answer: For compounds targeting intracellular proteins, poor cell permeability is a significant barrier to bioactivity.[6]

Investigating Cell Permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane transport.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and can assess both passive permeability and active transport. A high efflux ratio may indicate that your compound is being actively pumped out of the cells.[6]

FAQ 6: My compound is potent in a biochemical assay but inactive in a cell-based assay. What could be the reason?

Answer: This is a classic drug discovery challenge and points to several potential issues beyond cell permeability.

Potential Reasons for Discrepancy:

  • Target Engagement in a Cellular Context: The compound may not be reaching or binding to its target within the complex cellular environment.

  • Off-Target Effects: The compound might be hitting other targets in the cell that mask or counteract its intended effect.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat your cells with your thiazole compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble (undenatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Part 3: Re-evaluating the Molecular Design - Structure-Activity Relationship (SAR)

If all experimental factors have been ruled out, it may be time to revisit the molecular design of your thiazole compound. The specific nature and position of substituents on the thiazole ring are critical for bioactivity.[7][8][9]

FAQ 7: My core thiazole scaffold is known to be active. Why is my derivative inactive?

Answer: The "activity" of a scaffold is highly dependent on the specific biological target and the nature of the substituents. A minor structural modification can lead to a significant loss of potency.

Key SAR Considerations for Thiazole Derivatives:

  • Electronic Effects: The addition of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the thiazole ring, affecting its ability to form key interactions with the target.[10]

  • Steric Hindrance: Bulky substituents may prevent the compound from fitting into the binding pocket of the target protein.

  • Hydrophobicity and Hydrophilicity: The overall lipophilicity of the molecule, often expressed as logP, plays a crucial role in its solubility, cell permeability, and binding affinity.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring and substituents with hydrogen bond donors or acceptors can form critical interactions with the target.[11]

A Decision Tree for SAR Analysis

sar_decision_tree A Low Bioactivity Confirmed B Review SAR of Known Actives A->B C Does my compound have key pharmacophoric features? B->C D Are there steric clashes predicted by docking? C->D Yes F Synthesize Analogs to Probe Key Interactions C->F No E Is the logP in the optimal range? D->E No G Modify Substituents to Improve Physicochemical Properties D->G Yes E->F Yes E->G No H Consider Alternative Scaffolds F->H G->H

Caption: A decision tree for guiding SAR-based optimization.

Conclusion

Troubleshooting the low bioactivity of synthesized thiazole compounds requires a methodical and multidisciplinary approach. By systematically evaluating the compound's integrity, its interaction with the biological system, and its inherent structure-activity relationship, researchers can efficiently identify and overcome the barriers to discovering novel and potent therapeutic agents. This guide provides a framework for this process, grounded in established scientific principles and experimental best practices.

References

Technical Support Center: Stability and Storage of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 17228-98-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical research compound. As a key intermediate in pharmaceutical and agrochemical synthesis, preventing its degradation is paramount for reproducible and successful experimental outcomes.[1] This document provides in-depth troubleshooting advice and proactive stability protocols based on the compound's inherent chemical properties.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day management of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] The rationale behind these conditions is to mitigate the primary degradation pathways: thermal decomposition, oxidation, photodegradation, and hydrolysis. Storing in a cool, dry place is a general best practice for chemical reagents.[3]

Q2: Why is protection from light so critical?

The molecule contains both an aromatic chlorophenyl group and a thiazole ring, both of which can absorb UV light. This energy absorption can trigger photocatalytic reactions, most notably decarboxylation of the carboxylic acid group, leading to the formation of 2-(4-chlorophenyl)-1,3-thiazole.[4][5] Using an amber glass vial or storing the container in a dark location is mandatory.

Q3: Is an inert atmosphere (e.g., Argon or Nitrogen) necessary for long-term storage?

Yes, for long-term storage (>6 months) or for high-purity reference standards, blanketing the compound with an inert gas is strongly recommended. The sulfur atom in the thiazole ring is susceptible to oxidation by atmospheric oxygen, which can form the corresponding sulfoxide.[6] This is a slow process at ambient conditions but can become significant over time, introducing impurities into your sample.

Q4: My laboratory is in a humid environment. What specific precautions should I take?

Moisture can facilitate hydrolytic degradation pathways. Ensure the container is always tightly sealed.[7][8] Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which can introduce water and accelerate degradation.

Part 2: Troubleshooting Guide for Potential Degradation

If you suspect your sample has degraded, this section will help you diagnose the issue based on common observations.

Q5: I've observed a slight discoloration (e.g., yellowing) in my solid sample. What does this indicate?

Discoloration is often the first sign of degradation. It typically points towards the formation of minor chromophoric impurities. The most likely cause is slow, low-level oxidation of the thiazole ring or other minor side reactions. You should immediately re-analyze the purity of the material via HPLC before use.

Q6: My HPLC analysis shows a new, significant peak that wasn't there previously. How can I identify the likely degradation product?

The appearance of a new peak is a definitive sign of degradation. Based on the compound's structure, there are two primary, non-hydrolytic degradation products you are likely to encounter.

  • Decarboxylation Product: The loss of CO₂ from the carboxylic acid group results in the formation of 2-(4-chlorophenyl)-1,3-thiazole . This product is less polar and will therefore have a longer retention time in reverse-phase HPLC. Thermal stress and light exposure are the main drivers for this pathway.[9]

  • Oxidation Product: The oxidation of the sulfur atom in the thiazole ring leads to This compound S-oxide . This product is more polar due to the sulfoxide group and will have a shorter retention time in reverse-phase HPLC. Exposure to air is the primary cause.[10]

The following workflow can help troubleshoot the issue:

Caption: Troubleshooting workflow for identifying degradation products.

Q7: Can this compound degrade in solution?

Yes. Solutions, especially in protic solvents like methanol or water, can be more susceptible to degradation than the solid material. The stability will be highly dependent on the pH, solvent, and storage temperature. Acidic or basic conditions can catalyze hydrolysis.[11] It is recommended to prepare solutions fresh for each experiment and avoid long-term storage in solution unless stability has been explicitly verified.

Part 3: Proactive Stability Assessment: Forced Degradation Protocol

To ensure the integrity of your experimental results, you can perform a forced degradation study. This process intentionally exposes the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[11]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting mixture by HPLC.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, perform the following additions:

    • Acid Hydrolysis: 500 µL stock solution + 500 µL 1 M HCl.

    • Base Hydrolysis: 500 µL stock solution + 500 µL 1 M NaOH.

    • Oxidation: 500 µL stock solution + 500 µL 30% H₂O₂.

    • Thermal Stress: 500 µL stock solution + 500 µL Water.

    • Control: 500 µL stock solution + 500 µL Water.

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C for 24 hours.

    • Keep the Oxidation and Control vials at room temperature for 24 hours.

  • Neutralization (for Acid/Base samples):

    • After incubation, cool the Acid and Base vials to room temperature.

    • Neutralize the Acid Hydrolysis sample by adding 500 µL of 1 M NaOH.

    • Neutralize the Base Hydrolysis sample by adding 500 µL of 1 M HCl.

  • HPLC Analysis: Analyze all samples (Control, Acid, Base, Oxidation, Thermal) by HPLC. Use a suitable gradient method (e.g., Water/Acetonitrile with 0.1% formic acid) to ensure separation of the parent compound from any new peaks. Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~238 nm).[11]

Data Interpretation

Summarize your findings in a table to easily compare the degradation profile under different conditions.

Stress Condition% Degradation of ParentRetention Time (RT) of Major Degradant(s)Probable Degradation Pathway
Control < 1%N/ABaseline Stability
Acid Hydrolysis User dataUser dataHydrolytic cleavage
Base Hydrolysis User dataUser dataHydrolytic cleavage, potential decarboxylation
Oxidation (H₂O₂) User dataShorter than parentSulfoxidation
Thermal (60°C) User dataLonger than parentDecarboxylation

This self-validating system allows you to understand how your material behaves and confirms that your analytical method can detect potential impurities.

Part 4: Key Degradation Pathways

Understanding the underlying chemistry is key to prevention. The following diagram illustrates the most probable degradation routes for this molecule.

DegradationPathways cluster_main Primary Compound cluster_products Potential Degradation Products parent This compound decarboxylated 2-(4-chlorophenyl)-1,3-thiazole (Less Polar) parent->decarboxylated Heat / Light (-CO₂) oxidized 2-(4-chlorophenyl)-1,3-thiazole- 4-carboxylic acid S-oxide (More Polar) parent->oxidized Oxygen (Air) (+O)

Caption: Primary degradation pathways of the target compound.

By implementing the storage, handling, and analytical verification procedures outlined in this guide, researchers can significantly enhance the reliability of their work and ensure the long-term stability of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate.[1] We will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate in the Hantzsch Condensation Step

Question: My Hantzsch reaction between ethyl 2-chloroacetoacetate and 4-chlorothiobenzamide is resulting in a significantly lower than expected yield. What are the likely causes and how can I optimize the reaction?

Answer: A low yield in the Hantzsch thiazole synthesis is a common issue that can often be traced back to several factors. The reaction involves the condensation of an α-haloketone with a thioamide, and its efficiency is sensitive to reaction conditions.[2][3]

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Insufficient heat can lead to an incomplete reaction, while excessive heat can promote the formation of side products.

    • Recommendation: A systematic temperature screen is advised. Start with refluxing in a solvent like ethanol, a common choice for this synthesis, and monitor the reaction progress by Thin Layer Chromatography (TLC).[4] For some systems, microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times.[5][6]

  • Incorrect Solvent Choice: The polarity of the solvent can influence the solubility of the reactants and the stability of the reaction intermediates.

    • Recommendation: While ethanol is a standard solvent, other options like methanol or even solvent-free conditions can be explored.[2][7] The choice of solvent can also affect the ease of product isolation.

  • Reagent Quality and Stoichiometry: The purity of your starting materials, ethyl 2-chloroacetoacetate and 4-chlorothiobenzamide, is critical. Impurities can interfere with the reaction. Additionally, the molar ratio of the reactants can impact the yield.

    • Recommendation: Ensure your reagents are of high purity. It is common practice to use a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.[4]

  • Presence of Water: The Hantzsch synthesis involves a dehydration step. The presence of excess water in the reaction mixture can inhibit the final cyclization.

    • Recommendation: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

Optimization Table for Hantzsch Condensation:

ParameterRecommended Starting ConditionOptimization Strategy
Solvent Absolute EthanolScreen other polar protic solvents (e.g., Methanol) or consider solvent-free conditions.
Temperature Reflux (approx. 78°C for Ethanol)Gradually increase temperature and monitor for side product formation. Explore microwave heating.
Stoichiometry 1.1 - 1.5 eq. of 4-chlorothiobenzamideTitrate the excess of thioamide to find the optimal ratio for your scale.
Reaction Time 2-4 hoursMonitor by TLC until the consumption of the limiting reagent is observed.
Issue 2: Incomplete or Failed Hydrolysis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

Question: I am struggling to hydrolyze the ethyl ester to the final carboxylic acid. My attempts with aqueous sodium hydroxide have resulted in either unreacted starting material or a complex mixture of products. What could be going wrong?

Answer: The saponification of the ethyl ester of this compound can be challenging due to the stability of the thiazole ring and potential side reactions under harsh basic conditions.

Potential Causes and Solutions:

  • Insufficient Hydrolysis Conditions: The ester may be sterically hindered or electronically stabilized, requiring more forcing conditions for complete hydrolysis.

    • Recommendation: Increase the concentration of the base (e.g., from 1M to 2M NaOH or KOH), increase the reaction temperature, or extend the reaction time. Monitoring the reaction by TLC is crucial to determine the optimal conditions. A mixture of an organic solvent like ethanol or THF with the aqueous base can improve the solubility of the ester and facilitate the reaction.

  • Side Reactions: Strong basic conditions and high temperatures can potentially lead to the degradation of the thiazole ring or other unwanted side reactions.

    • Recommendation: If harsh conditions are leading to decomposition, consider alternative hydrolysis methods. For instance, using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can be a milder and effective alternative.[8]

  • Work-up and Isolation Issues: The carboxylic acid product is typically isolated by acidifying the reaction mixture to precipitate the product. Improper pH adjustment can lead to incomplete precipitation and low isolated yield.

    • Recommendation: After the hydrolysis is complete (as confirmed by TLC), cool the reaction mixture in an ice bath and carefully acidify with an acid like hydrochloric acid (HCl) to a pH of around 2-3.[9] Ensure thorough mixing during acidification to promote complete precipitation. The precipitated solid should then be collected by filtration and washed with cold water to remove inorganic salts.[4]

Hydrolysis Troubleshooting Flowchart:

G start Incomplete Hydrolysis check_solubility Is the ester fully dissolved? start->check_solubility increase_cosolvent Increase proportion of organic co-solvent (e.g., EtOH, THF). check_solubility->increase_cosolvent No check_conditions Are hydrolysis conditions sufficient? check_solubility->check_conditions Yes increase_cosolvent->check_conditions increase_temp_base Increase temperature and/or base concentration. check_conditions->increase_temp_base No check_workup Is work-up procedure optimal? check_conditions->check_workup Yes check_decomposition Is decomposition observed by TLC? increase_temp_base->check_decomposition failure Persistent Issues: Consider alternative synthetic route. increase_temp_base->failure milder_conditions Switch to milder conditions (e.g., LiOH, room temperature). check_decomposition->milder_conditions Yes check_decomposition->check_workup No milder_conditions->check_workup milder_conditions->failure adjust_ph Carefully adjust pH to 2-3 during acidification. check_workup->adjust_ph No success Successful Hydrolysis and Isolation check_workup->success Yes adjust_ph->success

Caption: Troubleshooting workflow for the hydrolysis of the ethyl ester.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of this compound.

1. What is the underlying mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-defined mechanism.[3] It begins with a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.[2]

Hantzsch Thiazole Synthesis Mechanism:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration a 4-Chlorothiobenzamide c Thioether Intermediate a->c SN2 b Ethyl 2-chloroacetoacetate b->c d Thioether Intermediate e Cyclized Intermediate d->e N attacks C=O f Cyclized Intermediate g Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate f->g - H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

2. Are there any common side products to be aware of during the synthesis?

Yes, particularly when scaling up, the formation of side products can become more pronounced. One potential side product is the isomeric thiazole, which can form under acidic conditions.[10] If the reaction is not driven to completion, you may also have unreacted starting materials in your crude product. Overheating can lead to the formation of tars and other decomposition products. Careful monitoring of the reaction by TLC is essential to minimize the formation of these impurities.

3. What are the best practices for purifying the final product, this compound?

The purification of the final carboxylic acid typically involves the following steps:

  • Precipitation: As mentioned in the troubleshooting section, careful acidification of the reaction mixture after hydrolysis will precipitate the crude product. This is an effective first step in purification as it separates the product from water-soluble impurities.[9]

  • Washing: The filtered solid should be washed thoroughly with cold water to remove any residual salts.[4]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent is recommended. A solvent system such as ethanol/water or acetic acid/water can be effective. The choice of solvent will depend on the solubility of your product and any remaining impurities.

  • Characterization: The purity of the final product should be confirmed by analytical techniques such as NMR, mass spectrometry, and melting point determination.

4. What are the key safety considerations when performing this synthesis?

  • Reagents: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. 4-Chlorothiobenzamide is also a potential irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Solvents: Ethanol is flammable and should be heated using a heating mantle with a condenser, not an open flame.

  • Reaction Conditions: The hydrolysis step involves the use of strong bases and acids, which are corrosive. Handle these reagents with care and add them slowly to avoid exothermic reactions.

5. Can this synthesis be adapted for the preparation of analogous compounds?

Yes, the Hantzsch thiazole synthesis is a versatile method for the preparation of a wide range of thiazole derivatives.[7] By varying the α-haloketone and the thioamide, a diverse library of substituted thiazoles can be synthesized. This makes it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.[11]

References

Technical Support Center: Synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. As a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The insights provided are based on established chemical principles and practical laboratory experience.

I. Overview of the Synthetic Pathway

The most common and efficient method for synthesizing this compound is a two-step process based on the Hantzsch thiazole synthesis.[2]

  • Step 1: Hantzsch Thiazole Synthesis. This step involves the condensation reaction between 2-bromo-1-(4-chlorophenyl)ethanone and ethyl thiooxamate to form ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

  • Step 2: Hydrolysis. The ethyl ester intermediate is then hydrolyzed, typically under basic conditions, to yield the final product, this compound.

This seemingly straightforward synthesis can be prone to the formation of several impurities that can complicate purification and affect the quality of the final product. This guide will walk you through identifying and mitigating these common issues.

Synthetic_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone ethyl_ester Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate 2-bromo-1-(4-chlorophenyl)ethanone->ethyl_ester + ethyl_thiooxamate Ethyl Thiooxamate ethyl_thiooxamate->ethyl_ester + final_product This compound ethyl_ester->final_product NaOH, H2O/EtOH Impurity_Formation cluster_main Main Reaction and Side Reaction start 2-bromo-1-(4-chlorophenyl)ethanone product Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate start->product Hantzsch Synthesis (with Ethyl Thiooxamate) side_product Self-condensation Products start->side_product Self-condensation

References

Validation & Comparative

A Comparative Guide to the Antifungal Potential of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge in modern medicine. The current antifungal armamentarium is limited, and the development of new, effective, and less toxic therapeutic agents is a critical priority for the research and drug development community. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antifungal activity. This guide provides a comprehensive comparison of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid and its closely related derivatives against established antifungal agents, supported by experimental data and detailed methodologies to aid researchers in this vital field.

The thiazole scaffold is a key pharmacophore in medicinal chemistry, known to be a versatile building block for molecules with diverse biological activities, including antimicrobial and antifungal properties.[1] The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, making it a compound of significant interest in the quest for new antifungal therapies.[1]

Mechanism of Action: Targeting the Fungal Cell Membrane

Thiazole-based antifungal agents, much like the widely-used azole antifungals (e.g., fluconazole, voriconazole), primarily exert their effect by disrupting the integrity of the fungal cell membrane.[2][3] Their principal target is the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[3][4] Ergosterol is the predominant sterol in fungal cell membranes, playing a vital role in maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.

By inhibiting CYP51, thiazole derivatives block the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates within the fungal cell. The consequence is a cascade of detrimental effects on the cell membrane, including altered permeability and inhibition of fungal growth and replication.[2][4]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Conversion ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane thiazole This compound & other Azoles thiazole->cyp51 Inhibition cyp51->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole derivatives.

Comparative In Vitro Antifungal Activity

The cornerstone of evaluating a potential antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. While specific MIC data for this compound is not extensively published, numerous studies have demonstrated the potent antifungal activity of its close derivatives.

A recent study highlighted the significant in vitro activity of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against clinical isolates of Candida albicans. Several of these compounds exhibited MIC values comparable or even superior to the established antifungal agent nystatin.[5][6][7]

For a comprehensive comparison, the following tables summarize the MIC ranges of various thiazole derivatives and standard antifungal agents against clinically relevant fungal pathogens.

Table 1: In Vitro Activity of Thiazole Derivatives and Standard Antifungals against Candida albicans

Compound/DrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Thiazole Derivatives (T2, T3, T4) 0.008 - 0.98 0.12 0.24 - 0.48 [5][7]
Thiazole Derivatives (T1, T5, T6, T8, T9) 0.015 - 3.91 0.48 - 0.98 0.98 - 1.95 [5][7]
Fluconazole0.25 - 20.52[8]
Amphotericin B0.125 - 10.250.5[9]
Voriconazole≤0.03 - 0.25--[10]

Table 2: In Vitro Activity of Standard Antifungals against other Candida Species and Aspergillus Species

DrugFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
FluconazoleCandida glabrata4 - 641632[10]
FluconazoleCandida krusei16 - >6464>64[10]
Amphotericin BCandida parapsilosis0.125 - 10.251[9]
Amphotericin BCandida glabrata0.25 - 20.51[9]
VoriconazoleAspergillus fumigatus0.25 - 212[11]
VoriconazoleAspergillus terreus0.12 - 4--[12]
VoriconazoleAspergillus flavus≤0.06 - 2--[13]
VoriconazoleAspergillus niger0.25 - 2--[13]

Cytotoxicity Assessment: A Critical Step in Antifungal Drug Development

A significant hurdle in the development of antifungal agents is the potential for host cell toxicity. Unlike bacteria, fungi are eukaryotic organisms, sharing many cellular similarities with human cells. This underscores the importance of early and thorough in vitro cytotoxicity testing to identify compounds with a favorable therapeutic window.[11]

Studies on various thiazole derivatives have shown promising results in this regard, with several compounds demonstrating low cytotoxicity against mammalian cell lines. For instance, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited low toxicity in an erythrocyte lysis assay, suggesting a good safety profile at concentrations effective against Candida albicans.[5] Similarly, other thiazolylhydrazone derivatives have displayed low toxicity towards Vero, human embryonic, and liver cells.[14]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections detail the methodologies for determining antifungal susceptibility and cytotoxicity.

Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum:

  • Subculture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the test compound (e.g., this compound) and standard antifungal agents in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the antifungal agents in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.

  • Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours (for most yeasts and molds).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction for azoles and ≥100% for amphotericin B) compared to the growth control well. This can be assessed visually or by using a spectrophotometric plate reader.

MIC_Workflow subculture 1. Fungal Subculture (24-48h at 35°C) suspension 2. Prepare Fungal Suspension (0.5 McFarland Standard) subculture->suspension dilution 3. Dilute Suspension in RPMI 1640 suspension->dilution inoculation 5. Inoculate Microtiter Plate dilution->inoculation drug_prep 4. Prepare Serial Dilutions of Antifungal Agents drug_prep->inoculation incubation 6. Incubate Plate (24-48h at 35°C) inoculation->incubation reading 7. Read MIC (Visual or Spectrophotometric) incubation->reading

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture a suitable human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in appropriate culture medium supplemented with fetal bovine serum.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives represent a promising avenue for the development of novel antifungal agents. Their potent in vitro activity against clinically important fungal pathogens, coupled with a potentially favorable safety profile, warrants further investigation.

Future research should focus on:

  • Synthesis and screening of a broader library of derivatives to optimize antifungal activity and minimize cytotoxicity.

  • In-depth mechanistic studies to fully elucidate the molecular interactions with the target enzyme, CYP51.

  • In vivo efficacy studies in animal models of fungal infections to translate the promising in vitro data into potential therapeutic applications.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion of these compounds.

By pursuing these research avenues, the scientific community can continue to build upon the promising foundation of thiazole-based compounds and contribute to the development of the next generation of antifungal therapies.

References

A Researcher's Guide to Validating the Mechanism of Action for 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel compound, 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. Given the limited direct literature on this specific molecule, we will proceed from a position of rational hypothesis generation based on its structural class, followed by a rigorous, multi-tiered experimental cascade to confirm its biological target and functional effects.

The core chemical scaffold, a substituted 1,3-thiazole, is prevalent in a class of kinase inhibitors, with numerous analogues showing potent activity against p38 mitogen-activated protein kinase (MAPK)[1][2]. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in inflammatory diseases[3][4][5][6].

Therefore, this guide will be anchored on the central hypothesis that This compound functions as an inhibitor of the p38 MAPK signaling pathway. We will systematically outline the experiments required to test this hypothesis, comparing its performance against a well-characterized, selective p38α MAPK inhibitor, SB203580 , as a benchmark control[7].

Part 1: Understanding the Hypothesized Target - The p38 MAPK Pathway

The p38 MAPK signaling cascade is a cornerstone of the cellular stress response. It is strongly activated by stimuli such as inflammatory cytokines (e.g., TNF-α), lipopolysaccharides (LPS), and environmental stressors like UV radiation and osmotic shock[5][8]. Activation of the pathway culminates in the phosphorylation of downstream kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6[3]. A potent inhibitor is expected to block these downstream events by interfering with p38 MAPK activity.

p38_pathway cluster_input Stress Stimuli cluster_cascade MAPK Cascade cluster_output Cellular Response LPS LPS / Cytokines UV Light / Osmotic Shock MAPKKK MAP3K (e.g., TAK1, ASK1) LPS->MAPKKK MAPKK MAP2K (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (Target) MAPKK->p38 phosphorylates (Thr180/Tyr182) Downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Downstream phosphorylates Cytokines Inflammatory Cytokine Production (TNF-α, IL-6) Downstream->Cytokines Inhibitor 2-(4-chlorophenyl)-1,3-thiazole- 4-carboxylic acid (Hypothesized) Inhibitor->p38 validation_workflow T1 Tier 1: Biochemical Validation (In Vitro Kinase Assay) T2 Tier 2: Cellular Target Engagement (CETSA / NanoBRET) T1->T2 Does it bind the target in living cells? T3 Tier 3: Pathway Modulation (p-p38 Western Blot) T2->T3 Does it block downstream signaling in cells? T4 Tier 4: Functional Confirmation (Cytokine Release Assay) T3->T4 Does it produce the expected functional outcome? Conclusion MoA Validated T4->Conclusion Hypothesis Hypothesis: Compound inhibits p38 MAPK Hypothesis->T1 Does it inhibit the purified enzyme?

References

In Vitro Efficacy of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid Analogs Compared to Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anticancer efficacy of a representative thiazole derivative, structurally related to 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid, with the standard chemotherapeutic agent, Doxorubicin. This analysis is based on experimental data from peer-reviewed studies, offering insights into the potential of this class of compounds in oncology research.

Introduction: The Promise of Thiazole Derivatives in Oncology

The thiazole ring is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, with a notable emphasis on their potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis and the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as the PI3K/Akt and VEGFR-2 pathways.

This guide focuses on the in vitro performance of a 2-(4-chlorophenyl)thiazole derivative as a representative of the broader class that includes this compound. While direct efficacy data for the specified carboxylic acid is limited in publicly available literature, the analysis of closely related analogs provides valuable insights into the structure-activity relationship and therapeutic potential of this chemical family. The comparison is made against Doxorubicin, a well-established anthracycline antibiotic widely used as a first-line treatment and a positive control in preclinical cancer research.

Comparative Analysis of In Vitro Cytotoxicity

The primary measure of in vitro efficacy for an anticancer agent is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates a higher potency of the compound.

This section presents a comparative summary of the IC50 values for a representative 2-(4-chlorophenyl)thiazole derivative and the standard drug Doxorubicin against the human breast adenocarcinoma cell line, MCF-7. It is crucial to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and specific assay protocols. The data presented here is collated from studies employing comparable methodologies to ensure a meaningful comparison.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Representative Thiazole Derivative
2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-oneMCF-760.71[1]
Standard Drug
DoxorubicinMCF-70.72 - 3.1[2][3][4]

Note: The IC50 value for the representative thiazole derivative is from a single study. The IC50 range for Doxorubicin is compiled from multiple sources to reflect the variability observed in the literature. For a definitive comparison, these compounds should be tested concurrently under identical experimental conditions.

Experimental Methodologies: A Closer Look at the MTT Assay

The in vitro cytotoxicity data presented in this guide is primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol for the MTT Assay

The following is a generalized protocol for performing an MTT assay to determine the IC50 of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., 2-(4-chlorophenyl)thiazole derivative)

  • Standard drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the standard drug in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium containing the compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_treatment Incubate for 48-72h add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGFR VEGFR-2 Angiogenesis Angiogenesis VEGFR->Angiogenesis PI3K_receptor Receptor Tyrosine Kinase PI3K PI3K PI3K_receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Thiazole Thiazole Derivative Thiazole->VEGFR Inhibits Thiazole->Akt Inhibits Thiazole->Apoptosis Induces VEGF VEGF VEGF->VEGFR GrowthFactor Growth Factor GrowthFactor->PI3K_receptor

References

A Comparative Guide to the Structure-Activity Relationships of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure, the thiazole ring is a key component in numerous pharmacologically active compounds, valued for its diverse biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this core scaffold, offering insights into how targeted structural modifications influence biological efficacy. By examining experimental data, we will dissect the causality behind synthetic choices and their resulting impact on therapeutic potential.

The Core Scaffold: Rationale for Structural Modification

The foundational molecule, this compound, presents several key positions amenable to chemical modification. The primary goals of analog synthesis are to enhance potency, improve selectivity for the biological target, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[4] The core structure and its principal modification points (R¹, R², R³) are illustrated below.

SAR_Points cluster_0 This compound Scaffold mol mol R1 mol->R1 Phenyl Ring Substitution R2 mol->R2 Thiazole C5 Substitution R3 mol->R3 Carboxylic Acid Modification Carboxylic_Acid_Modification parent Carboxylic Acid -COOH ester Ester -COOR' parent:head->ester:head Esterification (Improves Permeability) amide Amide -CONR'R'' parent:head->amide:head Amidation (Maintains H-Bonding) Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product thioamide 4-Chlorothiobenzamide cyclocondensation Cyclocondensation thioamide->cyclocondensation haloketone Ethyl 2-chloro-3-oxobutanoate haloketone->cyclocondensation thiazole_ester Ethyl 2-(4-chlorophenyl)- thiazole-4-carboxylate cyclocondensation->thiazole_ester final_acid 2-(4-chlorophenyl)- thiazole-4-carboxylic acid thiazole_ester->final_acid Hydrolysis Kinase_Assay_Workflow start Start: Prepare Reagents add_compounds 1. Add test compounds (serial dilutions) and controls to plate wells. start->add_compounds add_enzyme 2. Add c-Met enzyme and peptide substrate mixture. add_compounds->add_enzyme initiate_reaction 3. Initiate reaction by adding ATP. Incubate at room temperature. add_enzyme->initiate_reaction stop_reaction 4. Stop reaction with EDTA solution. initiate_reaction->stop_reaction transfer_plate 5. Transfer mixture to streptavidin-coated plate. Incubate. stop_reaction->transfer_plate wash_step1 6. Wash plate to remove unbound components. transfer_plate->wash_step1 add_antibody 7. Add Eu-labeled anti-phospho-Ab. Incubate. wash_step1->add_antibody wash_step2 8. Wash plate to remove unbound antibody. add_antibody->wash_step2 add_enhancement 9. Add enhancement solution. wash_step2->add_enhancement read_plate 10. Read time-resolved fluorescence (TRF) on a plate reader. add_enhancement->read_plate end End: Calculate IC₅₀ values read_plate->end

References

A Comparative Guide to the Cytotoxicity of Thiazole-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile building block for compounds that interact with a wide array of biological targets.[1][2] In oncology, thiazole derivatives have emerged as a particularly promising class of anticancer agents, with several compounds advancing through clinical trials and receiving regulatory approval, such as the kinase inhibitors Dasatinib and Ixazomib. These compounds exert their cytotoxic effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), disruption of microtubule assembly, and the inhibition of critical signaling pathways like PI3K/AkT and VEGFR-2.[3][4][5]

This guide provides a comparative analysis of the cytotoxic profiles of various thiazole-based compounds, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their potency, detail the standard methodologies used to assess their cytotoxicity, and explore the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these potent molecules in an oncology research setting.

Comparative Cytotoxicity of Thiazole Derivatives

The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The table below summarizes the cytotoxic activity of selected thiazole derivatives against various human cancer cell lines, highlighting the diversity in their potency and target specificity.

Compound Class/DerivativeCancer Cell Line(s)IC50 Value(s) (µM)Key Findings & Putative Mechanism
Phthalimide-Thiazole Hybrids MCF-7 (Breast)0.2Compound 5b was the most potent against MCF-7 cells. The cytotoxic activity is linked to the induction of apoptosis via the intrinsic pathway.[6]
MDA-MB-468 (Breast)0.6Compound 5k showed strong activity.[6]
PC-12 (Pheochromocytoma)0.43Compound 5g demonstrated significant cytotoxicity.[6]
Bis-Thiazole Derivatives Ovarian Cancer Cells0.0061Compound 5f exhibited a pronounced cytotoxic effect, indicating high potency in this specific cell line.[7]
Phenylthiazolyl Derivatives MDA-MB-231 (Breast)1.21 - 3.52Compounds 4d (3-nitrophenyl) and 4b (4-chlorophenyl) showed the highest activity, comparable to the reference drug sorafenib. Activity is linked to VEGFR-2 inhibition and cell cycle arrest.[5]
Imidazo[2,1-b]thiazoles HeLa (Cervical)6.5A novel derivative (Analog 98 ) showed high cytotoxicity across multiple cell lines.[8]
A549 (Lung)8.9[8]
Naphthalene-Pyrazole-Thiazole Hybrids HeLa (Cervical)0.86 - 0.95SAR studies revealed that a methoxy group substitution led to higher activity than halogen groups.[8]
Benzimidazole-Thiazole Derivatives VariousFavorable vs. standardsDemonstrated significant cytotoxic activity against multiple human cancer cell lines.[1]
Thiazole-1,3,4-Thiadiazole Hybrids HEPG2-1 (Liver)0.86 - 1.44Compounds exhibited promising anticancer activities, with IC50 values comparable to doxorubicin.[9]
(Z)-2-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl) acetamide based thiazole MCF-7 (Breast)2.57Compound 4c was the most active derivative, inducing apoptosis and necrosis.[10]
HepG2 (Liver)7.26[10]

This table is a synthesis of data from multiple sources and is for illustrative purposes. For detailed structures and experimental conditions, please consult the cited references.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of thiazole-based compounds is exquisitely sensitive to their chemical structure. SAR studies provide critical insights into the rational design of more effective anticancer agents.[2][8]

  • Substituents: The nature and position of substituents on the thiazole ring and any associated aromatic systems are crucial. For instance, the incorporation of trifluoromethyl (CF3) groups or specific substitutions on phenyl rings has been shown to significantly increase biological activity.[9]

  • Multi-Heterocyclic Systems: Research indicates that for some classes of compounds, the presence of at least two sequentially linked thiazole rings is required for significant cytotoxic activity.[11][12] This suggests that a certain molecular length and conformation are necessary for optimal target engagement.

  • Hybrid Molecules: Combining the thiazole scaffold with other pharmacologically active moieties, such as phthalimide or benzimidazole, has proven to be a successful strategy for generating novel compounds with potent and sometimes multi-targeted cytotoxic effects.[1][6]

Methodologies for Assessing Cytotoxicity

To reliably compare the cytotoxic effects of different compounds, standardized and well-validated in vitro assays are essential. The choice of assay depends on the specific question being asked, as different methods measure distinct cellular events associated with cell death and proliferation. Here, we detail two of the most widely used assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of a cell population.[13][14] The underlying principle is the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and are in the logarithmic growth phase) at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole-based test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration test wells.

    • Untreated Control: Cells treated with fresh medium only.

    • Medium Blank: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[14] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control after subtracting the background absorbance. Plot the percentage viability against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Thiazole Compounds & Controls Incubate1->Treat Incubate2 Incubate for Exposure Period (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate for 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for quantifying cytotoxicity. It operates on a different principle than the MTT assay. Lactate dehydrogenase is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[18] The assay measures the amount of LDH in the supernatant via an enzyme-coupled reaction that produces a measurable colorimetric or luminescent signal.[18][19]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional controls for the LDH assay:

    • Spontaneous LDH Release: Untreated cells, to measure the baseline level of LDH release from the healthy cell population.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the end of the experiment. This represents 100% cytotoxicity.[19][20]

  • Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Be cautious not to disturb the cell pellet.[20]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20][21]

  • Absorbance Measurement: If using a colorimetric assay, add a stop solution if required by the kit protocol. Measure the absorbance at the recommended wavelength (commonly 490 nm) with a reference wavelength of ~680 nm.[21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Cells & Incubate Treat Treat with Compounds & Controls (Spontaneous, Max) Seed->Treat Incubate_Exp Incubate for Exposure Period Treat->Incubate_Exp Centrifuge Centrifuge Plate Incubate_Exp->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Add_Reagent Add LDH Reaction Mix Transfer->Add_Reagent Incubate_RT Incubate at Room Temp (Protected from Light) Add_Reagent->Incubate_RT Read Measure Absorbance (490 nm) Incubate_RT->Read Calculate Calculate % Cytotoxicity Read->Calculate

Caption: Workflow for assessing cytotoxicity via LDH release.

Mechanisms of Thiazole-Induced Cell Death: A Focus on Apoptosis

A primary mechanism by which many thiazole-based compounds exert their cytotoxic effects is through the induction of apoptosis.[2] Apoptosis is a highly regulated form of programmed cell death that is essential for normal tissue homeostasis; its dysregulation is a key feature of cancer.[22][23] Anticancer drugs can trigger apoptosis through two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[24][25]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of an initiator caspase, caspase-8.[23][26]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, caused by chemotherapeutic agents. This stress leads to changes in the mitochondrial outer membrane permeability, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome, leading to the activation of the initiator caspase-9.[22][24][25]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[23][24] Studies have shown that potent thiazole derivatives can modulate these pathways, for example, by altering the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[6]

Signaling Diagram: Apoptotic Pathways

Apoptosis_Pathway *OMP: Outer Mitochondrial Permeabilization cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Thiazole Thiazole-Based Anticancer Agents DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Thiazole->DeathReceptor (can influence) DNA_Damage Intracellular Stress (DNA Damage, ROS) Thiazole->DNA_Damage Caspase8 Pro-Caspase-8 → Caspase-8 DeathReceptor->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 (Executioner) Caspase8->Caspase3 Bcl2_Family Bax ↑ / Bcl-2 ↓ DNA_Damage->Bcl2_Family Mito Mitochondrion Bcl2_Family->Mito OMP* CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Key signaling pathways of drug-induced apoptosis.

Conclusion

Thiazole-based compounds represent a rich and diverse class of molecules with significant potential in anticancer drug discovery. Their cytotoxicity profiles vary widely depending on their specific chemical structures, highlighting the importance of continued structure-activity relationship studies for rational drug design. The comparative data presented herein, coupled with robust methodologies for assessing cell viability and an understanding of the underlying apoptotic mechanisms, provides a framework for researchers to evaluate and develop the next generation of thiazole-based cancer therapeutics. As research progresses, a multi-faceted approach combining in vitro cytotoxicity screening, mechanistic studies, and in vivo evaluation will be critical to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Technical Guide to the Enzymatic Cross-Reactivity of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The clinical success and safety profile of a therapeutic candidate are profoundly influenced by its selectivity—its ability to interact with the intended target while avoiding unintended interactions with other biomolecules. This guide provides a detailed comparative analysis of the enzymatic cross-reactivity of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid , a molecule recognized for its potential as a novel antibacterial agent.

The primary therapeutic value of this compound class lies in the inhibition of bacterial MurD ligase, an essential enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, and its inhibition leads to cell lysis and death[1]. As this pathway is absent in humans, MurD is an attractive target for developing antibiotics with a potentially high therapeutic index.

However, understanding the full pharmacological profile requires a rigorous evaluation of off-target interactions. This guide will delve into the known cross-reactivity of this thiazole derivative within the bacterial Mur ligase family and explore potential, clinically relevant cross-reactivity with human enzymes, supported by data from closely related analogs. We will detail the experimental methodologies required for such an assessment, providing a framework for robust, in-house selectivity profiling.

Methodology for Assessing Cross-Reactivity

A thorough investigation of enzyme cross-reactivity is a cornerstone of preclinical drug development. It involves a tiered approach, beginning with the primary target and expanding to related and unrelated enzymes to build a comprehensive selectivity profile. The causality behind this workflow is to first establish a baseline potency and then systematically identify potential liabilities.

Workflow for Cross-Reactivity Profiling

The logical flow of a cross-reactivity investigation is designed to efficiently allocate resources, moving from focused assays to broader screens as confidence in the compound grows.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Intra-Family Selectivity cluster_2 Phase 3: Human Enzyme Cross-Reactivity A Compound Synthesis & Purification B Primary Target Assay (e.g., E. coli MurD) A->B C IC50 Determination B->C D Screen against related bacterial enzymes (e.g., MurC, MurE, MurF) C->D Establish baseline potency E Comparative IC50 Analysis D->E F Broad Kinase Panel Screen (e.g., 96-well format) E->F Assess bacterial selectivity G Secondary / Orthogonal Assays for confirmed hits F->G H Selectivity Profile & Risk Assessment G->H Identify potential safety liabilities

Caption: Experimental workflow for enzyme cross-reactivity assessment.

Protocol 1: IC50 Determination for MurD Ligase

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency. The following protocol is a robust method for determining the IC50 of this compound against its primary target, MurD.

Principle: Mur ligases are ATP-dependent enzymes that catalyze the formation of peptide bonds. The reaction consumes ATP, producing ADP and inorganic phosphate (Pi). The activity of the enzyme can be monitored by quantifying the amount of Pi produced. The Malachite Green assay is a sensitive colorimetric method for this purpose[2].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.005% Triton X-114[2]. The detergent is included to prevent non-specific inhibition by compound aggregation[3].

    • Substrates: Prepare stock solutions of UDP-N-acetylmuramoyl-L-alanine (UMA), D-glutamic acid (D-Glu), and ATP in purified water.

    • Enzyme: Purified recombinant E. coli MurD ligase.

    • Inhibitor: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points) in DMSO.

    • Malachite Green Reagent: Prepare as per manufacturer instructions. This typically involves mixing solutions of malachite green, ammonium molybdate in acid, and a stabilizing agent.

  • Assay Procedure (96-well plate format):

    • To each well, add 2.5 µL of the inhibitor dilution (or DMSO for control).

    • Add 22.5 µL of a master mix containing Assay Buffer, MurD enzyme, UMA (final concentration 80 µM), and D-Glu (final concentration 100 µM)[2][4].

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of ATP solution (final concentration 400 µM)[2][4]. The final reaction volume is 50 µL.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 150 µL of Malachite Green Reagent.

    • Allow color to develop for 15-20 minutes.

    • Read the absorbance at ~620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value[5][6][7].

Comparative Analysis: Selectivity Profile

While potent inhibition of the primary target is desired, a truly valuable therapeutic candidate will exhibit high selectivity. This involves comparing the IC50 against the primary target to its activity against other enzymes.

Cross-Reactivity within the Bacterial Mur Ligase Family

Studies on thiazole-based inhibitors have shown that cross-reactivity against other enzymes in the peptidoglycan synthesis pathway is possible. This can be therapeutically advantageous, as a multi-target inhibitor may have a lower propensity for developing resistance[8].

Enzyme TargetBacterial SpeciesCompound StructureIC50 (µM)Reference
MurD E. coliThiazolidin-4-one derivative8.2[3]
MurD S. aureusThiazolidin-4-one derivative6.4[3]
MurE E. coliThiazolidin-4-one derivative180[3]
MurE S. aureusThiazolidin-4-one derivative17[3]

This table presents data for a closely related dual MurD/MurE inhibitor to illustrate the concept of intra-family cross-reactivity. Specific IC50 values for this compound against this panel are not publicly available.

The data shows that a related compound inhibits both MurD and MurE, but with varying potency depending on the bacterial species, highlighting the need to test against orthologues from different pathogens[3].

Potential Cross-Reactivity with Human Enzymes: Sphingosine Kinases

A critical step in safety assessment is screening against a panel of human enzymes. While comprehensive screening data for this compound is not available in the public domain, studies on a structurally similar analog, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II) , reveal a significant off-target activity against human sphingosine kinases (SK1 and SK2).

Sphingosine kinases are lipid kinases that play crucial roles in cell signaling, regulating processes like cell survival, proliferation, and inflammation[9][10]. Inhibition of these enzymes can have profound physiological effects, making this a noteworthy potential cross-reactivity.

G cluster_0 Bacterial Target Pathway cluster_1 Potential Human Off-Target Pathway A 2-(4-chlorophenyl)-1,3- thiazole-4-carboxylic acid B MurD Ligase A->B Inhibition C Peptidoglycan Synthesis B->C Blocks D Bacterial Cell Wall Integrity C->D E Cell Lysis D->E F Thiazole Analog (SKI-II) G Sphingosine Kinase 1/2 F->G Inhibition (IC50 ≈ 0.5 µM) H Sphingosine-1-Phosphate (S1P) Production G->H Blocks I Cell Survival, Proliferation, Inflammation H->I

Caption: Target pathways of thiazole inhibitors in bacteria and humans.

Enzyme TargetSpeciesCompound StructureIC50 (µM)Reference
Sphingosine Kinase Human2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole~0.5[11]
ERK2, PI3K, PKCα Human2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole>60[11]

This comparison is critical. The analog SKI-II is a potent inhibitor of human sphingosine kinase but does not affect other tested human kinases like ERK2, PI3K, or PKCα at high concentrations, suggesting a specific off-target profile[11]. Given the structural similarity, it is imperative to evaluate this compound for similar activity.

Protocol 2: Sphingosine Kinase Inhibition Assay (Fluorometric)

This protocol provides a non-radioactive method for assessing inhibition of human sphingosine kinase 1 (SPHK1).

Principle: The assay utilizes a sphingosine substrate (NBD-sphingosine) that is modified with a fluorophore. Phosphorylation of this substrate by SPHK1 results in a measurable shift in its spectral properties[12].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare buffer as recommended by the enzyme/kit supplier (e.g., Cayman Chemical Kit #10006958). This typically includes Tris-HCl, MgCl₂, KCl, Na₃VO₄, and Triton X-100.

    • Substrate: NBD-sphingosine.

    • Enzyme: Purified recombinant human SPHK1.

    • Inhibitor: Prepare a serial dilution of this compound in DMSO.

    • Positive Control: A known SPHK1 inhibitor (e.g., PF-543)[12].

  • Assay Procedure (384-well plate format):

    • Add inhibitor dilutions, DMSO (negative control), and PF-543 (positive control) to appropriate wells.

    • Add SPHK1 enzyme to all wells except the "no enzyme" background control.

    • Incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of ATP and NBD-sphingosine.

    • Incubate for 30-60 minutes at 37°C.

    • Read fluorescence using a plate reader at excitation/emission wavelengths of ~550/584 nm[12].

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly positions this compound as an inhibitor of the bacterial enzyme MurD ligase. Preliminary data on related compounds suggests potential for multi-targeting within the Mur ligase family, which could be beneficial for antibacterial efficacy.

However, the potent inhibition of human sphingosine kinases by the close analog SKI-II raises a significant flag for potential cross-reactivity. This finding underscores the absolute necessity of comprehensive selectivity screening for this chemical series. While inhibition of sphingosine kinase can be therapeutically desirable in contexts like oncology and inflammation, it represents a potentially serious off-target effect for a drug intended as a systemic antibacterial agent[9][10].

For drug development professionals, the path forward is clear. The next critical step is to subject this compound to a broad panel of human enzyme assays, with a particular focus on lipid kinases, including SPHK1 and SPHK2. The detailed protocols provided in this guide offer a validated starting point for these essential investigations. The resulting data will be crucial for making an informed decision on the viability of this compound as a selective antibacterial agent and for guiding any future medicinal chemistry efforts to optimize its selectivity profile.

References

A Comparative Guide to the Synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid: Benchmarking Efficiency and Green Chemistry Metrics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of heterocyclic scaffolds is of paramount importance. The 2-aryl-1,3-thiazole-4-carboxylic acid motif, in particular, is a privileged structure found in a variety of biologically active compounds. This guide provides an in-depth comparative analysis of the synthetic efficiency for a key member of this class, 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. We will dissect the traditional two-step Hantzsch synthesis and contrast it with a modern, one-pot, three-component approach, providing detailed experimental protocols and evaluating them based on key performance indicators and green chemistry principles.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the development of a wide range of therapeutic agents and agrochemicals.[1] Its structural features, including the thiazole core and the chlorophenyl substituent, contribute to its diverse biological activities, which include anti-inflammatory, antimicrobial, and herbicidal properties.[1] The efficient and scalable production of this key building block is, therefore, a critical consideration for researchers and professionals in drug development and process chemistry.

Method 1: The Classic Two-Step Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry.[2] For the synthesis of this compound, this method is typically carried out in a two-step sequence: first, the condensation of an α-haloketone with a thioamide to form the ethyl ester, followed by hydrolysis to the desired carboxylic acid.[3][4]

Rationale Behind the Experimental Choices

The choice of a two-step approach is often dictated by the reactivity of the starting materials and the desire for a clean, high-purity final product. The initial esterification allows for a more controlled cyclization reaction, often with easier purification of the intermediate ester. The subsequent hydrolysis is a well-established and generally high-yielding transformation. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively low toxicity. The reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization. The crude product can be purified by recrystallization from ethanol to yield ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate as a solid.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, until the ester is fully consumed (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature and reduce the ethanol content under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford the final product, this compound.

Method 2: One-Pot, Three-Component Synthesis

In the spirit of green chemistry and process intensification, one-pot syntheses have gained significant traction.[5][6] A plausible one-pot approach for our target molecule involves the reaction of an α-haloketone, thiourea, and a substituted benzaldehyde in the presence of a reusable catalyst.[5] This method circumvents the need for the isolation of intermediates, thereby saving time, reducing solvent waste, and minimizing handling steps.

Rationale Behind the Experimental Choices

The one-pot approach is designed for operational simplicity and improved efficiency. The use of a heterogeneous, reusable catalyst, such as silica-supported tungstosilisic acid, aligns with green chemistry principles by simplifying catalyst removal and enabling its reuse.[5] A solvent system of ethanol and water is often employed to balance the solubility of the various reactants and to promote the reaction.[5] Ultrasonic irradiation can be used as an alternative energy source to conventional heating, often leading to shorter reaction times and milder conditions.[7]

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, combine 3-bromoacetyl-coumarin (as a representative α-haloketone precursor, 1 equivalent), thiourea (1.2 equivalents), 4-chlorobenzaldehyde (1 equivalent), and a catalytic amount of silica-supported tungstosilisic acid (e.g., 10 mol%).

  • Solvent: Add a mixture of ethanol and water (1:1 v/v) as the solvent.

  • Reaction Conditions: Stir the mixture vigorously at room temperature or under ultrasonic irradiation for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

  • Workup and Purification: Upon completion, the solid catalyst can be removed by simple filtration and washed with the reaction solvent. The filtrate is then concentrated under reduced pressure. The residue is taken up in water and acidified, leading to the precipitation of the crude product.

  • Isolation: The solid is collected by vacuum filtration, washed with water, and can be further purified by recrystallization to yield this compound.

Comparative Analysis: A Head-to-Head Benchmark

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes.

MetricTwo-Step Hantzsch SynthesisOne-Pot, Three-Component Synthesis
Overall Yield Typically 70-85%Reported yields of 79-90% for similar systems[5]
Reaction Time 6-10 hours (combined steps)1-3 hours
Number of Steps 2 (plus intermediate workup)1
Atom Economy ModerateHigher (fewer reagents and no protecting groups)
Solvent Usage Higher (multiple steps and purifications)Lower (single step)
Catalyst Typically uncatalyzed or base-mediatedReusable solid acid catalyst[5]
Operational Simplicity More complex (intermediate isolation)Simpler (single operation)
Scalability Well-established and scalablePotentially more scalable due to process intensification

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic approach, the following diagrams illustrate the key transformations.

Two_Step_Hantzsch_Synthesis cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 4-Chlorothiobenzamide C Ethyl 2-(4-chlorophenyl)- 1,3-thiazole-4-carboxylate A->C B Ethyl Bromopyruvate B->C E 2-(4-chlorophenyl)-1,3-thiazole- 4-carboxylic Acid C->E Hydrolysis D NaOH, H2O/EtOH D->E

Two-Step Hantzsch Synthesis Workflow

One_Pot_Synthesis A α-Haloketone E 2-(4-chlorophenyl)-1,3-thiazole- 4-carboxylic Acid A->E One-Pot Reaction B Thiourea B->E One-Pot Reaction C 4-Chlorobenzaldehyde C->E One-Pot Reaction D Catalyst (e.g., SiW/SiO2) D->E One-Pot Reaction

One-Pot, Three-Component Synthesis Workflow

Discussion: Expertise-Driven Insights

From the perspective of a seasoned application scientist, the choice between these two methodologies is not merely a matter of yield. The Two-Step Hantzsch Synthesis , while more laborious, offers distinct control points. The isolation and purification of the intermediate ester can be advantageous in ensuring the final product's high purity, which is often a critical requirement in pharmaceutical applications. This method is robust and its scalability has been well-demonstrated in industrial settings.

Conversely, the One-Pot, Three-Component Synthesis represents a more modern and elegant approach that aligns with the principles of green chemistry.[8] Its primary advantages are process intensification and waste reduction. By telescoping multiple transformations into a single operation, it significantly reduces solvent consumption, energy usage, and manual labor. The use of a recyclable catalyst further enhances its environmental credentials.[5] For high-throughput screening of analogues or in scenarios where speed and efficiency are prioritized, the one-pot method is highly attractive.

However, the one-pot approach may present challenges in optimization and purification. The simultaneous presence of multiple reactants and intermediates can lead to side reactions, potentially complicating the purification of the final product. The choice of catalyst and reaction conditions is also critical to achieving high selectivity and yield.

Conclusion and Future Outlook

Both the traditional two-step Hantzsch synthesis and the modern one-pot, three-component approach are viable methods for the synthesis of this compound. The choice of method will ultimately depend on the specific needs of the researcher or organization, balancing considerations of purity, speed, cost, and environmental impact.

The trend in modern synthetic chemistry is undeniably moving towards more efficient and sustainable processes. As such, further research into optimizing one-pot methodologies, exploring novel and more active catalysts, and utilizing greener solvent systems will continue to be a major focus. For drug development professionals and process chemists, a thorough understanding of the nuances of each synthetic route is essential for making informed decisions that can accelerate the journey from laboratory-scale synthesis to large-scale manufacturing.

References

A Head-to-Head Comparison of 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid and Structurally Related Analogs in Antimicrobial and Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents. Its unique electronic properties and ability to engage in diverse intermolecular interactions have made it a privileged structure in the design of novel therapeutics. Within this vast chemical space, 2-aryl-1,3-thiazole-4-carboxylic acids have emerged as a particularly fruitful area of investigation, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a detailed head-to-head comparison of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid and its structurally similar analogs, focusing on their performance in antimicrobial and enzyme inhibition assays. We will delve into the subtle yet critical impact of substitutions on the 2-phenyl ring, offering field-proven insights and supporting experimental data to inform future drug discovery and development efforts.

The rationale for focusing on the 4-position of the phenyl ring stems from the well-established principle of structure-activity relationships (SAR), where minor modifications can lead to significant changes in biological activity. The electronic and steric properties of substituents at this position can profoundly influence the molecule's interaction with its biological target. This guide will explore the effects of varying the substituent from a chloro group to other halogens (bromo, fluoro) and a methyl group, providing a comparative analysis of their biological efficacy.

Comparative Biological Activity

The biological activity of 2-(4-substituted-phenyl)-1,3-thiazole-4-carboxylic acid derivatives is significantly influenced by the nature of the substituent at the 4-position of the phenyl ring. The following table summarizes the available data from various studies to provide a comparative overview of their antimicrobial and enzyme inhibitory activities. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, these data are compiled from different sources.

CompoundSubstituent (X)Biological ActivityAssayResultReference
1 ClAntibacterialMIC vs. S. aureusModerate Activity[2]
AntifungalMIC vs. C. albicansGood Activity[2]
Enzyme InhibitionCOX-1 IC5019.10 µM[3]
Enzyme InhibitionCOX-2 IC5016.16 µM[3]
2 BrAntibacterialMIC vs. S. aureusModerate Activity[2]
AntifungalMIC vs. C. albicansGood Activity[2]
Enzyme InhibitionhCA II Kᵢ0.124 µM[4]
Enzyme InhibitionAChE Kᵢ0.129 µM[4]
Enzyme InhibitionBChE Kᵢ0.083 µM[4]
3 FAntifungalMIC vs. A. nigerComparable to Ravuconazole[5]
4 CH₃AnticancerIC50 vs. T47D>10 µM[6]

Expert Analysis of Structure-Activity Relationships (SAR):

The data, though from disparate studies, allows for the formulation of some key SAR insights. The presence of a halogen at the 4-position of the phenyl ring appears to be favorable for both antimicrobial and enzyme inhibitory activities. For instance, both the chloro and bromo analogs show moderate to good antimicrobial activity.[2] Notably, the 2-amino-4-(4-bromophenyl)thiazole derivative exhibits potent inhibition of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Kᵢ values in the nanomolar to low micromolar range.[4] This suggests that the electronic properties and polarizability of the halogen atom play a crucial role in target engagement. The fluoro-substituted analog also demonstrates promising antifungal activity.[5] In contrast, the methyl-substituted analog showed weak anticancer activity in the context of a carboxamide derivative, indicating that an electron-donating group at this position might be less favorable for this specific biological endpoint.[6]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound, this compound, and a standard protocol for determining its antimicrobial efficacy.

Synthesis of this compound

This protocol is based on the well-established Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis A 4-Chlorobenzaldehyde C Thioamide Intermediate A->C Willgerodt-Kindler Reaction B Sulfur + Morpholine B->C E 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylate C->E Cyclocondensation D Ethyl Bromopyruvate D->E G This compound E->G Saponification F NaOH / H₂O F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 4-Chlorothiobenzamide (Thioamide Intermediate):

    • To a solution of 4-chlorobenzaldehyde (10 mmol) in morpholine (20 mL), add elemental sulfur (12 mmol).

    • Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into cold water and stir for 30 minutes.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield pure 4-chlorothiobenzamide.

  • Synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate:

    • In a round-bottom flask, dissolve 4-chlorothiobenzamide (10 mmol) in absolute ethanol (50 mL).

    • Add ethyl bromopyruvate (11 mmol) to the solution.

    • Reflux the reaction mixture for 6-8 hours. The formation of a precipitate indicates the progress of the reaction.

    • Cool the mixture to room temperature and collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the ethyl ester.

  • Hydrolysis to this compound:

    • Suspend the ethyl ester (5 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (20 mL).

    • Reflux the mixture for 2-3 hours until a clear solution is obtained.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (1 M) to pH 2-3.

    • The carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the final product.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard and reliable technique for determining the MIC of a compound against bacterial and fungal strains.[7]

Workflow for Minimum Inhibitory Concentration (MIC) Assay

A Prepare Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G

Caption: Experimental workflow for the MIC assay.

Step-by-Step Protocol:

  • Preparation of Materials:

    • Test Compounds: Prepare a stock solution of this compound and its analogs in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Microbial Strains: Use standardized bacterial (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal (e.g., Candida albicans ATCC 90028) strains.

    • Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

    • 96-well microtiter plates.

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Add 100 µL of the appropriate growth medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Potential Mechanism of Action

While the precise mechanism of action for this compound is not definitively established, related thiazole derivatives have been shown to exert their antimicrobial effects through various mechanisms. One plausible pathway is the inhibition of essential bacterial enzymes.[8] For instance, some thiazole compounds are known to inhibit enzymes involved in cell wall biosynthesis, such as MurB, or interfere with DNA gyrase.[8][9] In fungi, a common target for azole-containing compounds is lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[10]

Hypothesized Mechanism of Action for Thiazole Derivatives

cluster_0 Bacterial Cell cluster_1 Fungal Cell A Thiazole Derivative B DNA Gyrase A->B Inhibition C MurB Enzyme A->C Inhibition D DNA Replication Inhibition B->D E Cell Wall Synthesis Inhibition C->E F Bacterial Cell Death D->F E->F G Thiazole Derivative H Lanosterol 14α-demethylase G->H Inhibition I Ergosterol Biosynthesis Inhibition H->I J Fungal Cell Membrane Disruption I->J K Fungal Cell Death J->K

Caption: Potential mechanisms of antimicrobial action for thiazole derivatives.

Conclusion

This guide provides a comprehensive, head-to-head comparison of this compound and its analogs, grounded in available experimental data. The evidence suggests that the 4-chloro and 4-bromo substitutions on the 2-phenyl ring are promising for developing potent antimicrobial and enzyme-inhibiting compounds. The detailed experimental protocols for synthesis and biological evaluation provided herein offer a robust framework for researchers to further explore this important class of molecules. Future work should focus on systematic studies that directly compare a wider range of analogs in standardized assays to build a more complete understanding of their structure-activity relationships and to identify lead candidates for further development.

References

Safety Operating Guide

Proper Disposal of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 17228-98-7). Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data, regulatory standards, and field-proven best practices to ensure the safe handling and disposal of this chemical, thereby minimizing risks to personnel and the environment.

Immediate Safety Considerations: Hazard Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe management. Based on available data for the compound and its isomers, a comprehensive hazard profile has been established.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSignal WordGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]WarningGHS07
Skin Corrosion/IrritationInferred Category 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationInferred Category 2AH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity, single exposure; Respiratory tract irritationInferred Category 3H335: May cause respiratory irritationWarningGHS07

Note: While the primary established hazard is "Harmful if swallowed," the inferred classifications are based on the hazard profile of the structurally similar isomer, 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, and are consistent with general safety precautions for halogenated organic compounds.[2]

Primary Routes of Exposure:

  • Ingestion: Poses a significant risk and is the most definitively classified hazard.[1]

  • Inhalation: Dust or aerosols may cause respiratory tract irritation.[2][3]

  • Skin and Eye Contact: Expected to cause irritation upon contact.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is mandatory when handling this compound in any form—solid, solution, or as waste. The following PPE is required to establish a protective barrier against potential exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.[4][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber, that have been inspected for integrity before use.[6]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemically resistant coveralls or an apron should be utilized.[4][7]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary for handling small quantities of the solid compound. However, if dust is generated or if working with solutions that may produce aerosols, a NIOSH-approved respirator is recommended.[7]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Waste Characterization: This compound is a halogenated organic acid and must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions. Specifically, store it away from strong bases and oxidizing agents.

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible and sealable container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazard pictograms (GHS07)

    • The date when the first waste was added to the container.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and ultimate disposal of hazardous chemical waste. Follow your organization's specific procedures for requesting a waste pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated Identify Identify as Hazardous Waste: This compound Start->Identify Segregate Segregate from Incompatible Materials (e.g., strong bases, oxidizers) Identify->Segregate Containerize Place in a Labeled, Sealable, Chemically Compatible Container Segregate->Containerize Label Label Container: 'Hazardous Waste' Chemical Name GHS Pictograms Accumulation Start Date Containerize->Label Store Store in a Designated Satellite Accumulation Area with Secondary Containment Label->Store Request Contact EHS for Pickup and Final Disposal Store->Request Disposal Final Disposal via High-Temperature Incineration Request->Disposal

Caption: Decision workflow for the proper disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required personal protective equipment as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container.

  • Report the Spill: Report the incident to your institution's EHS department, providing details of the chemical, quantity, and cleanup procedure.

Regulatory Framework for Disposal

The disposal of this compound is governed by federal and local regulations. As a chlorinated organic compound, it falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

The recommended and most environmentally sound method for the final disposal of this type of waste is high-temperature incineration . This process ensures the complete destruction of the organic molecule, converting it to less harmful inorganic compounds. Incineration facilities that handle halogenated organic wastes are equipped with scrubbers and other pollution control devices to neutralize acidic gases, such as hydrogen chloride, that are formed during combustion.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—to achieve their goals safely and efficiently. This guide moves beyond mere product support to provide a deep, actionable framework for handling 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 17228-98-7). The protocols herein are designed not just as a set of rules, but as a self-validating system rooted in the fundamental chemical properties of the compound and extensive field experience. Your safety is non-negotiable; this guide is your first and most critical line of defense.

Hazard Assessment & Risk Mitigation: A Proactive Stance

Understanding the specific hazards of this compound is the foundation of a robust safety plan. While comprehensive toxicological data may be limited for this specific molecule, we can infer a reliable hazard profile by analyzing its constituent chemical moieties: the thiazole ring, the carboxylic acid group, and the chlorinated phenyl group.

The primary documented hazard is acute oral toxicity.[1] However, the structural components suggest a broader range of risks that must be proactively managed. Thiazole derivatives and halogenated aromatic compounds can cause significant skin, eye, and respiratory irritation.[2][3][4] The chlorinated phenyl group is of particular concern as halogenated hydrocarbons are known to compromise the integrity of many standard laboratory glove materials.[5]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeSignal WordRationale & Implication
Acute Toxicity, Oral H302Warning Harmful if swallowed.[1] Accidental ingestion could lead to serious health effects. Strict hygiene measures are paramount.
Skin Irritation (Inferred) H315 (Potential)Warning Structurally similar compounds are known skin irritants.[2][3][4] Direct contact must be prevented to avoid dermatitis or chemical burns.
Eye Irritation (Inferred) H319 (Potential)Warning The compound is a fine powder, and similar chemicals cause serious eye irritation.[2][3][4] Airborne particles pose a significant risk, mandating sealed eye protection.
Respiratory Irritation (Inferred) H335 (Potential)Warning Inhalation of fine dust can irritate the respiratory tract.[3][4] All handling of the solid must be performed with adequate engineering controls.

The Core Principle: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the proper implementation of primary safety controls.

  • Engineering Controls: The single most important control is the use of a certified chemical fume hood. This isolates the handling process, captures airborne particulates, and protects the laboratory environment. Ensure the fume hood has been recently certified and that the sash is kept at the lowest practical height.

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is the governing document. All work with this compound must be conducted under a formally approved Standard Operating Procedure (SOP). This includes designating a specific area for handling, ensuring all personnel are trained on the specific hazards, and having an emergency plan in place.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum required for any manipulation of this compound.

Eye and Face Protection

Direct contact with even small amounts of this compound can cause severe eye irritation.

  • Minimum Requirement: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6][7]

  • High-Risk Operations: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during dissolution in solvents), a full-face shield must be worn in addition to chemical splash goggles.[8]

Hand Protection: The Critical Barrier

The chlorinated phenyl group presents a significant challenge for glove selection. Chlorinated aromatic compounds can permeate common glove materials, such as nitrile, with surprising speed.[9]

  • The Causality: Standard nitrile gloves may offer a false sense of security. Studies show that chlorinated benzenes can have breakthrough times of less than one hour for nitrile.[9] For this reason, selecting a glove material with superior resistance to halogenated hydrocarbons is not merely a recommendation; it is a necessity.

  • Recommended Practice: Double-Gloving

    • Inner Glove: A standard nitrile glove. This provides a baseline level of protection and makes doffing the outer gloves safer.

    • Outer Glove: A glove with high resistance to chlorinated hydrocarbons.

Table 2: Glove Material Selection Guide

Glove MaterialResistance to Chlorinated AromaticsRecommended Use Case
Nitrile Poor to Fair Suitable only as an inner glove or for extremely brief, incidental contact. Not for immersion or prolonged handling.[9][10]
Neoprene Good A suitable outer glove for tasks involving moderate handling duration.[10]
Viton™ Excellent The preferred choice for any task involving extended handling, larger quantities, or use in solution. Viton™ shows exceptional resistance to chlorinated solvents.[9][10]
Butyl Rubber Good to Excellent A strong alternative to Viton™, offering high permeation resistance.[10]
Body Protection

A barrier must be maintained to prevent the compound from settling on clothing and skin.

  • Lab Coat: A clean, flame-retardant lab coat with full-length sleeves and a snap or button front is required.

  • Apron: For procedures involving the risk of splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[11]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be required.

  • Standard Handling: When working within a certified chemical fume hood, a respirator is typically not required.

  • When Required: If there is a failure of engineering controls or during the cleanup of a large spill, a respirator is necessary. A NIOSH-approved air-purifying respirator with a combination of N95 (or P100) particulate filters and organic vapor (OV) cartridges is recommended.[6]

Procedural Workflow: Donning and Doffing PPE

Contamination often occurs during the removal of PPE. Following a strict, methodical sequence is critical.

Donning PPE Workflow

The process of putting on PPE should proceed from the least critical to the most critical, ensuring a clean and secure fit.

G node_a 1. Lab Coat & Apron node_b 2. Inner Gloves (Nitrile) node_a->node_b node_c 3. Respiratory Protection (If Required) node_b->node_c node_d 4. Eye & Face Protection node_c->node_d node_e 5. Outer Gloves (Viton™/Butyl) node_d->node_e

Caption: Sequence for safely donning PPE before handling.

Doffing PPE Workflow

This sequence is designed to move from the most contaminated items to the least, preventing cross-contamination.

G node_a 1. Decontaminate/Wipe Outer Gloves node_b 2. Remove Outer Gloves node_a->node_b node_c 3. Remove Face Shield/Apron node_b->node_c node_d 4. Remove Lab Coat node_c->node_d node_e 5. Remove Goggles node_d->node_e node_f 6. Remove Inner Gloves node_e->node_f node_g 7. Wash Hands Thoroughly node_f->node_g

Caption: Sequence for safely doffing PPE to prevent contamination.

Emergency Response & Decontamination

In the event of an exposure, immediate and correct action is critical.

Table 3: Emergency First Aid Procedures

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12][13]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][13][14]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][12][15]

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7][13]

  • Disposal: This material and its container must be disposed of as hazardous waste.[2] All contaminated PPE (gloves, wipes, etc.) and excess chemical must be collected in a sealed, labeled hazardous waste container. Do not discharge into drains or the environment.[6] Follow all local, state, and federal regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.